6-Chloro-4-fluoronicotinaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-4-fluoropyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO/c7-6-1-5(8)4(3-10)2-9-6/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOAIZVULOXFQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Value of Halogenated Pyridines in Synthesis
An In-Depth Technical Guide to 6-Chloro-4-fluoronicotinaldehyde (CAS: 1060809-20-2): A Versatile Building Block for Modern Drug Discovery
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure. The strategic introduction of halogen atoms, particularly chlorine and fluorine, onto this ring system profoundly influences a molecule's pharmacokinetic and pharmacodynamic profile. Chlorine can enhance metabolic stability and introduce key hydrophobic interactions, while fluorine often improves binding affinity and membrane permeability.[1][2]
This guide focuses on this compound (CAS: 1060809-20-2), a trifunctional pyridine building block that offers researchers a powerful tool for molecular diversification. Possessing a reactive aldehyde, a displaceable chlorine atom, and an electron-withdrawing fluorine, this intermediate provides three distinct points for chemical modification. Its structure is primed for the synthesis of complex heterocyclic systems, making it an invaluable precursor for generating libraries of compounds in drug discovery programs targeting a range of diseases.[3][4] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing insights into its properties, synthesis, reactivity, and applications.
Part 1: Physicochemical Properties & Spectroscopic Analysis
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its successful application in synthesis.
Physicochemical Data
The key properties of this compound are summarized below. These values are compiled from supplier data and computational predictions.[5][6][7][8]
| Property | Value | Source |
| CAS Number | 1060809-20-2 | [5][6] |
| Molecular Formula | C₆H₃ClFNO | [6][8] |
| Molecular Weight | 159.55 g/mol | [6] |
| Appearance | (Predicted) White to off-white solid | N/A |
| Boiling Point | 242.3 ± 35.0 °C (Predicted) | [7] |
| Density | 1.444 ± 0.06 g/cm³ (Predicted) | [7] |
| Storage Conditions | Inert atmosphere, 2-8°C | [6] |
| SMILES Code | O=CC1=CN=C(Cl)C=C1F | [6][8] |
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific compound are not widely published, its structure allows for reliable prediction of its key spectroscopic features. Experimental verification is essential for any synthesized batch.[9]
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~10.1 ppm (s, 1H): This singlet corresponds to the aldehyde proton (-CHO). Its downfield shift is characteristic of aldehyde protons.
-
δ ~8.7 ppm (s, 1H): The proton at the C2 position of the pyridine ring. Its chemical shift is influenced by the adjacent nitrogen and the C3-aldehyde group.
-
δ ~7.3 ppm (d, 1H): The proton at the C5 position. It would appear as a doublet due to coupling with the C4-fluorine atom.
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ ~188 ppm: Aldehyde carbonyl carbon (C=O).
-
δ ~160 ppm (d, ¹JCF): The carbon at the C4 position, showing a large coupling constant due to the directly attached fluorine.
-
δ ~155 ppm: The carbon at the C6 position, attached to chlorine.
-
δ ~152 ppm: The carbon at the C2 position.
-
δ ~125 ppm: The carbon at the C3 position, attached to the aldehyde.
-
δ ~115 ppm (d, ²JCF): The carbon at the C5 position, showing a smaller coupling constant with the fluorine at C4.
-
-
Infrared (IR) Spectroscopy:
-
~1710 cm⁻¹: Strong C=O stretch from the aldehyde.
-
~1550-1600 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.
-
~1200-1250 cm⁻¹: C-F stretching vibration.
-
~700-800 cm⁻¹: C-Cl stretching vibration.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would show a characteristic M/M+2 isotopic pattern of approximately 3:1, which is indicative of the presence of a single chlorine atom. Expected [M]⁺ at m/z = 159 and [M+2]⁺ at m/z = 161.
-
Part 2: Proposed Synthesis and Purification
While specific literature detailing the synthesis of this compound is sparse, a robust and logical pathway can be designed based on established methodologies for the formylation of halogenated pyridines.[9][10] The most field-proven approach involves a directed ortho-metalation (DoM) followed by electrophilic quench.
Synthetic Workflow
The proposed synthesis begins with the commercially available 2-chloro-4-fluoropyridine. The acidity of the C3 proton is enhanced by the inductive effects of the adjacent C4-fluorine and the ring nitrogen, making it susceptible to deprotonation by a strong base like Lithium Diisopropylamide (LDA). The resulting lithiated intermediate is then trapped with an electrophilic formylating agent such as N,N-Dimethylformamide (DMF).
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions. All operations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 volumes relative to the starting material). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add n-Butyllithium (1.05 eq.) to a solution of diisopropylamine (1.1 eq.) in anhydrous THF at -78 °C to generate LDA in situ. Stir for 30 minutes.
-
Deprotonation: To the freshly prepared LDA solution, add a solution of 2-chloro-4-fluoropyridine (1.0 eq.) in anhydrous THF dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour to facilitate complete deprotonation.
-
Formylation: Slowly add N,N-Dimethylformamide (DMF, 1.5 eq.) to the reaction mixture. The addition is exothermic; maintain the temperature below -70 °C. Stir at -78 °C for 2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.
Part 3: Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its trifunctional nature, which allows for sequential and selective modifications to build molecular complexity.
Caption: Key reaction pathways for this compound.
Reactions of the Aldehyde Group
The aldehyde functionality is a versatile handle for a wide array of classical organic transformations.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB) provides direct access to substituted aminomethyl-pyridines, a common motif in bioactive molecules.
-
Condensation Reactions: Knoevenagel condensation with active methylene compounds (e.g., malononitrile, cyanoacetates) or Wittig reactions with phosphorus ylides can be used to install carbon-carbon double bonds, extending the carbon skeleton.[11][12]
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 6-chloro-4-fluoronicotinic acid (CAS 1060809-30-4), using standard oxidants like potassium permanganate or Oxone®.[13] This acid is a valuable intermediate for amide bond formation.
-
Reduction: Reduction with sodium borohydride (NaBH₄) yields the corresponding hydroxymethyl-pyridine, which can be further functionalized.
Reactions at the 6-Chloro Position
The chlorine atom at the C6 position is activated towards nucleophilic substitution and is an ideal site for cross-coupling reactions.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring facilitates SNAr reactions. Amines, alcohols, and thiols can displace the chloride, typically in the presence of a base, to introduce a diverse range of substituents at this position. This is a powerful method for late-stage functionalization.
-
Palladium-Catalyzed Cross-Coupling: The C-Cl bond is a prime handle for transition-metal-catalyzed reactions.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of C-C bonds, connecting aryl or heteroaryl groups to the pyridine core.[14] This is one of the most important reactions in modern drug discovery for building bi-aryl structures.
-
Buchwald-Hartwig Amination: This reaction provides an alternative to SNAr for coupling primary and secondary amines to the C6 position, often under milder conditions and with broader substrate scope.
-
Part 4: Safety and Handling
Proper handling of this compound is crucial to ensure laboratory safety.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a refrigerator at 2-8°C to prevent degradation.[6]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.[15]
-
Spills: In case of a spill, absorb the material with an inert absorbent such as sand or vermiculite and place it in a sealed container for proper chemical waste disposal.[15]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 1060809-20-2 [chemicalbook.com]
- 6. 1060809-20-2|this compound|BLD Pharm [bldpharm.com]
- 7. echemi.com [echemi.com]
- 8. This compound | CAS:1060809-20-2 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 9. benchchem.com [benchchem.com]
- 10. Straightforward Synthesis of Halopyridine Aldehydes via Diaminomethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation | MDPI [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. chemscene.com [chemscene.com]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. secil.pt [secil.pt]
6-Chloro-4-fluoronicotinaldehyde molecular weight and formula
An In-Depth Technical Guide to 6-Chloro-4-fluoronicotinaldehyde: A Key Building Block in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged structure in medicinal chemistry. The strategic functionalization of the pyridine ring with halogens, such as chlorine and fluorine, further enhances its utility by modulating physicochemical properties like lipophilicity, metabolic stability, and binding affinity.[1] This guide focuses on this compound, a halogenated pyridine derivative that serves as a versatile and highly reactive intermediate for the synthesis of complex, biologically active molecules.
This document provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound. As a Senior Application Scientist, the aim is to not only present data but to also provide the underlying scientific rationale for its utility in research and development, particularly in the synthesis of novel pharmaceutical compounds.
Core Physicochemical Properties
The foundational step in utilizing any chemical building block is a thorough understanding of its fundamental properties. This compound is a distinct molecule with specific characteristics that dictate its handling, reactivity, and application.
| Property | Value | Source(s) |
| Chemical Name | This compound | [2][3] |
| Synonyms | 6-chloro-4-fluoropyridine-3-carbaldehyde | [2] |
| CAS Number | 1060809-20-2 | [2][3] |
| Molecular Formula | C₆H₃ClFNO | [2] |
| Molecular Weight | 159.55 g/mol | [2] |
| InChI Key | MNOGYCPIVIXHRK-UHFFFAOYSA-N | |
| Canonical SMILES | O=CC1=CN=C(Cl)C=C1F | [2] |
Note: The data presented is a consolidation from multiple chemical suppliers and databases.
Synthetic Pathways: A Mechanistic Perspective
A generalized synthetic workflow can be conceptualized as follows:
Caption: A plausible synthetic workflow for this compound.
Causality Behind the Synthetic Design:
-
Starting Material Selection: The choice of a substituted pyridine is fundamental. 2-Chloro-4-fluoropyridine serves as a logical precursor.
-
Introduction of the Carbonyl Precursor: A methyl group is introduced at the 3-position. This is a critical step, as this methyl group will ultimately be oxidized to the aldehyde.
-
Activation for Oxidation: Direct oxidation of the methyl group can be challenging. A common strategy is to first perform a radical halogenation (e.g., using NBS) to form a halomethyl intermediate. This intermediate is more susceptible to subsequent nucleophilic substitution and oxidation.
-
Oxidation to Aldehyde: The halomethyl intermediate can be converted to the aldehyde through various methods, such as the Sommelet reaction or by hydrolysis to the alcohol followed by oxidation (e.g., with PCC or a Swern oxidation).
Chemical Reactivity and Applications in Drug Development
The true value of this compound lies in its trifunctional nature, which provides multiple avenues for synthetic elaboration. This makes it an invaluable building block for creating libraries of complex molecules for drug screening.[7]
-
The Aldehyde Group: This is a highly versatile functional group. It readily undergoes nucleophilic addition and condensation reactions. This allows for the construction of various heterocyclic systems or for linking the pyridine core to other molecular fragments.
-
The Chloro Group: The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr) and can be displaced by a variety of nucleophiles (e.g., amines, thiols, alcohols). It is also an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-nitrogen bonds.
-
The Fluoro Group: The fluorine atom at the 4-position significantly influences the electronic properties of the pyridine ring. While generally less reactive towards SNAr than chlorine, its presence can modulate the pKa of the pyridine nitrogen and improve metabolic stability in the final drug candidate.
Caption: Key reaction pathways for this compound.
Exemplary Experimental Protocol: Reductive Amination
To illustrate its practical application, the following is a representative, self-validating protocol for a reductive amination reaction, a common transformation in drug development for introducing amine diversity.
Objective: To synthesize N-benzyl-1-(6-chloro-4-fluoropyridin-3-yl)methanamine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (catalytic amount)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve in anhydrous DCM.
-
Imine Formation: Add benzylamine (1.1 eq) followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Causality: NaBH(OAc)₃ is a mild reducing agent selective for imines in the presence of aldehydes, minimizing side reactions.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the disappearance of the imine intermediate by TLC.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Validation: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from structurally similar compounds, such as 6-Chloro-5-fluoronicotinaldehyde, can provide guidance on potential hazards.
-
Potential Hazards: Likely to be harmful if swallowed (Acute Toxicity 4, Oral). May cause skin and eye irritation.
-
Precautionary Measures:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
-
Conclusion
This compound is a potent synthetic intermediate whose value is derived from the orchestrated reactivity of its three distinct functional sites. The aldehyde provides a gateway for molecular elongation and cyclization, while the chloro and fluoro substituents offer opportunities for fine-tuning the electronic and pharmacokinetic properties of the target molecules. For researchers in drug development, this compound represents a versatile platform for the efficient construction of novel chemical entities aimed at a wide range of biological targets. A thorough understanding of its properties and reactivity is paramount to unlocking its full potential in the synthesis of next-generation therapeutics.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS:1060809-20-2 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 3. This compound | 1060809-20-2 [chemicalbook.com]
- 4. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 5. CN110759806A - Preparation method of 2-chloro-4-fluorotoluene - Google Patents [patents.google.com]
- 6. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Spectroscopic Blueprint of 6-Chloro-4-fluoronicotinaldehyde: An In-Depth Technical Guide
Introduction
In the landscape of pharmaceutical and agrochemical research, halogenated pyridine scaffolds are of paramount importance, serving as critical building blocks for a diverse array of biologically active molecules. Among these, 6-Chloro-4-fluoronicotinaldehyde stands out as a versatile intermediate. Its unique substitution pattern—featuring an electron-withdrawing aldehyde group, a chloro atom, and a fluoro atom on the pyridine ring—creates a molecule with distinct electronic properties and reactivity.
Accurate and unambiguous structural confirmation is the bedrock of any chemical research and development program. Spectroscopic analysis provides the essential, non-destructive insight required to verify molecular identity, purity, and structure. This guide offers an in-depth exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation herein is grounded in fundamental principles and serves as a practical reference for researchers engaged in the synthesis and application of this compound.
The structural integrity of this compound is the primary determinant of its reactivity in subsequent synthetic transformations. The following diagram illustrates the IUPAC numbering and structure of the molecule, which will be referenced throughout this guide.
Caption: Molecular structure and numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Expertise & Experience: The "Why" of NMR Analysis
The choice of NMR experiments and the interpretation of the resulting spectra are guided by the molecule's structure.
-
¹H NMR is the first-line technique, used to identify the number and connectivity of protons. In this molecule, we expect to see distinct signals for the aldehydic proton and the two aromatic protons on the pyridine ring. Their chemical shifts and coupling patterns are diagnostic.
-
¹³C NMR , typically run with proton decoupling, reveals the number of unique carbon environments. The aldehyde carbonyl carbon is expected to have a characteristic downfield chemical shift.
-
¹⁹F NMR is essential for compounds containing fluorine. It provides a direct and sensitive window into the electronic environment of the fluorine atom and its coupling to nearby protons.
¹H NMR Spectral Data
Theoretical analysis based on established principles, as specific experimental data was not found in the searched literature.
The ¹H NMR spectrum is anticipated to show three distinct signals in deuterated chloroform (CDCl₃), a common solvent for nonpolar organic compounds.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~10.1 | s | - | 1H | H-7 (CHO) |
| ~8.7 | s | ~1-2 Hz (⁴JH-F) | 1H | H-2 |
| ~7.4 | d | ~4-5 Hz (⁴JH-F) | 1H | H-5 |
Interpretation:
-
Aldehyde Proton (H-7): The proton of the aldehyde group is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the C=O bond. It is expected to appear as a singlet far downfield, typically above 10 ppm.
-
Pyridine Protons (H-2, H-5): The two protons on the pyridine ring are in different chemical environments. H-2 is adjacent to the nitrogen atom and will be the most downfield of the aromatic protons. H-5 is positioned between the nitrogen and the fluorine-bearing carbon. Both protons will likely exhibit small long-range coupling to the fluorine atom (⁴JH-F), which may manifest as slight broadening or a small doublet/singlet splitting.
¹³C NMR Spectral Data
Theoretical analysis based on established principles.
The proton-decoupled ¹³C NMR spectrum is expected to display six unique signals, corresponding to each carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~188 | C-7 (CHO) |
| ~160 (d) | C-4 |
| ~155 | C-6 |
| ~152 | C-2 |
| ~125 (d) | C-3 |
| ~115 (d) | C-5 |
Interpretation:
-
Carbonyl Carbon (C-7): The aldehyde carbon is the most deshielded, appearing significantly downfield (>185 ppm).
-
Ring Carbons: The chemical shifts of the pyridine ring carbons are influenced by the attached substituents. The carbon directly bonded to fluorine (C-4) will show a large one-bond coupling (¹JC-F), appearing as a doublet. Other carbons (C-3, C-5) will show smaller C-F couplings. The carbons attached to chlorine (C-6) and adjacent to nitrogen (C-2) will also be significantly downfield.
¹⁹F NMR Spectral Data
Theoretical analysis based on established principles.
The ¹⁹F NMR spectrum provides direct information about the fluorine substituent.
Table 3: Predicted ¹⁹F NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ~ -110 to -130 | m | ⁴JF-H ~ 1-5 Hz |
Interpretation:
-
The chemical shift of fluorine on an aromatic ring is sensitive to the electronic nature of other substituents. A value in the range of -110 to -130 ppm (relative to CFCl₃) is typical for a fluoropyridine. The signal may appear as a multiplet due to small couplings to the ring protons.
Experimental Protocol: NMR Spectroscopy
Trustworthiness through Self-Validating Systems: A robust NMR protocol ensures reproducibility and data integrity. The following is a standard procedure for acquiring high-quality NMR data for a small organic molecule like this compound.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample for ¹H NMR (or 20-30 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for its ability to dissolve many organic compounds.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
Filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that can degrade spectral resolution.
-
Cap the NMR tube securely to prevent solvent evaporation.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field over time.
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved peaks. Modern spectrometers often have automated shimming routines.
-
Tuning and Matching: The probe is tuned to the specific nucleus being observed (e.g., ¹H) to maximize signal sensitivity.
-
Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay) and acquire the Free Induction Decay (FID).
-
Processing: The FID is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied to produce the final, interpretable spectrum.
-
Caption: Standard workflow for NMR sample preparation and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific functional groups, making it an excellent tool for functional group identification.
IR Spectral Data
Theoretical analysis based on established principles.
The IR spectrum of this compound will be characterized by several key absorption bands.
Table 4: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2850, ~2750 | Medium | Aldehyde C-H Stretch (Fermi doublet) |
| ~1710-1690 | Strong | Aldehyde C=O Stretch |
| ~1600-1580 | Medium | Aromatic C=C and C=N Ring Stretch |
| ~1250-1200 | Strong | Aryl-F Stretch |
| ~800-750 | Strong | C-Cl Stretch |
Interpretation:
-
Aldehyde Group: The most diagnostic peaks for the aldehyde are the strong C=O stretching vibration around 1700 cm⁻¹ and the characteristic pair of C-H stretching bands (a Fermi doublet) appearing between 2850 and 2700 cm⁻¹.
-
Aromatic Ring: The C-H stretching vibrations of the pyridine ring are expected just above 3000 cm⁻¹. The ring stretching vibrations (C=C and C=N) will appear in the 1600-1450 cm⁻¹ region.
-
Halogen Bonds: The C-F and C-Cl stretching vibrations are expected in the fingerprint region. The C-F stretch is typically strong and appears around 1250-1200 cm⁻¹, while the C-Cl stretch is found at lower wavenumbers.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
ATR has become the method of choice for routine IR analysis of solids and liquids due to its minimal sample preparation requirements.
-
Background Collection: Before analyzing the sample, a background spectrum is collected with the ATR crystal clean and uncovered. This measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the instrument itself, which is then subtracted from the sample spectrum.
-
Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal (commonly diamond or zinc selenide).
-
Pressure Application: A pressure arm is lowered to ensure firm, uniform contact between the solid sample and the crystal surface. This is critical for obtaining a high-quality spectrum.
-
Spectrum Collection: The IR spectrum of the sample is recorded. The instrument software automatically ratios the sample scan against the background scan to produce the final transmittance or absorbance spectrum.
-
Cleaning: After analysis, the pressure arm is raised, the sample is removed, and the crystal surface is wiped clean with a soft cloth or swab dampened with a suitable solvent (e.g., isopropanol or acetone).
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Mass Spectral Data
The molecular formula of this compound is C₆H₃ClFNO, with a monoisotopic mass of approximately 158.98 g/mol .
Theoretical analysis based on established principles.
Table 5: Predicted Key Ions in the Mass Spectrum
| m/z | Proposed Fragment/Ion |
| 159 / 161 | [M]⁺˙, Molecular Ion (showing ³⁵Cl/³⁷Cl isotope pattern) |
| 158 / 160 | [M-H]⁺, Loss of aldehydic proton |
| 130 / 132 | [M-CHO]⁺, Loss of the formyl radical |
| 124 | [M-Cl]⁺, Loss of a chlorine radical |
Interpretation:
-
Molecular Ion ([M]⁺˙): The most crucial piece of information is the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a pair of peaks (the M and M+2 peaks) with an intensity ratio of approximately 3:1. This is a definitive signature for a monochlorinated compound.
-
Fragmentation: Aldehydes often undergo characteristic fragmentation. A common pathway is the loss of the formyl radical (•CHO, 29 Da) or a hydrogen radical from the aldehyde group, leading to the [M-CHO]⁺ or [M-H]⁺ ions, respectively. Loss of the chlorine atom is also a plausible fragmentation pathway.
Caption: Key predicted fragmentation pathways in mass spectrometry.
Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
ESI is a soft ionization technique suitable for polar and thermally labile molecules, allowing for the determination of the molecular weight with minimal fragmentation.
-
Sample Preparation: A dilute solution of the sample is prepared (typically 1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation ([M+H]⁺).
-
Infusion: The sample solution is introduced into the ESI source at a low flow rate (e.g., 5-20 µL/min) via a syringe pump.
-
Ionization: A high voltage is applied to the tip of the infusion capillary, creating a fine spray of charged droplets. A heated drying gas (typically nitrogen) aids in solvent evaporation. As the droplets shrink, the charge density increases until ions are ejected into the gas phase.
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their m/z ratio.
-
Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum. For this molecule, the protonated molecule [M+H]⁺ would be observed at m/z 160/162.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a unique and definitive fingerprint for its structural verification. The aldehydic protons and carbon in NMR, the strong carbonyl stretch in IR, and the characteristic 3:1 isotopic pattern of the molecular ion in MS are all key identifiers. The protocols and interpretations detailed in this guide serve as a foundational resource for scientists and researchers, ensuring the integrity and quality of their work with this important chemical intermediate.
An In-Depth Technical Guide to the Synthesis of 6-Chloro-4-fluoronicotinaldehyde
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 6-Chloro-4-fluoronicotinaldehyde, a key building block in contemporary drug discovery and development. The document is tailored for researchers, scientists, and professionals in the pharmaceutical and agrochemical industries. We will delve into the mechanistic underpinnings and practical considerations of the primary synthetic strategies, offering detailed experimental protocols and expert insights to ensure reproducible and efficient synthesis. The guide will focus on two principal and validated routes: the Vilsmeier-Haack formylation of a suitable pyridine precursor and the selective reduction of a 6-chloro-4-fluoronicotinic acid derivative.
Introduction: The Significance of this compound in Medicinal Chemistry
Substituted nicotin- and isonicotinaldehydes are pivotal intermediates in the synthesis of a wide array of biologically active molecules. The unique electronic properties conferred by the pyridine ring, coupled with the reactivity of the aldehyde functional group, make them versatile scaffolds for the construction of complex heterocyclic systems. The title compound, this compound, is of particular interest due to the presence of two distinct halogen substituents. The chloro and fluoro groups modulate the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making it a valuable precursor for the development of novel therapeutic agents and agrochemicals.
This guide aims to provide a detailed and practical resource for the laboratory-scale synthesis of this important intermediate, emphasizing not just the procedural steps but also the chemical rationale behind them.
Synthetic Strategies: A Tale of Two Pathways
The synthesis of this compound can be approached via two principal and strategically different routes. The choice of pathway often depends on the availability of starting materials, scalability requirements, and the specific expertise of the research team.
-
Route A: Electrophilic Aromatic Substitution - The Vilsmeier-Haack Formylation. This is arguably the most direct approach, involving the introduction of a formyl group onto a pre-functionalized pyridine ring.
-
Route B: Functional Group Interconversion - The Selective Reduction of a Nicotinic Acid Derivative. This strategy relies on the controlled reduction of a carboxylic acid or its ester to the corresponding aldehyde, a transformation that requires careful selection of reagents and reaction conditions to avoid over-reduction.
We will explore both routes in detail, providing a thorough analysis of their respective strengths and challenges.
Route A: The Vilsmeier-Haack Formylation Approach
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2]
The Causality Behind the Vilsmeier-Haack Reaction
The mechanism of the Vilsmeier-Haack reaction is a classic example of electrophilic aromatic substitution. The key steps are:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent. This species is the active formylating agent.
-
Electrophilic Attack: The electron-rich pyridine ring of the substrate attacks the electrophilic carbon of the Vilsmeier reagent.
-
Aromatization and Hydrolysis: The resulting intermediate undergoes elimination to restore the aromaticity of the pyridine ring, forming an iminium salt. Subsequent hydrolysis of this iminium salt furnishes the desired aldehyde.
The success of this reaction is highly dependent on the electronic nature of the pyridine ring. Electron-donating groups enhance the nucleophilicity of the ring, facilitating the electrophilic attack. In the case of our target molecule, the fluorine atom at the 4-position and the chlorine atom at the 6-position are both electron-withdrawing, which can deactivate the ring towards electrophilic substitution. However, the nitrogen atom in the pyridine ring can be protonated or complexed with the Lewis acidic reagents, further influencing the regioselectivity of the formylation.
Synthesis of the Starting Material: 2-Chloro-4-fluoropyridine
A crucial prerequisite for the Vilsmeier-Haack approach is the availability of the starting material, 2-chloro-4-fluoropyridine. While commercially available, its synthesis in the laboratory is often necessary. A common route proceeds from the more readily available 2-amino-4-chloropyridine.[3][4]
Experimental Protocol: Synthesis of 2-Amino-4-fluoropyridine [3]
This procedure outlines the synthesis of 2-amino-4-fluoropyridine from 2-amino-4-chloropyridine via a halogen exchange reaction.
-
Reaction: 2-amino-4-chloropyridine is reacted with sodium fluoride in a high-boiling solvent like N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of 2-amino-4-chloropyridine (28 g) in N,N-dimethylformamide (100 ml), add sodium fluoride (46 g).
-
Heat the reaction mixture to 140°C and maintain for 5-8 hours.
-
Cool the mixture to 80°C and remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium chloride.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Recrystallize the crude product from ethanol to afford 2-amino-4-fluoropyridine as a white solid (yield: 22 g, 90%).[3]
-
Subsequent Conversion to 2-Chloro-4-fluoropyridine
The conversion of 2-amino-4-fluoropyridine to 2-chloro-4-fluoropyridine can be achieved through a Sandmeyer-type reaction. This involves diazotization of the amino group followed by displacement with a chloride ion.
Detailed Experimental Protocol: Vilsmeier-Haack Formylation of 2-Chloro-4-fluoropyridine (Representative Procedure)
The following protocol is a representative procedure for the Vilsmeier-Haack formylation of 2-chloro-4-fluoropyridine, based on established methods for similar substrates.
Materials:
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
2-Chloro-4-fluoropyridine
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
Vilsmeier Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents).
-
Cool the flask to 0°C in an ice bath.
-
To this solution, add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5°C.
-
Stir the mixture at 0°C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve 2-chloro-4-fluoropyridine (1.0 equivalent) in anhydrous DCM.
-
Add the solution of 2-chloro-4-fluoropyridine dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the evolution of gas ceases.
-
Extract the product with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.
-
Table 1: Key Parameters for Vilsmeier-Haack Formylation
| Parameter | Recommended Condition | Rationale |
| Temperature | 0°C for reagent formation, reflux for reaction | Low temperature for reagent formation minimizes decomposition. Reflux provides the necessary activation energy for the formylation of the somewhat deactivated pyridine ring. |
| Stoichiometry | Excess DMF and POCl₃ | Ensures complete formation of the Vilsmeier reagent and drives the reaction to completion. |
| Solvent | Anhydrous DCM | An inert solvent that is suitable for the reaction conditions and facilitates workup. |
| Work-up | Quenching on ice, neutralization with base | Safely decomposes the excess Vilsmeier reagent and hydrolyzes the iminium intermediate to the aldehyde. |
Diagram 1: Vilsmeier-Haack Synthesis Workflow
Caption: Workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.
Route B: The Selective Reduction Approach
An alternative strategy to the Vilsmeier-Haack formylation is the selective reduction of a carboxylic acid derivative, specifically 6-chloro-4-fluoronicotinic acid or its corresponding ester. This approach is particularly useful if the nicotinic acid is a more readily available starting material. The primary challenge in this route is to achieve the partial reduction to the aldehyde without further reduction to the corresponding alcohol.
The Rationale for Selective Reduction
Powerful reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce carboxylic acids and esters all the way to the primary alcohol. To stop the reduction at the aldehyde stage, a less reactive and more sterically hindered reducing agent is required, often in combination with low reaction temperatures. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation.[5][6][7]
The mechanism of DIBAL-H reduction of an ester involves the following key steps:
-
Coordination: The Lewis acidic aluminum center of DIBAL-H coordinates to the carbonyl oxygen of the ester, activating it towards nucleophilic attack.
-
Hydride Transfer: A hydride ion is transferred from the aluminum to the carbonyl carbon, forming a tetrahedral intermediate.
-
Low-Temperature Stability: At low temperatures (typically -78°C), this tetrahedral intermediate is stable and does not readily eliminate the alkoxy group.
-
Hydrolysis: Upon aqueous workup, the intermediate is hydrolyzed to release the aldehyde.
Preparation of the Starting Material: Ethyl 6-Chloro-4-fluoronicotinate
The first step in this synthetic sequence is the esterification of 6-chloro-4-fluoronicotinic acid. This can be readily achieved using standard esterification methods, such as Fischer esterification (refluxing in ethanol with a catalytic amount of strong acid) or by conversion to the acid chloride followed by reaction with ethanol.
Detailed Experimental Protocol: DIBAL-H Reduction of Ethyl 6-Chloro-4-fluoronicotinate (Representative Procedure)
The following is a representative protocol for the selective reduction of an ester to an aldehyde using DIBAL-H, adapted for the synthesis of this compound.[5][8]
Materials:
-
Ethyl 6-chloro-4-fluoronicotinate
-
Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes or toluene)
-
Anhydrous diethyl ether or toluene
-
Methanol
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Equipment:
-
Three-necked round-bottom flask
-
Low-temperature thermometer
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Dry ice/acetone bath
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, and a nitrogen inlet, dissolve ethyl 6-chloro-4-fluoronicotinate (1.0 equivalent) in anhydrous diethyl ether or toluene.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
-
Addition of DIBAL-H:
-
Slowly add the DIBAL-H solution (1.05 equivalents) dropwise to the stirred solution of the ester, ensuring that the internal temperature is maintained at or below -78°C.
-
Stir the reaction mixture at -78°C for 1.5 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction at -78°C by the slow, dropwise addition of methanol.
-
Allow the reaction mixture to warm to room temperature.
-
Add a saturated aqueous solution of ammonium chloride, which will result in the formation of a white precipitate.
-
Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.
-
Separate the layers of the filtrate. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to obtain the crude aldehyde.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Table 2: Critical Parameters for DIBAL-H Reduction
| Parameter | Recommended Condition | Rationale |
| Temperature | -78°C | Crucial for stabilizing the tetrahedral intermediate and preventing over-reduction to the alcohol. |
| Stoichiometry | Slight excess of DIBAL-H (1.05 eq.) | Ensures complete conversion of the starting material. A large excess can lead to over-reduction. |
| Solvent | Anhydrous diethyl ether or toluene | Inert, aprotic solvents that are suitable for low-temperature reactions. |
| Quenching | Methanol at -78°C | Safely decomposes excess DIBAL-H before warming the reaction mixture. |
Diagram 2: Selective Reduction Synthesis Workflow
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. 2-AMINO-4-FLUOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. Preparation method of 2-amino-4-fluoropyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. rsc.org [rsc.org]
The Synthetic Cornerstone: A Guide to the Starting Materials for 6-Chloro-4-fluoronicotinaldehyde
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 6-Chloro-4-fluoronicotinaldehyde in Modern Drug Discovery
This compound, a halogenated pyridine derivative, has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique electronic properties and multiple reaction sites make it a valuable intermediate in the synthesis of complex molecular architectures, particularly for active pharmaceutical ingredients (APIs). The strategic placement of the chloro, fluoro, and aldehyde functionalities on the pyridine ring allows for a diverse range of chemical transformations, enabling the construction of novel therapeutics. This guide provides a comprehensive overview of the key starting materials and synthetic strategies for the preparation of this important intermediate, offering field-proven insights for researchers in drug development.
Core Synthetic Strategy: A Multi-Step Approach from Substituted Picolines
The most logical and industrially scalable approach to this compound involves a multi-step synthesis commencing from a readily available substituted picoline. This strategy offers a clear and controllable pathway to the target molecule, with each step being a well-established organic transformation.
The overall synthetic workflow can be visualized as follows:
Caption: A multi-step synthetic pathway to this compound.
Part 1: Synthesis of the Key Intermediate - 2-Chloro-5-methylpyridine
The journey towards this compound begins with the synthesis of 2-chloro-5-methylpyridine, a crucial intermediate. This is typically achieved through the chlorination of 3-methylpyridine (β-picoline).
Starting Material Profile: 3-Methylpyridine (β-Picoline)
| Property | Value |
| CAS Number | 108-99-6 |
| Molecular Formula | C₆H₇N |
| Molecular Weight | 93.13 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 143-144 °C |
Experimental Protocol: Chlorination of 3-Methylpyridine
A common method for the synthesis of 2-chloro-5-methylpyridine involves the reaction of 3-methylpyridine with a chlorinating agent. While direct chlorination can be challenging and lead to a mixture of isomers, a more controlled approach involves the N-oxidation of 3-methylpyridine followed by reaction with a chlorinating agent like phosphorus oxychloride (POCl₃)[1].
Step 1a: N-Oxidation of 3-Methylpyridine
-
To a solution of 3-methylpyridine in a suitable solvent (e.g., acetic acid), add an oxidizing agent such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA).
-
The reaction is typically carried out at elevated temperatures to ensure complete conversion.
-
Upon completion, the reaction mixture is worked up to isolate the 3-methylpyridine N-oxide.
Step 1b: Chlorination of 3-Methylpyridine N-oxide
-
The 3-methylpyridine N-oxide is then reacted with phosphorus oxychloride (POCl₃), often in the presence of a base such as diisopropylamine[1].
-
The reaction is usually performed at low temperatures (0-5 °C) to control the exothermicity and improve regioselectivity[1].
-
Work-up involves quenching the reaction mixture, followed by extraction and purification to yield 2-chloro-5-methylpyridine.
Part 2: Introduction of the Fluoro Group and Subsequent Transformations
With 2-chloro-5-methylpyridine in hand, the next critical step is the introduction of the fluorine atom at the 4-position. This is followed by a series of functional group transformations to arrive at the target aldehyde.
Step 2: Fluorination of 2-Chloro-5-methylpyridine
The introduction of a fluorine atom onto the pyridine ring can be achieved through various fluorination methods. One plausible, though not explicitly documented for this specific substrate, is a nitration-hydrolysis-chlorination-fluorination sequence analogous to the synthesis of 2-Chloro-4-methyl-5-nitropyridine[2]. A more direct, modern approach would involve electrophilic or nucleophilic fluorination, though these can be substrate-dependent. For the purpose of this guide, we will consider the synthesis of the analogous 2-chloro-4-fluoro-5-nitropyridine as a potential pathway, which would then require reduction of the nitro group and subsequent diazotization and Sandmeyer-type reaction to install the methyl group, a more convoluted route. A more direct, albeit hypothetical, route would be the direct fluorination of a suitable precursor.
Step 3: Oxidation of the Methyl Group to a Carboxylic Acid
The key transformation to build the nicotinaldehyde backbone is the oxidation of the methyl group of a precursor like 2-chloro-4-fluoro-5-methylpyridine. This is a common and reliable reaction in pyridine chemistry.
Starting Material Profile: 2-Chloro-5-methylpyridine (and its hypothetical 4-fluoro derivative)
| Property (2-Chloro-5-methylpyridine) | Value |
| CAS Number | 18368-64-4 |
| Molecular Formula | C₆H₆ClN |
| Molecular Weight | 127.57 g/mol |
| Appearance | Liquid |
| Boiling Point | 97 °C/30 mmHg |
Experimental Protocol: Oxidation to 6-Chloro-4-fluoronicotinic acid
A robust method for this oxidation is the use of a strong oxidizing agent such as potassium permanganate (KMnO₄) or direct oxidation with oxygen in the presence of a catalyst.
-
The starting methylpyridine is dissolved in a suitable solvent, such as water or an organic solvent like chlorobenzene[3].
-
An oxidizing agent, for instance, cobalt acetate as a catalyst with oxygen, is introduced[3].
-
The reaction mixture is heated to drive the oxidation to completion.
-
After the reaction, the crude 6-chloronicotinic acid is isolated by filtration and can be purified by recrystallization[3].
Step 4 & 5: Reduction to the Alcohol and Oxidation to the Aldehyde
The final two steps involve the conversion of the carboxylic acid to the aldehyde. This is typically a two-step process to avoid over-reduction.
Experimental Protocol: Reduction of 6-Chloro-4-fluoronicotinic acid
-
The 6-chloro-4-fluoronicotinic acid is first converted to a more reactive derivative, such as an ester or an acid chloride.
-
This activated intermediate is then reduced using a mild reducing agent like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) at low temperatures to yield (6-chloro-4-fluoropyridin-3-yl)methanol.
Experimental Protocol: Oxidation of (6-Chloro-4-fluoropyridin-3-yl)methanol
-
The resulting alcohol is then oxidized to the final product, this compound.
-
A variety of mild oxidizing agents can be employed for this step, including manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), or Dess-Martin periodinane, to prevent over-oxidation to the carboxylic acid.
-
The reaction is typically carried out in an inert solvent like dichloromethane (DCM) at room temperature.
-
Purification is usually achieved through column chromatography.
Alternative Synthetic Routes
While the multi-step synthesis from a substituted picoline is a robust method, other strategies can be considered, such as:
-
Vilsmeier-Haack Formylation: Direct formylation of a pre-functionalized pyridine ring, such as 2-chloro-4-fluoropyridine, could potentially introduce the aldehyde group. However, regioselectivity can be a significant challenge.
-
Halogen Exchange: Starting from a di- or tri-halogenated pyridine, selective halogen exchange reactions could be employed to install the desired chloro and fluoro substituents.
Conclusion: A Versatile Intermediate from Accessible Starting Materials
This compound is a valuable and versatile intermediate in the synthesis of novel pharmaceuticals. The most practical and scalable synthetic route originates from readily available and cost-effective starting materials like 3-methylpyridine. Through a series of well-understood and controllable chemical transformations including chlorination, fluorination, oxidation, reduction, and subsequent oxidation, this key building block can be efficiently prepared. Understanding the nuances of each synthetic step and the critical parameters involved is essential for any researcher or drug development professional seeking to leverage the synthetic potential of this compound.
References
The Emerging Potential of 6-Chloro-4-fluoronicotinaldehyde Derivatives: A Technical Guide to Synthesis, Biological Evaluation, and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 6-chloro-4-fluoronicotinaldehyde represent a promising, yet largely unexplored, class of compounds with significant potential in medicinal chemistry. The strategic incorporation of chloro and fluoro substituents on the nicotinic aldehyde scaffold is anticipated to modulate the electronic properties, lipophilicity, and metabolic stability of these molecules, thereby influencing their biological activity. This technical guide provides a comprehensive overview of the synthetic strategies for accessing these derivatives, explores their potential as antimicrobial and anticancer agents, and details the requisite experimental protocols for their biological evaluation. Drawing parallels from structurally analogous halogenated pyridine compounds, this document serves as a foundational resource to stimulate and guide further research and development in this exciting area of drug discovery.
Introduction: The Rationale for this compound Derivatives in Drug Discovery
The pyridine ring is a ubiquitous scaffold in a multitude of FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The introduction of halogen atoms, particularly chlorine and fluorine, can dramatically alter the physicochemical properties of a molecule, often leading to enhanced biological activity. This is attributed to the "magic" of halogens in medicinal chemistry, where they can influence binding affinity, membrane permeability, and metabolic pathways.[1][2]
Specifically, the this compound scaffold presents a unique combination of features:
-
The Aldehyde Functionality: A versatile handle for the synthesis of a wide array of derivatives, including Schiff bases, hydrazones, and alcohols, allowing for extensive structure-activity relationship (SAR) studies.
-
The Chloro Group at Position 6: This electron-withdrawing group can influence the reactivity of the pyridine ring and provide a potential site for further functionalization.
-
The Fluoro Group at Position 4: Known to enhance metabolic stability and binding affinity through favorable interactions with biological targets.[3]
This guide will delve into the synthetic routes to access these derivatives and explore their potential in two key therapeutic areas: antimicrobial and anticancer applications, drawing upon the established activities of related nicotinamide and nicotinic acid derivatives.[4][5][6]
Synthetic Pathways and Methodologies
The synthesis of this compound derivatives would logically commence from commercially available starting materials, such as 2-chloro-4-fluorotoluene. The following workflow outlines a plausible synthetic route.
Caption: Proposed synthetic workflow for this compound derivatives.
Key Synthetic Steps and Experimental Protocols
Step 1: Synthesis of 2-chloro-4-fluoro-5-nitrobenzaldehyde
This intermediate can be prepared from 2-chloro-4-fluorotoluene through a two-step process involving nitration followed by oxidation of the methyl group to an aldehyde.
-
Protocol:
-
To a cooled (0-5 °C) solution of 2-chloro-4-fluorotoluene in concentrated sulfuric acid, slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid).
-
Maintain the temperature below 10 °C during the addition and stir for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting 2-chloro-4-fluoro-5-nitrotoluene is then oxidized to the corresponding aldehyde using a suitable oxidizing agent like chromium trioxide in acetic anhydride.
-
Step 2: Synthesis of this compound
The conversion of the nitrobenzaldehyde intermediate to the target nicotinic aldehyde involves reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction.
-
Protocol:
-
Reduce the nitro group of 2-chloro-4-fluoro-5-nitrobenzaldehyde to an amine using a reducing agent like iron powder in acidic medium or catalytic hydrogenation.
-
The resulting aniline derivative is then subjected to diazotization using sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C).
-
The diazonium salt is subsequently converted to the aldehyde via a suitable reagent, such as formaldehyde in the presence of a copper catalyst.
-
Step 3: Derivatization of this compound
The aldehyde functionality of the core scaffold is a gateway to a diverse library of derivatives.
-
Protocol for Schiff Base Synthesis:
-
Dissolve this compound in a suitable solvent like ethanol or methanol.
-
Add an equimolar amount of the desired primary amine.
-
Add a catalytic amount of glacial acetic acid and reflux the mixture for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration. Recrystallize from a suitable solvent to obtain the pure Schiff base derivative.
-
-
Protocol for Hydrazone Synthesis:
-
Dissolve this compound in ethanol.
-
Add an equimolar amount of the desired hydrazide derivative.
-
Add a few drops of concentrated sulfuric acid as a catalyst and reflux for 3-5 hours.
-
After cooling, the solid product is filtered, washed with cold ethanol, and dried.
-
Potential Biological Activities and Mechanisms of Action
Based on the biological profiles of structurally similar halogenated pyridine derivatives, this compound derivatives are hypothesized to exhibit significant antimicrobial and anticancer activities.
Antimicrobial Activity
Substituted nicotinamides and their analogs have demonstrated promising activity against a range of bacterial and fungal pathogens.[4][7][8][9] The presence of chloro and fluoro groups can enhance the lipophilicity of the compounds, facilitating their passage through microbial cell membranes.
Potential Mechanisms of Action:
-
Enzyme Inhibition: These derivatives could potentially inhibit key microbial enzymes essential for survival, such as DNA gyrase or dihydrofolate reductase.
-
Disruption of Cell Wall Synthesis: The compounds might interfere with the biosynthesis of peptidoglycan or other crucial components of the microbial cell wall.
-
Membrane Disruption: Alteration of the microbial cell membrane integrity leading to leakage of cellular contents.
Caption: Potential antimicrobial mechanisms of action.
Experimental Protocol for Antimicrobial Screening (Broth Microdilution Method):
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (medium with inoculum) and negative (medium only) controls.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Table 1: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)
| Compound | S. aureus | E. coli | P. aeruginosa | C. albicans |
| Derivative 1 | 16 | 32 | 64 | 8 |
| Derivative 2 | 8 | 16 | 32 | 4 |
| Derivative 3 | >128 | >128 | >128 | 64 |
| Ciprofloxacin | 1 | 0.5 | 1 | - |
| Fluconazole | - | - | - | 2 |
Anticancer Activity
Nicotinic acid and its derivatives have been investigated for their anticancer properties, with some compounds showing potent activity against various cancer cell lines.[1][2][5][6] The halogenated pyridine core could contribute to selective cytotoxicity towards cancer cells.
Potential Mechanisms of Action:
-
Kinase Inhibition: Many anticancer drugs target protein kinases involved in cell signaling pathways that regulate cell proliferation and survival. These derivatives could act as kinase inhibitors.
-
Induction of Apoptosis: The compounds may trigger programmed cell death (apoptosis) in cancer cells through the activation of caspase pathways.
-
Cell Cycle Arrest: Interference with the cell cycle machinery, leading to arrest at specific checkpoints and preventing cancer cell division.
Caption: Potential anticancer mechanisms of action.
Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay):
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.
Table 2: Hypothetical Anticancer Activity Data (IC50 in µM)
| Compound | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) |
| Derivative 1 | 12.5 | 25.8 | 18.3 |
| Derivative 2 | 5.2 | 10.1 | 7.9 |
| Derivative 3 | >100 | >100 | >100 |
| Doxorubicin | 0.8 | 1.2 | 1.5 |
Structure-Activity Relationship (SAR) Insights
While specific SAR data for this compound derivatives is not yet available, general trends can be extrapolated from related compound classes:
-
Nature of the Derivative: The choice of the amine or hydrazide used for derivatization will significantly impact the biological activity. Aromatic and heterocyclic substituents can introduce additional binding interactions with the target protein.
-
Electronic Effects: The electron-withdrawing nature of the chloro and fluoro groups will influence the reactivity and binding properties of the entire molecule.
-
Lipophilicity: The overall lipophilicity of the derivatives will affect their ability to cross cell membranes and reach their intracellular targets. A balance between hydrophilicity and lipophilicity is crucial for optimal activity.
Future Perspectives and Conclusion
The exploration of this compound derivatives presents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of this scaffold, coupled with the potential for diverse biological activities, makes it an attractive target for medicinal chemists. Future research should focus on:
-
Library Synthesis: The generation of a diverse library of derivatives to establish robust SAR.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and pathways through which these compounds exert their biological effects.
-
In Vivo Efficacy and Toxicity Studies: Evaluation of the most promising candidates in animal models to assess their therapeutic potential and safety profiles.
References
- 1. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity | Semantic Scholar [semanticscholar.org]
- 3. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides | Scilit [scilit.com]
- 9. researchgate.net [researchgate.net]
The Strategic Deployment of 6-Chloro-4-fluoronicotinaldehyde in Modern Medicinal Chemistry: A Technical Guide
Abstract
In the landscape of contemporary drug discovery, the strategic incorporation of halogenated heterocyclic scaffolds is a cornerstone of rational drug design. Among these, 6-Chloro-4-fluoronicotinaldehyde has emerged as a highly versatile and valuable building block. Its unique electronic and steric properties, arising from the presence of a reactive aldehyde, a strategically positioned chlorine atom, and a fluorine atom on the pyridine ring, offer medicinal chemists a powerful tool for the synthesis of complex, biologically active molecules. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, with a particular focus on its role in the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Detailed experimental protocols and mechanistic insights are provided to empower researchers in leveraging this potent building block for the advancement of novel therapeutics.
Introduction: The Rationale for Fluorinated and Chlorinated Pyridine Scaffolds in Drug Design
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast array of approved drugs. The introduction of halogen atoms, particularly fluorine and chlorine, onto this core structure can profoundly influence the physicochemical and pharmacokinetic properties of a molecule.
The Role of Fluorine: The strategic incorporation of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate pKa to improve cell permeability and oral bioavailability.[1][2] The high lipophilicity of fluorine can also enhance the absorption of drug candidates.[3]
The "Magic Chloro" Effect: Chlorine, often considered a "magic" substituent, can significantly improve potency and modulate pharmacokinetic parameters.[4][5] The presence of a chlorine atom can introduce favorable halogen bonding interactions with biological targets and provides a reactive handle for further synthetic transformations.[6]
The combination of these two halogens in this compound creates a trifunctional building block with distinct and tunable reactivity at three key positions: the aldehyde, the C6-chloro, and the C4-fluoro positions.
Synthesis and Physicochemical Properties
While this compound is commercially available from various suppliers, understanding its synthesis provides valuable context for its reactivity and potential impurities.[7] A common synthetic approach involves the multi-step transformation of a readily available pyridine derivative.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1060809-20-2 |
| Molecular Formula | C6H3ClFNO |
| Molecular Weight | 159.55 g/mol |
| Appearance | Off-white to yellow solid |
| Storage Temperature | 2-8 °C |
Reactivity and Strategic Application in Synthesis
The true utility of this compound lies in its differential reactivity, allowing for sequential and site-selective modifications.
The Aldehyde: A Gateway to Diverse Heterocycles
The aldehyde functionality serves as a versatile handle for a wide range of classical organic transformations, including:
-
Reductive Amination: To introduce substituted amino-methyl groups.
-
Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of carbon-carbon double bonds.
-
Condensation Reactions: With active methylene compounds to construct various heterocyclic systems.
The C6-Chloro Position: A Hub for Cross-Coupling Reactions
The chlorine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, providing a powerful platform for the introduction of aryl, heteroaryl, and amino substituents.
The Suzuki-Miyaura coupling is a highly efficient method for the synthesis of 6-aryl-4-fluoronicotinaldehydes, which are key intermediates in the development of various therapeutic agents, including kinase inhibitors.[3]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from established procedures for the analogous 6-chloro-4-methoxynicotinaldehyde.[3]
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Causality Behind Choices: The use of a palladium catalyst, a phosphine ligand, and a base is crucial for the catalytic cycle of the Suzuki-Miyaura reaction. The biphasic solvent system (dioxane/water) is often employed to facilitate the dissolution of both the organic and inorganic reagents.
The Buchwald-Hartwig amination allows for the facile synthesis of 6-amino-4-fluoronicotinaldehyde derivatives, which are important pharmacophores in many biologically active molecules. This reaction provides a powerful alternative to harsher classical methods for C-N bond formation.[8]
Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 mmol), the desired amine (1.2 mmol), a suitable palladium precatalyst (e.g., Pd2(dba)3, 0.01-0.05 mmol), a phosphine ligand (e.g., XPhos, 0.02-0.1 mmol), and a strong base (e.g., NaOtBu, 1.4 mmol).
-
Solvent Addition: Add an anhydrous aprotic solvent (e.g., toluene or dioxane, 5 mL).
-
Reaction: Heat the reaction mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Self-Validating System: The success of this reaction is highly dependent on the exclusion of air and moisture. The use of a glovebox or rigorous Schlenk techniques is essential. The choice of ligand and base is also critical and often needs to be screened for optimal results with different amine coupling partners.
The C4-Fluoro Position: Modulating Properties and Potential for SNAr
While the C6-chloro is the more reactive site for cross-coupling, the C4-fluoro group plays a crucial role in modulating the electronic properties of the pyridine ring. Its strong electron-withdrawing nature can influence the reactivity of the other positions and contribute to the overall pharmacological profile of the final molecule. Under certain conditions, particularly with strong nucleophiles, the fluorine atom can also undergo nucleophilic aromatic substitution (SNAr).
Field-Proven Applications in Drug Discovery
The true measure of a building block's value is its successful application in the synthesis of bioactive molecules. While specific marketed drugs directly utilizing this compound are not yet prominently disclosed in the public domain, its structural motifs are prevalent in numerous kinase inhibitors and GPCR modulators currently under investigation. The synthetic strategies outlined above are directly applicable to the synthesis of these important classes of therapeutic agents.
Table 2: Potential Therapeutic Targets for Derivatives of this compound
| Therapeutic Target Class | Rationale for Use | Key Synthetic Transformations |
| Kinase Inhibitors | The 6-substituted-4-fluoropyridine scaffold can mimic the hinge-binding motif of ATP in the active site of kinases. | Suzuki-Miyaura coupling to introduce diverse aryl and heteroaryl groups. Buchwald-Hartwig amination to append various amine side chains. |
| GPCR Modulators | The rigid pyridine core provides a suitable framework for presenting substituents that can interact with allosteric or orthosteric sites on GPCRs. | Reductive amination of the aldehyde to introduce linkers for attachment to other pharmacophores. Cross-coupling reactions to explore structure-activity relationships. |
Conclusion and Future Perspectives
This compound is a powerful and versatile building block in medicinal chemistry. Its trifunctional nature allows for a wide range of synthetic manipulations, enabling the efficient construction of complex molecular architectures. The strategic incorporation of both chlorine and fluorine atoms provides a means to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. As the demand for novel and highly specific therapeutics continues to grow, the importance of strategically designed building blocks like this compound in the drug discovery pipeline is set to increase. Further exploration of its reactivity and its application in the synthesis of novel bioactive compounds will undoubtedly lead to the development of the next generation of medicines.
References
- 1. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. WO2017132661A2 - G protein-coupled receptor (gpcr) modulation by imipridones - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. VORICONAZOLE INTERMEDIATE AND VORICONAZOLE SYNTHESIS METHOD - Patent 3395813 [data.epo.org]
A Technical Guide to the Agrochemical Applications of 6-Chloro-4-fluoronicotinaldehyde: A Versatile Halogenated Pyridine Scaffold
Introduction
The pyridine ring is a cornerstone scaffold in modern agrochemical discovery, present in a multitude of high-performing herbicides, insecticides, and fungicides.[1][2] Its unique electronic properties and ability to engage in specific biological interactions have made it a privileged structure for chemists. The strategic incorporation of halogens, particularly chlorine and fluorine, further enhances the utility of this scaffold by modulating key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[3] This guide focuses on 6-Chloro-4-fluoronicotinaldehyde, a readily available chemical intermediate,[4][5] exploring its synthetic versatility and potential as a foundational building block for the next generation of agrochemicals. We will delve into its reactivity, propose pathways to established and novel agrochemical classes, and provide actionable experimental protocols for researchers in the field.
The Synthetic Potential of a Trifunctional Scaffold
This compound presents three distinct points for chemical modification: the aldehyde at the C3 position, the highly reactive chlorine atom at C6, and the fluorine atom at C4. This trifunctional nature allows for a modular and divergent approach to library synthesis. The electron-withdrawing character of the fluorine atom and the pyridine nitrogen influences the reactivity of the entire ring system, making the C6 position particularly susceptible to nucleophilic aromatic substitution and cross-coupling reactions.
Caption: Key reactive sites and potential transformations of this compound.
The primary avenues for derivatization are:
-
Aldehyde (C3): This group is a gateway to a vast array of functionalities. It can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into alkenes via olefination reactions like the Wittig reaction.[6][7]
-
Chloro (C6): The chlorine atom is an excellent leaving group, primed for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation).[8] This allows for the introduction of diverse aryl, heteroaryl, and amine substituents.
-
Fluoro (C4): While less reactive towards substitution, the fluorine atom exerts a powerful inductive effect. In agrochemical design, fluorine is often used as a bioisostere for hydrogen to block sites of metabolic oxidation, thereby increasing the compound's in-planta or in-vivo half-life and overall efficacy.[3][9]
Potential Application in Insecticide Development: Crafting Novel Neonicotinoids
Neonicotinoids are a major class of insecticides that act as agonists of the insect nicotinic acetylcholine receptor (nAChR).[10][11] A common structural motif in many potent neonicotinoids, such as imidacloprid, is the 6-chloro-3-pyridinylmethyl moiety.[12][13] this compound serves as an ideal starting point for creating novel analogs that incorporate a C4-fluoro substituent, a modification that could enhance binding affinity or improve metabolic resistance.
A plausible synthetic workflow to a neonicotinoid-like structure is outlined below. This pathway leverages the aldehyde for creating the crucial methylene linker and retains the key 6-chloro substituent for nAChR interaction.
Caption: Proposed synthetic workflow from the core scaffold to a novel neonicotinoid analog.
The introduction of the 4-fluoro group could offer a distinct advantage by altering the electronic distribution of the pyridine ring, potentially leading to differential selectivity for insect nAChR subtypes over mammalian ones, a critical factor in reducing off-target toxicity.[12]
Potential Application in Herbicide Development: Accessing Pyridine Carboxylic Acids
Many potent herbicides, including picloram, clopyralid, and fluroxypyr, belong to the pyridine carboxylic acid class. These compounds often function as synthetic auxins, causing uncontrolled growth and eventual death in susceptible broadleaf weeds.[14] The aldehyde functionality of this compound provides a direct and efficient route to the corresponding nicotinic acid derivative through oxidation.
Caption: Synthetic pathway to pyridine carboxylic acid-based herbicides.
Once the 6-chloro-4-fluoronicotinic acid is formed,[15] it can be readily converted into a diverse library of esters and amides. These derivatives can be tested for herbicidal activity against various weed species.[16][17][18][19][20] The specific substitution pattern on the pyridine ring, including the C4-fluoro and C6-chloro groups, is critical for achieving the desired spectrum of weed control and crop safety.
| Herbicide Class | Example Active Ingredient | Potential Modification from Scaffold |
| Pyridine Carboxylic Acids | Picloram | Oxidation of aldehyde to acid; derivatization. |
| Aryloxypicolinates | Halauxifen-methyl | Oxidation to acid, Suzuki coupling at C6, then esterification. |
| Picolinamides | Oxidation to acid, then amidation. |
Potential Application in Fungicide Development
The nicotinamide moiety is present in a number of fungicides that act by inhibiting succinate dehydrogenase (SDHI).[21] By converting the aldehyde of this compound into an amide, researchers can access novel nicotinamide derivatives. Furthermore, the C6-chloro position can be functionalized to introduce other pharmacophoric elements known to contribute to antifungal activity, such as substituted phenyl rings found in salicylanilide fungicides like niclosamide.[22][23] This allows for the creation of hybrid molecules combining features from different fungicidal classes. The fungicidal potential of substituted aldehydes themselves should also not be overlooked, as certain halogenated salicylaldehydes have shown potent activity against pathogenic yeasts.[24]
Key Experimental Protocols
To facilitate research and development, we provide two foundational, step-by-step protocols for key transformations of this compound.
Protocol 1: Wittig Olefination of this compound
-
Objective: To demonstrate the conversion of the aldehyde to an alkene, a common C-C bond-forming reaction.[25][26]
-
Materials: Methyltriphenylphosphonium bromide, n-Butyllithium (n-BuLi) in hexanes, this compound, Anhydrous Tetrahydrofuran (THF), Diethyl ether, Saturated aqueous ammonium chloride (NH₄Cl), Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Ylide Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe. The solution will typically turn a characteristic deep yellow or orange color.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Aldehyde Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.
-
Cool the ylide solution back down to 0 °C and add the aldehyde solution dropwise.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired alkene product, 6-chloro-4-fluoro-3-vinylpyridine.
-
Protocol 2: Suzuki-Miyaura Coupling at the C6-Position
-
Objective: To install a new carbon-carbon bond at the C6 position, displacing the chlorine atom.[8]
-
Materials: this compound, Phenylboronic acid (or other desired boronic acid/ester), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium carbonate (K₂CO₃), Toluene, Ethanol, Water.
-
Procedure:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), and K₂CO₃ (2.0-3.0 eq).
-
Add a solvent mixture of Toluene, Ethanol, and Water (e.g., 4:1:1 ratio).
-
Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 eq).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-4-fluoronicotinaldehyde derivative.
-
Conclusion and Future Outlook
This compound is more than a simple chemical; it is a strategic platform for innovation in agrochemical research. Its trifunctional nature provides chemists with multiple handles to systematically explore chemical space and optimize biological activity. The potential to readily access novel insecticide, herbicide, and fungicide candidates from a single, common intermediate makes it an economically and synthetically attractive starting point. Future research should focus on the parallel synthesis of diverse libraries based on the reaction pathways outlined in this guide, followed by high-throughput screening to identify lead compounds with potent and selective activity. The unique fluoro-chloro substitution pattern offers a promising avenue to overcome existing challenges in pest and weed management, including metabolic resistance and off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 1060809-20-2 [chemicalbook.com]
- 5. This compound | 1060809-20-2 [sigmaaldrich.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neonicotinoid - Wikipedia [en.wikipedia.org]
- 11. Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Minor structural changes in nicotinoid insecticides confer differential subtype selectivity for mammalian nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. grdc.com.au [grdc.com.au]
- 15. chemscene.com [chemscene.com]
- 16. Synthesis, Characterization and Herbicidal Activity of Amide Derivatives of Glyphosate – Oriental Journal of Chemistry [orientjchem.org]
- 17. connectjournals.com [connectjournals.com]
- 18. Enantioselective and Synergistic Herbicidal Activities of Common Amino Acids Against Amaranthus tricolor and Echinochloa crus-galli - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis and herbicidal activity of 3-substituted toxoflavin analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. Substituted salicylaldehydes as potential antimicrobial drugs: minimal inhibitory and microbicidal concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. masterorganicchemistry.com [masterorganicchemistry.com]
The Strategic Synthesis and Application of 6-Chloro-4-fluoronicotinaldehyde: A Technical Guide for Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 6-chloro-4-fluoronicotinaldehyde, a halogenated pyridine derivative of significant interest in medicinal chemistry. While a singular "discovery" event for this compound is not prominently documented, its history is written in its utility as a versatile building block for the synthesis of complex bioactive molecules. This guide will delve into the strategic importance of its molecular architecture, plausible synthetic routes, spectroscopic characterization, and its application in the development of novel therapeutics, particularly in the realm of kinase inhibitors. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this compound.
Introduction: The Unsung Importance of Halogenated Pyridines
In the landscape of modern drug discovery, the pyridine scaffold is a cornerstone, present in a vast number of FDA-approved drugs.[1] Its nitrogen atom provides a key hydrogen bond acceptor site and improves the pharmacokinetic properties of drug candidates. The strategic introduction of halogen atoms, such as chlorine and fluorine, further enhances the utility of the pyridine ring by modulating its electronic properties, metabolic stability, and providing reactive handles for synthetic diversification.[2][3]
This compound (CAS No. 1060809-20-2) emerges as a particularly valuable intermediate within this class of compounds. Its structure is characterized by three key features: a reactive aldehyde group, a chlorine atom at the 6-position, and a fluorine atom at the 4-position of the pyridine ring. This trifunctional nature allows for a diverse range of chemical transformations, making it a coveted starting material for the synthesis of novel heterocyclic compounds.
Molecular Structure and Reactivity
The reactivity of this compound is dictated by the interplay of its functional groups on the pyridine ring.
-
The Aldehyde Group: This group is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds through reactions such as Wittig olefination, reductive amination, and condensation reactions to form various heterocyclic systems.[4]
-
The 6-Chloro Substituent: The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of a wide array of aryl, heteroaryl, amino, and alkyne moieties.
-
The 4-Fluoro Substituent: The fluorine atom significantly influences the electronic properties of the pyridine ring, enhancing its stability and modulating the reactivity of the other positions. Fluorine can also improve the metabolic stability and binding affinity of the final drug molecule.[3]
Synthesis of this compound: A Proposed Protocol
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned as a two-step process starting from a commercially available dichloropyridine derivative.
Step-by-Step Experimental Protocol
Step 1: Formylation of 2,4-Dichloropyridine
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi) to a solution of 2,4-dichloropyridine in anhydrous THF at -78 °C. Stir the mixture for 1 hour at this temperature.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture at -78 °C. Allow the reaction to stir for an additional 2 hours at -78 °C, then slowly warm to room temperature.
-
Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, 2,4-dichloro-3-formylpyridine, is purified by flash column chromatography.
Step 2: Nucleophilic Aromatic Substitution to Introduce Fluorine
-
Reaction Setup: In a round-bottom flask, dissolve the 2,4-dichloro-3-formylpyridine intermediate in a suitable aprotic polar solvent such as dimethyl sulfoxide (DMSO) or sulfolane.
-
Fluorination: Add anhydrous potassium fluoride (KF) and a phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 120-150 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The fluorine will selectively displace the more activated chlorine at the 4-position.
-
Workup and Purification: After completion, cool the reaction mixture and pour it into ice water. Extract the product with a suitable organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The final product, this compound, is purified by column chromatography or recrystallization.
Spectroscopic Characterization
Comprehensive spectroscopic analysis is crucial for confirming the structure and purity of this compound.
| Technique | Observed/Expected Features |
| ¹H NMR | A singlet for the aldehyde proton (CHO) is expected around δ 9.5-10.5 ppm. Two doublets in the aromatic region (δ 7.0-9.0 ppm) corresponding to the two protons on the pyridine ring, showing coupling to the fluorine atom.[5] |
| ¹³C NMR | The aldehyde carbon should appear in the downfield region (δ 185-200 ppm). Aromatic carbons will be in the δ 110-160 ppm range, with the carbon attached to fluorine showing a large one-bond C-F coupling constant.[6][7] |
| Mass Spec. | The mass spectrum should show a molecular ion peak (M+) and a characteristic M+2 peak with approximately one-third the intensity of the M+ peak, indicative of the presence of a single chlorine atom. |
| IR Spec. | A strong C=O stretching vibration for the aldehyde is expected around 1700-1730 cm⁻¹. C-Cl and C-F stretching vibrations will be present in the fingerprint region.[8][9] |
¹H NMR Spectrum (Reference) A publicly available ¹H NMR spectrum of this compound confirms the expected signals in the aromatic and aldehyde regions.[5]
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The true value of this compound lies in its application as a strategic intermediate in the synthesis of complex drug candidates. The pyridine core is a well-established scaffold for targeting protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.
The aldehyde functionality can be readily converted into various nitrogen-containing heterocycles, which can act as hinge-binding motifs in kinase inhibitors. The chloro and fluoro substituents provide opportunities for further functionalization to enhance potency, selectivity, and pharmacokinetic properties.
Representative Synthetic Transformations
While specific examples of marketed drugs derived directly from this compound are not prominently published, its structural motifs are present in numerous kinase inhibitors. The synthetic strategies outlined above are routinely employed in the development of such therapeutics.
Conclusion
This compound stands as a testament to the enabling power of versatile chemical intermediates in modern drug discovery. Its strategic combination of a reactive aldehyde and two distinct halogen atoms on a pyridine ring provides a rich platform for the synthesis of diverse and complex molecular architectures. While its own "discovery" may be humble, its contribution to the ongoing quest for novel therapeutics is significant. This guide provides a foundational understanding of its synthesis, characterization, and reactivity, empowering researchers to unlock its full potential in the development of next-generation medicines.
References
- 1. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. This compound(1060809-20-2) 1H NMR [m.chemicalbook.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. bhu.ac.in [bhu.ac.in]
- 8. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
Methodological & Application
Application Notes & Protocols: A Guide to the Reaction Mechanisms of 6-Chloro-4-fluoronicotinaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-4-fluoronicotinaldehyde is a pivotal building block in contemporary organic synthesis and medicinal chemistry. Its trifunctional nature, featuring an aldehyde, a chloro substituent, and a fluoro substituent on an electron-deficient pyridine ring, offers a versatile platform for constructing complex molecular architectures. The strategic placement of these groups allows for a range of selective transformations, making it an invaluable intermediate in the synthesis of high-value compounds, particularly active pharmaceutical ingredients (APIs).[1][2] This guide provides an in-depth exploration of the principal reaction mechanisms of this compound, supported by detailed experimental protocols and mechanistic diagrams to empower researchers in leveraging its synthetic potential.
Introduction: The Synthetic Versatility of a Trifunctional Pyridine
The utility of this compound stems from the distinct reactivity of its three functional groups. The pyridine ring, being inherently electron-deficient, is activated towards nucleophilic attack. This effect is amplified by the electron-withdrawing aldehyde group. The chlorine and fluorine atoms serve as leaving groups for nucleophilic aromatic substitution (SNAr), while the aldehyde provides a handle for a multitude of classic carbonyl reactions. This combination allows for sequential and regioselective modifications, which are critical in multi-step syntheses. The incorporation of chlorine and fluorine is particularly significant in drug design, as these halogens can modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity.[3][4][5]
Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Derivatives
The most prominent reaction pathway for this compound is the Nucleophilic Aromatic Substitution (SNAr). The pyridine nitrogen acts as a powerful electron-withdrawing group, stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[6] This makes the pyridine ring susceptible to attack by nucleophiles, particularly at positions 2 (ortho) and 4 (para) relative to the nitrogen.[6][7]
Mechanism Insight:
The SNAr mechanism is a two-step addition-elimination process:
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing a leaving group (Cl or F), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination: The leaving group departs, restoring the aromaticity of the pyridine ring and yielding the substituted product.
In this compound, nucleophilic attack can occur at either the C4 (bearing the fluoro group) or C6 (bearing the chloro group) position. The regioselectivity is dictated by a combination of electronic and steric factors. The C4 position is para to the ring nitrogen, making it highly activated. While fluoride is generally a poorer leaving group than chloride in aliphatic systems, in SNAr reactions on electron-deficient rings, the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon highly electrophilic and often favoring attack at the fluorinated position.[8]
Diagram: General Mechanism of SNAr on this compound
Caption: SNAr Mechanism at the C4 Position
Protocol 1: Synthesis of 6-Chloro-4-(phenylamino)nicotinaldehyde
This protocol details the substitution of the fluorine atom with an aniline nucleophile.
Materials:
-
This compound
-
Aniline
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMF, add aniline (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
| Parameter | Condition | Rationale |
| Solvent | DMF | A polar aprotic solvent that solubilizes reactants and facilitates SNAr. |
| Base | K₂CO₃ | Acts as a proton scavenger to neutralize the H-F formed, driving the reaction forward. |
| Temperature | 80-90 °C | Provides sufficient activation energy for the reaction to proceed at a reasonable rate. |
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The chlorine atom at the C6 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the connection of the pyridine core to various aryl or vinyl groups.[9][10][11]
Mechanism Insight:
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst:[9][12]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine ring, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.[11]
-
Transmetalation: The organic group from an organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This step requires activation by a base.[10]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[9]
Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Suzuki-Miyaura Catalytic Cycle
Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol describes the coupling of the C6-chloro position with phenylboronic acid.
Materials:
-
This compound (or a derivative from Protocol 1)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane and Water (solvent mixture)
-
Toluene
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine the 6-chloro-pyridine substrate (1.0 eq), phenylboronic acid (1.5 eq), and sodium carbonate (2.0 eq).
-
Add Pd(OAc)₂ (0.05 eq) and PPh₃ (0.10 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the mixture to reflux (around 100 °C) and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with toluene.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue via column chromatography to obtain the biaryl product.
| Component | Role | Rationale |
| Pd(OAc)₂/Ligand | Catalyst System | Forms the active Pd(0) species required for the catalytic cycle.[10] |
| Na₂CO₃ | Base | Activates the boronic acid for the transmetalation step.[9][10] |
| Dioxane/Water | Solvent System | A common biphasic system that facilitates dissolution of both organic and inorganic reagents.[13] |
| Inert Atmosphere | Reaction Condition | Prevents the oxidation and deactivation of the Pd(0) catalyst. |
Reactions of the Aldehyde Functionality
The aldehyde group at C3 is a versatile functional handle for a wide array of transformations, including oxidation, reduction, and carbon-carbon bond formation.[2][14]
Reductive Amination
Reductive amination is a cornerstone reaction in medicinal chemistry for introducing amine functionalities. It proceeds in two stages: the formation of an imine intermediate followed by its in-situ reduction.
Mechanism Insight:
-
Imine Formation: The aldehyde reacts with a primary or secondary amine to form a carbinolamine, which then dehydrates to form an imine (for primary amines) or an enamine (for secondary amines). This step is typically acid-catalyzed.
-
Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), selectively reduces the iminium ion to the corresponding amine. These reagents are chosen because they are mild enough not to reduce the starting aldehyde.
Diagram: Workflow for Reductive Amination
Caption: Reductive Amination Workflow
Protocol 3: Synthesis of a Secondary Amine via Reductive Amination
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic Acid (AcOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve this compound (1.0 eq) and benzylamine (1.1 eq) in DCE.
-
Add a catalytic amount of acetic acid (e.g., 1-2 drops).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture.
-
Continue stirring at room temperature overnight.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent. Purify the crude product by column chromatography.
| Reagent | Role | Rationale |
| AcOH | Acid Catalyst | Catalyzes the dehydration step to form the imine. |
| NaBH(OAc)₃ | Reducing Agent | A mild and selective reductant for imines in the presence of aldehydes. |
| DCE | Solvent | A common aprotic solvent for reductive amination that is compatible with the reagents. |
Conclusion
This compound is a powerful and versatile intermediate whose reactivity is governed by the interplay of its three distinct functional groups. A thorough understanding of its primary reaction mechanisms—Nucleophilic Aromatic Substitution, Palladium-Catalyzed Cross-Coupling, and various aldehyde transformations—is essential for its effective application in complex synthesis. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to exploit the full synthetic potential of this valuable chemical building block in the pursuit of novel molecules for drug discovery and other advanced applications.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. youtube.com [youtube.com]
- 8. FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 6-Chloro-4-fluoronicotinaldehyde
Introduction: The Strategic Importance of 6-Chloro-4-fluoronicotinaldehyde in Medicinal Chemistry
This compound is a versatile heterocyclic building block of significant interest to researchers in drug discovery and development. Its unique electronic and structural features, namely the presence of two distinct halogen atoms at positions activated by the pyridine nitrogen and a formyl group, offer a platform for controlled, regioselective functionalization. The aldehyde group at the 3-position acts as a potent electron-withdrawing group, further activating the C4 and C6 positions towards nucleophilic aromatic substitution (SNAr). This allows for the sequential introduction of various nucleophiles, leading to a diverse array of substituted nicotinic acid derivatives, which are key scaffolds in numerous pharmacologically active compounds.[1][2]
Understanding and controlling the regioselectivity of nucleophilic substitution on this scaffold is paramount for its effective utilization in synthetic campaigns. This guide provides an in-depth analysis of the factors governing the selective substitution at either the C4-fluoro or C6-chloro position and offers detailed, field-proven protocols for achieving desired synthetic outcomes.
Pillar 1: The Principle of Regioselectivity in Dihalopyridine Systems
The regiochemical outcome of nucleophilic aromatic substitution on this compound is a delicate interplay of electronics, thermodynamics, and reaction kinetics. The pyridine nitrogen and the aldehyde group work in concert to lower the electron density at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack.[3]
Generally, in dihalopyridines and related heterocyclic systems, the C4 position is more activated towards nucleophilic attack than the C2 or C6 positions.[4][5] This is due to the superior resonance stabilization of the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at the para-position (C4) relative to the nitrogen.[3] The negative charge can be delocalized onto the electronegative nitrogen atom, a stabilizing interaction that is not possible with attack at the C6 position.
The nature of the halogen leaving group also plays a crucial role. The carbon-fluorine bond is significantly stronger than the carbon-chlorine bond.[5][6] However, in the context of SNAr reactions, which often proceed through a two-step addition-elimination mechanism, the highly electronegative fluorine atom renders the C4 carbon more electrophilic and thus more susceptible to the initial nucleophilic attack, which is typically the rate-determining step.[7] This electronic activation often leads to a kinetic preference for substitution at the C4-fluoro position.
Conversely, the weaker carbon-chlorine bond makes chloride a better leaving group in the elimination step. Under certain conditions, particularly those approaching thermodynamic control or involving specific catalytic cycles, substitution at the C6-chloro position can be favored.
The choice of nucleophile is another critical determinant of regioselectivity. Hard nucleophiles (e.g., alkoxides, primary amines) are generally expected to favor attack at the more electrophilic C4 position, while softer, more polarizable nucleophiles (e.g., thiols) may exhibit a greater propensity for reaction at the C6 position, especially under conditions that favor thermodynamic control.
The following diagram illustrates the decision-making process for achieving regioselective substitution on this compound.
Caption: Decision workflow for regioselective substitution.
Pillar 2: Experimental Protocols for Regioselective Substitution
The following protocols are designed to provide a robust starting point for the selective functionalization of this compound. Researchers should note that optimization of reaction times, temperatures, and stoichiometry may be necessary for specific substrates.
Protocol 1: Selective C4-F Substitution with Amines (Kinetic Control)
This protocol is designed to favor the kinetically preferred substitution of the fluoride at the C4 position with a primary or secondary amine. The choice of a polar aprotic solvent and moderate reaction temperatures facilitates the formation of the more stabilized Meisenheimer intermediate at the C4 position.
Materials:
-
This compound
-
Amine (primary or secondary, 1.1 equivalents)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the chosen anhydrous solvent (e.g., DMF, 0.1-0.2 M).
-
Add the base (K₂CO₃ or DIPEA, 2.0 equivalents).
-
Add the amine (1.1 equivalents) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 50-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 2-12 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-6-chloronicotinaldehyde derivative.
Protocol 2: Selective C6-Cl Substitution with Thiols (Thermodynamic Control)
This protocol aims to achieve selective substitution of the chloride at the C6 position with a thiol nucleophile. Thiols are generally softer nucleophiles than amines, and under slightly more forcing conditions (higher temperature), the reaction can favor the thermodynamically more stable product, which may arise from substitution at the C6 position. The use of a strong base is necessary to generate the thiolate anion, a potent nucleophile.
Materials:
-
This compound
-
Thiol (1.1 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) or Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or 1,4-Dioxane
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents) and the chosen anhydrous solvent (e.g., THF, 0.1-0.2 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the thiol (1.1 equivalents) in the anhydrous solvent to the NaH suspension. Stir for 30 minutes at 0 °C to allow for the formation of the sodium thiolate.
-
To this suspension, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (66 °C for THF, 101 °C for 1,4-dioxane).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-24 hours), cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-thioether-4-fluoronicotinaldehyde derivative.
Protocol 3: Selective C4-F Substitution with Alkoxides
This protocol describes the substitution of the C4-fluoro group with an alkoxide. Similar to amines, alkoxides are hard nucleophiles and are expected to preferentially attack the more electrophilic C4 position.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, or a more complex alcohol, 1.5 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in the chosen anhydrous solvent (e.g., THF, 0.1-0.2 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the alcohol (1.5 equivalents) to the NaH suspension and stir for 30 minutes at 0 °C to generate the sodium alkoxide.
-
To this mixture, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS (typically 1-6 hours).
-
Cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-alkoxy-6-chloronicotinaldehyde derivative.
Pillar 3: Data Presentation and Expected Outcomes
The following table summarizes the expected regiochemical outcomes and general reaction conditions for the nucleophilic substitution on this compound with various classes of nucleophiles.
| Nucleophile Class | Typical Reagents | Preferred Position of Substitution | Key Reaction Conditions | Expected Product |
| Amines | Primary & Secondary Amines, Ammonia | C4 (Fluoro) | K₂CO₃ or DIPEA, DMF or MeCN, 50-80 °C | 4-Amino-6-chloronicotinaldehyde |
| Thiols | Alkyl or Aryl Thiols | C6 (Chloro) | NaH or K₂CO₃, THF or 1,4-Dioxane, Reflux | 6-Thioether-4-fluoronicotinaldehyde |
| Alkoxides | Alcohols with NaH | C4 (Fluoro) | NaH, THF or DMF, 0 °C to RT | 4-Alkoxy-6-chloronicotinaldehyde |
Visualization of Reaction Mechanisms
The following diagrams illustrate the proposed mechanisms for the regioselective nucleophilic aromatic substitution reactions.
Caption: Mechanism for C4-F substitution with an amine.
Caption: Mechanism for C6-Cl substitution with a thiolate.
Conclusion
The regioselective nucleophilic aromatic substitution of this compound is a powerful tool for the synthesis of highly functionalized pyridine derivatives. By carefully selecting the nucleophile and controlling the reaction conditions, chemists can selectively target either the C4-fluoro or the C6-chloro position. The protocols and principles outlined in this guide provide a solid foundation for researchers to exploit the synthetic potential of this valuable building block in their drug discovery and development endeavors.
References
- 1. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 6-Chloro-4-fluoronicotinaldehyde in the Synthesis of Advanced Kinase Inhibitors: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a major focus of modern drug discovery. The pyridine scaffold is a privileged heterocyclic motif frequently found at the core of potent and selective kinase inhibitors. This guide provides a detailed technical overview of the strategic application of 6-Chloro-4-fluoronicotinaldehyde , a versatile trifunctional building block, in the synthesis of innovative kinase inhibitors. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols for key synthetic transformations, and present visual workflows to elucidate the synthetic pathways.
Introduction: The Rationale for Employing this compound
The molecular architecture of this compound offers a unique convergence of reactive sites, making it an exceptionally valuable starting material in medicinal chemistry. Each functional group—the aldehyde, the chloro substituent, and the fluoro substituent—provides a distinct handle for sequential and regioselective modifications, enabling the construction of complex molecular scaffolds with high precision.
-
The Aldehyde Group: Serves as a versatile precursor for the introduction of various side chains and heterocyclic systems through reactions such as reductive amination, Wittig olefination, and condensation reactions to form fused ring systems like pyrazolopyridines.
-
The 6-Chloro Substituent: Primarily acts as a leaving group in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl and heteroaryl moieties, which are often crucial for establishing key interactions within the kinase ATP-binding site.
-
The 4-Fluoro Substituent: The high electronegativity of fluorine makes the 4-position of the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr).[1][2] This allows for the late-stage introduction of amine, alcohol, or thiol functionalities, which can be pivotal for enhancing potency, selectivity, and pharmacokinetic properties. The reactivity of fluoropyridines in SNAr reactions is often greater than that of their chloro-analogues.[2]
The strategic combination of these three reactive centers allows for a divergent synthetic approach, enabling the rapid generation of diverse libraries of kinase inhibitors for structure-activity relationship (SAR) studies.
Core Synthetic Strategies and Key Transformations
The synthesis of kinase inhibitors from this compound typically involves a multi-step sequence that leverages the differential reactivity of its functional groups. A general workflow is outlined below:
References
Strategic Formylation of Chlorofluoropyridines: A Guide to Synthesis and Mechanism
An Application Note and Protocol Guide
Authored by: A Senior Application Scientist
Introduction
Formylated chlorofluoropyridines are invaluable building blocks in contemporary organic synthesis, serving as pivotal intermediates in the development of novel pharmaceuticals, agrochemicals, and functional materials.[1][2] The strategic introduction of a formyl (-CHO) group onto the chlorofluoropyridine scaffold unlocks a rich chemical space for further molecular elaboration. The aldehyde functionality is a versatile handle for a multitude of transformations, including reductive aminations, oxidations, Wittig reactions, and the construction of complex heterocyclic systems. Notably, derivatives of these compounds are utilized in medicinal chemistry as precursors for potential therapeutic agents, including inhibitors of critical biological pathways in oncology.[1]
This comprehensive guide is designed for researchers, scientists, and professionals in drug development. It moves beyond simple procedural lists to provide a deep, mechanistic understanding of the key synthetic strategies for the formylation of chlorofluoropyridines. We will explore the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system grounded in established chemical principles. The two primary, field-proven methodologies—Directed ortho-Metalation and Vilsmeier-Haack Formylation—will be detailed, offering solutions for different substitution patterns and reactivity profiles.
Method A: Directed ortho-Metalation (DoM) via Lithiation-Formylation
This is arguably the most robust and regioselective method for introducing a formyl group adjacent to a directing group on the pyridine ring. The strategy relies on the deprotonation of the most acidic ring proton, which is dictated by ortho-directing metalation groups (DMGs), followed by quenching the resulting aryllithium species with an electrophilic formyl source like N,N-dimethylformamide (DMF).[3][4]
Expertise & Rationale: The Principle of Directed ortho-Metalation
The pyridine nitrogen itself is a powerful DMG. However, in substituted pyridines, halogens like chlorine and fluorine also serve as effective DMGs by coordinating with the lithium cation of the base and directing deprotonation to the adjacent position.[4][5] The choice of base is critical; a strong, non-nucleophilic hindered base such as Lithium Diisopropylamide (LDA) is ideal. LDA is sufficiently basic (pKa ≈ 36) to deprotonate the pyridine ring but is sterically hindered, which minimizes competitive nucleophilic addition to the pyridine ring, a common side reaction with unhindered organolithiums like n-butyllithium.[6]
The reaction is conducted at cryogenic temperatures (-78 °C) to ensure the stability of the highly reactive aryllithium intermediate, preventing decomposition and side reactions. DMF serves as an efficient and inexpensive "formyl anion" equivalent. The reaction proceeds via nucleophilic attack of the aryllithium on the carbonyl carbon of DMF, forming a tetrahedral intermediate which is stable until hydrolyzed during aqueous workup to yield the desired aldehyde.[1][7]
Experimental Workflow: DoM
Caption: Workflow for Lithiation-Formylation.
Detailed Protocol: Synthesis of 2-Chloro-4-fluoropyridine-3-carbaldehyde[1]
Materials:
-
2-Chloro-4-fluoropyridine
-
Diisopropylamine, freshly distilled
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen/argon inlet
-
Syringes and needles
-
Dry ice/acetone bath
Procedure:
-
LDA Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (e.g., 40 mL). Cool the flask to 0 °C using an ice bath. Add freshly distilled diisopropylamine (1.1 equivalents). To this solution, add n-BuLi (1.05 equivalents) dropwise via syringe, keeping the internal temperature below 0 °C. Stir the resulting pale yellow solution at 0 °C for 30 minutes.
-
Litiation: Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath. Dissolve the 2-chloro-4-fluoropyridine (1.0 equivalent) in anhydrous THF (e.g., 10 mL per 1 g of substrate) and add it dropwise to the LDA solution, ensuring the internal temperature remains below -70 °C. Stir the reaction mixture at -78 °C for 1 hour. The formation of the lithiated species is often indicated by a color change.
-
Formylation: To the aryllithium solution, add anhydrous DMF (1.5 to 2.0 equivalents) dropwise at -78 °C. The reaction is typically rapid. Stir for an additional 30-60 minutes at this temperature.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the organic phase in vacuo. The resulting crude product can be purified by silica gel column chromatography to yield the pure 2-chloro-4-fluoropyridine-3-carbaldehyde.
Mechanism: Directed ortho-Metalation
Caption: Mechanism of Lithiation-Formylation.
Data Summary: DoM of Halopyridines
| Substrate | Base/Solvent | Electrophile | Product | Yield (%) | Reference |
| 2-Chloro-4-fluoropyridine | LDA / THF | DMF | 2-Chloro-4-fluoropyridine-3-carbaldehyde | High | [1] |
| 2-Bromopyridine | LDA / THF | DMF | 2-Bromopyridine-3-carbaldehyde | Good | [7] |
| 3-Chloropyridine | BuLi-DMEA / THF | DMF | 3-Chloropyridine-2-carbaldehyde | Moderate | [8] |
DMEA = N,N-dimethylethoxyamine
Method B: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classical method for formylating electron-rich aromatic and heteroaromatic compounds.[9] While pyridines are electron-deficient and generally poor substrates for electrophilic substitution, this reaction can be successfully applied under specific conditions, particularly if the pyridine ring is substituted with electron-donating groups.[10][11] For chlorofluoropyridines, which are highly electron-deficient, the reaction is challenging and may require forcing conditions or fail altogether.[12]
Expertise & Rationale: The Principle of Vilsmeier-Haack Reaction
The reaction proceeds via the formation of a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent , from the reaction of a substituted amide (typically DMF) with an acid chloride like phosphorus oxychloride (POCl₃) or oxalyl chloride.[13][14] This reagent is a weaker electrophile than the acylium ions in Friedel-Crafts acylations, making it more selective but also less reactive.[11]
The electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing chloro and fluoro substituents, disfavors the initial electrophilic attack by the Vilsmeier reagent. Therefore, successful formylation often requires higher temperatures and longer reaction times. The regioselectivity is governed by the electronic and steric properties of the substituents on the pyridine ring.
Mechanism: Vilsmeier-Haack Reaction
Caption: General Mechanism for Vilsmeier-Haack Formylation.
General Protocol: Vilsmeier-Haack Formylation of a Pyridine Derivative
Materials:
-
Chlorofluoropyridine substrate
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Sodium acetate or Sodium hydroxide solution
-
Ice
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer, dropping funnel, and reflux condenser with a drying tube
-
Heating mantle
-
Ice bath
Procedure:
-
Vilsmeier Reagent Preparation: In a three-neck flask under an inert atmosphere, place anhydrous DMF (can be used as solvent and reagent, e.g., 5-10 equivalents). Cool the flask in an ice bath to 0 °C. Add POCl₃ (1.5 - 3.0 equivalents) dropwise via a dropping funnel, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes, during which the Vilsmeier reagent typically forms as a solid or viscous oil.
-
Reaction: Add the chlorofluoropyridine substrate (1.0 equivalent), either neat or dissolved in a minimal amount of anhydrous DCE.
-
Heating: After the addition, slowly warm the reaction mixture to room temperature and then heat to reflux (typically 80-100 °C). Monitor the reaction by TLC or GC-MS. Reaction times can be long (several hours to overnight).
-
Workup: Cool the reaction mixture in an ice bath. Very carefully and slowly, pour the mixture onto crushed ice. This step is highly exothermic and releases HCl gas; perform in a well-ventilated fume hood.
-
Neutralization & Extraction: Neutralize the acidic solution by the slow addition of a base, such as aqueous NaOH or saturated sodium acetate solution, until pH > 7. Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography or distillation.
Data Summary: Vilsmeier-Haack Formylation
| Substrate Type | Reagents | Conditions | General Outcome | Reference |
| Electron-rich arenes | DMF, POCl₃ | 0 °C to RT | High yields | [9][13] |
| Pyrrole | DMF, POCl₃ | Mild | Excellent yield | [11] |
| Electron-deficient Pyridines | DMF, POCl₃ | 80-120 °C | Low to moderate yields, or no reaction | [10][12] |
| Activated Pyridines | DMF, POCl₃ | Varies | Moderate to good yields | [10] |
Safety & Handling
-
Organolithium Reagents (n-BuLi): Pyrophoric and react violently with water. Handle under an inert atmosphere. Use proper syringe techniques.
-
Lithium Diisopropylamide (LDA): Corrosive and moisture-sensitive. Prepare in situ or handle commercial solutions under an inert atmosphere.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water, releasing HCl gas. Handle only in a chemical fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
N,N-Dimethylformamide (DMF): A potential teratogen and liver toxin. Avoid inhalation and skin contact. Use in a well-ventilated area.
Conclusion
The formylation of chlorofluoropyridines is a critical transformation for accessing high-value chemical intermediates. The choice of method is paramount and depends heavily on the substrate's substitution pattern and electronic properties.
-
Directed ortho-Metalation is the superior method for achieving high regioselectivity and yields, especially for introducing a formyl group adjacent to a halogen or the pyridine nitrogen. Its primary drawbacks are the requirement for cryogenic temperatures and the use of pyrophoric and moisture-sensitive reagents.
-
Vilsmeier-Haack Formylation , while a powerful tool for electron-rich systems, is generally less effective for the highly electron-deficient chlorofluoropyridine core. It may require harsh conditions and often results in lower yields, but avoids the need for cryogenic setups and organometallic bases.
For researchers and drug development professionals, a thorough understanding of the mechanisms and practical considerations outlined in this guide will enable the strategic and successful synthesis of target formylated chlorofluoropyridines.
References
- 1. 2-Chloro-4-fluoropyridine-3-carbaldehyde|CAS 1060809-21-3 [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Formylation - Common Conditions [commonorganicchemistry.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Synthesis routes of 3-Chloropyridine-2-carboxaldehyde [benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. chinesechemsoc.org [chinesechemsoc.org]
- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 14. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Application Note & Protocol: Comprehensive Analytical Characterization of 6-Chloro-4-fluoronicotinaldehyde
Abstract
This document provides a comprehensive guide to the analytical methods for the characterization of 6-Chloro-4-fluoronicotinaldehyde (CAS No. 1060809-20-2), a key heterocyclic building block in pharmaceutical and agrochemical synthesis. The purity and structural integrity of such intermediates are paramount for the quality and efficacy of the final products. This guide details robust protocols for structural elucidation, identification, and purity assessment using a multi-technique approach, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The methodologies are designed for researchers, scientists, and drug development professionals requiring validated analytical workflows for quality control and chemical research.
Introduction
This compound is a substituted pyridine derivative whose precise characterization is essential for its application in synthetic chemistry. The presence of chloro, fluoro, and aldehyde functional groups on a pyridine ring necessitates a suite of analytical techniques to confirm its identity, structure, and purity. Erroneous identification or the presence of impurities, such as positional isomers, can significantly impact reaction yields, and the safety and efficacy of downstream products.
This application note presents an integrated analytical strategy, explaining the causality behind the selection of each method and providing detailed, field-proven protocols. The workflow emphasizes a self-validating system, ensuring high confidence in the analytical results.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 1060809-20-2 | [1] |
| Molecular Formula | C₆H₃ClFNO | [1] |
| Molecular Weight | 159.55 g/mol | [1] |
| Appearance | Typically an off-white to yellow solid | |
| IUPAC Name | 6-chloro-4-fluoropyridine-3-carbaldehyde | [1] |
Part I: Structural Elucidation & Identification
The primary goal of this stage is the unambiguous confirmation of the molecular structure. NMR spectroscopy provides detailed information on the chemical environment and connectivity of atoms, while Mass Spectrometry confirms the molecular weight and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules.[2] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for complete characterization.
Expertise & Rationale:
-
¹H NMR: Identifies the number and environment of protons. We expect signals for the aldehyde proton and two aromatic protons on the pyridine ring. Their chemical shifts and coupling patterns are diagnostic.
-
¹³C NMR: Determines the number of unique carbon atoms. Signals are expected for the aldehyde carbonyl, and the five carbons of the pyridine ring. Techniques like DEPT-135 can be used to differentiate between CH and quaternary carbons.[3]
-
¹⁹F NMR: Directly observes the fluorine atom, providing a sensitive probe for its chemical environment. Coupling between ¹⁹F and nearby ¹H nuclei (J-coupling) further confirms the structure.
-
Instrumentation: 400 MHz or 500 MHz NMR Spectrometer.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).
-
Add Tetramethylsilane (TMS) as an internal standard (0.00 ppm) if not already present in the solvent.[4]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.[2]
-
Integrate all signals and determine the multiplicities (e.g., singlet, doublet) and coupling constants (J-values).
-
-
¹³C{¹H} NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.[5]
-
Process and reference the spectrum similarly to the ¹H spectrum.
-
-
¹⁹F NMR Acquisition:
-
Acquire the spectrum using standard parameters for ¹⁹F.
-
The chemical shift should be referenced to a suitable standard like CFCl₃ (0 ppm).
-
The following table summarizes the predicted NMR data based on the principles of substituent effects on aromatic rings. Actual values must be confirmed experimentally.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity / Coupling (J, Hz) | Assignment |
| ¹H | ~10.3 | s | Aldehyde (-CHO) |
| ~8.8 | d, J ≈ 2 Hz | Pyridine Ring (H-2) | |
| ~7.5 | d, J ≈ 5 Hz | Pyridine Ring (H-5) | |
| ¹³C | ~188 | s | Aldehyde (C=O) |
| ~160 (¹JCF ≈ 260 Hz) | d | C-4 (bearing F) | |
| ~155 | s | C-6 (bearing Cl) | |
| ~152 | s | C-2 | |
| ~125 | s | C-3 | |
| ~115 (²JCF ≈ 20 Hz) | d | C-5 | |
| ¹⁹F | -110 to -130 | d, J ≈ 5 Hz | Pyridine Ring (C4-F) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide strong evidence for the elemental formula through high-resolution measurements and isotopic distribution patterns.[6]
Expertise & Rationale:
-
Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for this polar molecule, typically yielding the protonated molecular ion [M+H]⁺.[7]
-
Isotopic Pattern: The presence of a chlorine atom is readily confirmed by observing the M+ and M+2 ion peaks in an approximate 3:1 ratio, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
-
High-Resolution MS (HRMS): Provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₆H₃ClFNO).
-
Instrumentation: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer with an ESI source.
-
Sample Preparation:
-
Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase.
-
-
ESI-MS Acquisition Parameters:
-
Ionization Mode: Positive ([M+H]⁺)
-
Capillary Voltage: 3.0 – 4.0 kV
-
Source Temperature: 120 – 150 °C
-
Desolvation Gas Flow: 600 – 800 L/hr
-
Mass Range: m/z 50-400
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion. For C₆H₃ClFNO, the monoisotopic mass is 158.9887. The [M+H]⁺ ion should appear at m/z 159.9960.
-
Verify the isotopic pattern for the presence of one chlorine atom. A peak should be present at m/z 161.9930 with approximately 32% the intensity of the m/z 159.9960 peak.
-
If using HRMS, confirm that the measured mass is within 5 ppm of the theoretical mass.
-
Part II: Purity Assessment & Quantification
Once the structure is confirmed, the purity of the compound must be determined. HPLC is the industry-standard technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[8]
High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC (RP-HPLC) method with UV detection for the purity analysis of this compound.
Expertise & Rationale:
-
Stationary Phase: A C18 column is a versatile, non-polar stationary phase that is effective for retaining and separating a wide range of organic molecules, including aromatic aldehydes.[9]
-
Mobile Phase: A gradient of a weak acid in water and an organic solvent (acetonitrile) is used to ensure good peak shape for the basic pyridine nitrogen and to elute any potential impurities with different polarities.
-
Detection: The conjugated aromatic system of the molecule allows for sensitive detection using a UV-Vis detector, typically around 254 nm.
-
Instrumentation & Materials:
-
HPLC System: A system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]
-
Solvents: HPLC-grade acetonitrile and water.
-
Reagents: Formic acid or trifluoroacetic acid (TFA).
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
-
Chromatographic Conditions:
Parameter Condition Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Gradient 30% B to 95% B over 15 min; hold at 95% B for 3 min Flow Rate 1.0 mL/min Column Temperature 30 °C Detection Wavelength 254 nm | Injection Volume | 5 µL |
-
Sample Preparation:
-
Accurately weigh ~10 mg of the sample and transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection if any particulate matter is visible.
-
-
System Suitability & Analysis:
-
Equilibrate the system until a stable baseline is achieved.
-
Perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Inject a blank (diluent) to ensure no carryover or system contamination.
-
Inject the sample solution.
-
Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Integrated Analytical Workflow
A complete characterization relies on the logical integration of these techniques. The following workflow illustrates the process from initial sample receipt to final validation.
Caption: Integrated workflow for the complete characterization of this compound.
Conclusion
The analytical characterization of this compound requires a systematic, multi-technique approach. The protocols outlined in this application note provide a robust framework for its comprehensive analysis. NMR spectroscopy serves as the cornerstone for structural confirmation, supported by mass spectrometry for molecular weight and formula verification. HPLC is the definitive technique for assessing purity and quantifying impurities. By integrating these methods, researchers and quality control professionals can ensure the identity, quality, and consistency of this important chemical intermediate, thereby safeguarding the integrity of the research and development process.
References
- 1. This compound | CAS:1060809-20-2 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of 6-Chloro-4-fluoronicotinaldehyde
Introduction
6-Chloro-4-fluoronicotinaldehyde is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring a chlorine, a fluorine, and an aldehyde group on a pyridine ring, makes it a versatile intermediate for the introduction of diverse functionalities. The presence of the fluorine atom, in particular, can significantly modulate the physicochemical and biological properties of the final products, such as metabolic stability and binding affinity.[1][2]
This document provides a comprehensive guide for the large-scale synthesis of this compound, targeting researchers, scientists, and professionals in drug development and process chemistry. The protocol herein is designed to be robust, scalable, and founded on established chemical principles, with a strong emphasis on safety and operational efficiency.
Synthetic Strategy: A Mechanistic Perspective
The most direct and industrially viable route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction on a readily available starting material, 4,6-dichloronicotinaldehyde. This transformation, commonly known as the Halex reaction, involves the displacement of a chloride ion by a fluoride ion.[3]
The success of this large-scale synthesis hinges on several critical factors:
-
Choice of Fluorinating Agent: Anhydrous potassium fluoride (KF) is the preferred reagent due to its cost-effectiveness and proven efficacy in Halex reactions.[3][4] The use of spray-dried potassium fluoride is often recommended for its high surface area and reactivity.
-
Solvent System: A polar aprotic solvent is essential to solubilize the reactants and facilitate the ionic exchange. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are commonly employed for this purpose.[2][3]
-
Temperature Control: The Halex reaction typically requires elevated temperatures to overcome the activation energy of the C-Cl bond cleavage.[3] Precise temperature control is crucial to ensure complete reaction while minimizing side product formation and thermal decomposition.
-
Regioselectivity: The selective replacement of the chlorine atom at the C-4 position over the C-6 position is a key challenge. This selectivity is governed by the electronic properties of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group activates both chloro-substituents towards nucleophilic attack. However, the C-4 position is generally more susceptible to attack due to the greater stabilization of the Meisenheimer intermediate, where the negative charge can be delocalized onto the pyridine nitrogen.[5][6]
Experimental Workflow Overview
The overall workflow for the synthesis can be visualized as a three-stage process: reaction, workup, and purification.
Caption: High-level workflow for the synthesis of this compound.
Detailed Protocol for Large-Scale Synthesis
This protocol is designed for a nominal 1 kg scale of the final product. Appropriate adjustments to equipment and reagent quantities will be necessary for different scales.
Materials and Equipment:
| Material | Grade | Supplier | Notes |
| 4,6-Dichloronicotinaldehyde | >98% | Commercially Available | Ensure dryness before use. |
| Potassium Fluoride (KF) | Anhydrous, Spray-Dried | Commercially Available | Store in a desiccator. |
| Dimethyl Sulfoxide (DMSO) | Anhydrous | Commercially Available | Use a dry solvent. |
| Ethyl Acetate (EtOAc) | Reagent Grade | Commercially Available | |
| Brine (Saturated NaCl solution) | |||
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | ||
| Silica Gel | For Column Chromatography | Commercially Available | 230-400 mesh. |
| Hexanes | Reagent Grade | Commercially Available |
Equipment:
-
20 L glass reactor equipped with a mechanical stirrer, thermocouple, reflux condenser, and nitrogen inlet/outlet.
-
Heating mantle with temperature controller.
-
Large separatory funnels.
-
Rotary evaporator.
-
Glass chromatography column.
-
Standard laboratory glassware.
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemically resistant gloves.
Step-by-Step Procedure:
PART 1: The Halex Reaction
-
Reactor Setup: Ensure the 20 L reactor is clean, dry, and purged with nitrogen.
-
Charging Reagents:
-
To the reactor, add anhydrous dimethyl sulfoxide (10 L).
-
With stirring, add anhydrous, spray-dried potassium fluoride (1.5 kg, 25.8 mol).
-
Add 4,6-dichloronicotinaldehyde (1.0 kg, 5.68 mol).
-
-
Reaction Conditions:
-
Under a gentle flow of nitrogen, slowly heat the reaction mixture to 160-170 °C.
-
Maintain this temperature and stir vigorously for 8-12 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots (carefully!) and analyzing them by HPLC or GC. The reaction is considered complete when the starting material is consumed to <1%.
-
PART 2: Workup and Isolation
-
Cooling: Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature (below 40 °C).
-
Quenching: Slowly and carefully pour the reaction mixture into a larger vessel containing 50 L of cold water with stirring. An exotherm may be observed.
-
Extraction:
-
Transfer the aqueous mixture to a large separatory funnel.
-
Extract the product with ethyl acetate (3 x 10 L).
-
-
Washing:
-
Combine the organic extracts.
-
Wash the combined organic layer with water (2 x 10 L) to remove residual DMSO.
-
Wash with brine (1 x 10 L).
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
-
PART 3: Purification
-
Column Chromatography:
-
Prepare a silica gel column using a slurry of silica in hexanes.
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect fractions and monitor by TLC.
-
-
Recrystallization (Optional):
-
For higher purity, the product obtained from chromatography can be recrystallized from a suitable solvent system, such as a mixture of hexanes and ethyl acetate.
-
-
Final Product:
-
Combine the pure fractions and concentrate under reduced pressure to yield this compound as a solid.
-
Dry the product under vacuum.
-
Expected Yield: 70-80%
Analytical Characterization:
-
¹H NMR: Confirm the structure and purity of the final product.
-
¹³C NMR: Further confirm the structure.
-
¹⁹F NMR: Confirm the presence of the fluorine atom.
-
Mass Spectrometry (MS): Determine the molecular weight.
-
HPLC/GC: Assess the final purity.
Safety Considerations for Large-Scale Synthesis
-
Halex Reaction Hazards: The Halex reaction is conducted at high temperatures. Care must be taken to avoid thermal runaways. A case study of an industrial accident involving a Halex reaction highlighted the catastrophic potential of unexpected impurities, emphasizing the need for rigorous raw material testing and thermal hazard assessment.[7]
-
Reagent Handling:
-
Potassium Fluoride (KF): Highly toxic if ingested or inhaled. It is also a skin and eye irritant. Handle in a well-ventilated area, and wear appropriate PPE.[8]
-
Dimethyl Sulfoxide (DMSO): Can be absorbed through the skin and may carry other chemicals with it. Always wear gloves when handling DMSO.
-
4,6-Dichloronicotinaldehyde: May be irritating to the eyes, skin, and respiratory system. Handle with care.
-
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemically resistant gloves when performing this synthesis.[9]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Inactive potassium fluoride (not anhydrous). | - Increase reaction time or temperature slightly.- Ensure KF is properly dried before use. |
| Low Yield | - Inefficient extraction.- Loss of product during purification. | - Perform additional extractions.- Optimize chromatography conditions. |
| Formation of Side Products | - Reaction temperature too high.- Presence of water in the reaction. | - Carefully control the reaction temperature.- Use anhydrous reagents and solvents. |
Conclusion
The protocol detailed in this application note provides a robust and scalable method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the safety guidelines, researchers and drug development professionals can confidently produce this valuable building block for their synthetic endeavors.
References
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. gchemglobal.com [gchemglobal.com]
- 3. Halex process - Wikipedia [en.wikipedia.org]
- 4. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scientificupdate.com [scientificupdate.com]
- 8. Handling Chemicals | Wittenberg University [wittenberg.edu]
- 9. capitalresin.com [capitalresin.com]
Application Notes and Protocols for the Purification of 6-Chloro-4-fluoronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides detailed application notes and standardized protocols for the purification of 6-Chloro-4-fluoronicotinaldehyde, a key building block in pharmaceutical and agrochemical research. The methodologies outlined are designed to ensure high purity and yield, addressing the common challenges encountered during its synthesis and work-up.
Introduction: The Importance of Purity for this compound
This compound (MW: 159.55 g/mol ) is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Its purity is paramount, as even minor impurities can lead to unwanted side reactions, decreased yields in subsequent synthetic steps, and misleading biological assay results. This guide offers a comprehensive overview of robust purification techniques tailored for this specific molecule.
The primary synthetic route to this compound often involves a Vilsmeier-Haack formylation of a corresponding 2-chloro-4-fluoropyridine precursor. This reaction, while effective, can generate a variety of impurities that must be removed.
Potential Impurities in the Synthesis of this compound:
-
Unreacted Starting Materials: Residual 2-chloro-4-fluoropyridine.
-
Isomeric Impurities: Formation of other aldehyde isomers due to non-regioselective formylation.
-
Over-reaction Products: Di-formylated species or other secondary reaction products on the pyridine ring.
-
Side-products from the Vilsmeier-Haack Reagent: Chlorinated byproducts or compounds arising from the decomposition of the Vilsmeier reagent.
-
Degradation Products: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid (6-chloro-4-fluoronicotinic acid), especially during work-up and storage.[1][2]
A logical workflow for the purification of this compound is presented below, starting from the crude reaction mixture.
Caption: Purification workflow for this compound.
Physicochemical Properties and Handling
Understanding the physical and chemical properties of this compound is crucial for selecting the appropriate purification strategy.
| Property | Value | Source |
| Appearance | Off-white to light yellow solid | [3] |
| Molecular Weight | 159.55 g/mol | [3][4] |
| Predicted Boiling Point | 243.9 ± 35.0 °C | [3] |
| Predicted Density | 1.444 ± 0.06 g/cm³ | [3] |
| Storage | Store under an inert atmosphere (Nitrogen or Argon) at 2-8°C. | [3] |
Purification Methodologies
The two most effective techniques for purifying this compound are column chromatography and recrystallization. Often, a combination of both methods is employed to achieve the highest purity.
Column Chromatography
Column chromatography is a versatile and widely used method for separating compounds based on their differential adsorption to a stationary phase.[5][6][7][8][9] For this compound, silica gel is the recommended stationary phase. The choice of eluent (mobile phase) is critical for achieving good separation.
Rationale for Eluent Selection: The polarity of this compound, a halogenated pyridine aldehyde, suggests that a mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane) will provide optimal separation from less polar impurities (e.g., unreacted starting materials) and more polar impurities (e.g., over-reaction products or baseline impurities).
Protocol for Column Chromatography:
-
Slurry Preparation: Prepare a slurry of silica gel (typically 230-400 mesh) in the initial, least polar eluent mixture.
-
Column Packing: Pour the slurry into a glass column with a stopcock, ensuring even packing without air bubbles. A layer of sand at the bottom and top of the silica gel bed is recommended.[7]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with a low polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent (gradient elution) to facilitate the separation of compounds with different polarities. For example, you can increase the ethyl acetate concentration in hexane.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Recommended Eluent Systems (starting points for optimization):
-
Hexane/Ethyl Acetate gradient (e.g., from 95:5 to 80:20)
-
Dichloromethane/Hexane gradient
-
Toluene/Ethyl Acetate gradient
Caption: Column chromatography workflow.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[10][11][12] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[10][11][12]
Solvent Selection for Recrystallization:
The ideal solvent for recrystallization should exhibit the following properties:
-
The compound of interest should be highly soluble at elevated temperatures and poorly soluble at lower temperatures.[11][12]
-
Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures.
-
The solvent should not react with the compound.
-
The solvent should have a relatively low boiling point for easy removal.
For this compound, a moderately polar compound, a single solvent or a binary solvent system can be effective. Based on the purification of similar chlorinated pyridines, suitable solvent systems can be inferred. For instance, 2,3,6-trichloro-5-(trichloromethyl)pyridine can be recrystallized from 1,2-dichloroethane, and 2-chloro-5-chloromethylpyridine from ethanol.[13][14]
Protocol for Single-Solvent Recrystallization:
-
Dissolution: Place the crude or partially purified this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexane).
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Crystallization: Once the solution has reached room temperature, further cooling in an ice bath can maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Potential Recrystallization Solvents to Investigate:
-
Single Solvents: Ethanol, Isopropanol, Ethyl Acetate, Toluene.
-
Binary Solvent Systems: Ethyl Acetate/Hexane, Dichloromethane/Hexane, Toluene/Hexane.
Caption: Recrystallization process overview.
Purity Assessment
After purification, it is essential to assess the purity of the this compound. Common analytical techniques include:
-
Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the structure and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Conclusion
The successful synthesis and application of this compound are critically dependent on its purity. By employing a systematic purification strategy that combines column chromatography and recrystallization, researchers can obtain a high-purity product, ensuring the reliability and reproducibility of their experimental results. The protocols provided in this guide offer a robust starting point for the purification of this important chemical intermediate.
References
- 1. Preparation method of 2, 6-dichloromethylpyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. Pyridine synthesis [organic-chemistry.org]
- 3. 4,6-dichloronicotinaldehyde | 1060811-62-2 [chemicalbook.com]
- 4. CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents [patents.google.com]
- 5. Column chromatography - Wikipedia [en.wikipedia.org]
- 6. chromtech.com [chromtech.com]
- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. mt.com [mt.com]
- 13. asianpubs.org [asianpubs.org]
- 14. 2-Chloro-5-(chloromethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Chloro-4-fluoronicotinaldehyde
Welcome to the technical support center for the synthesis of 6-Chloro-4-fluoronicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity. As your dedicated scientific resource, my goal is to not only provide protocols but to also explain the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its successful and high-yield synthesis is often a critical step in the development of new molecular entities. The most common synthetic route to this compound is the Vilsmeier-Haack formylation of 2-chloro-4-fluoropyridine. However, the electron-withdrawing nature of the chloro and fluoro substituents on the pyridine ring can make this reaction challenging, often leading to lower yields and the formation of impurities.[1] This guide will address these challenges head-on, providing practical solutions to common problems encountered during the synthesis.
Part 1: Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Low or No Product Formation
Question: I am not seeing any formation of the desired this compound, or the yield is extremely low. What are the potential causes and how can I fix this?
Answer: Low or no product formation in the Vilsmeier-Haack reaction of 2-chloro-4-fluoropyridine is a common issue, primarily due to the decreased nucleophilicity of the pyridine ring. Here are the most likely causes and their solutions:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is highly moisture-sensitive.
-
Causality: Any moisture present will rapidly decompose the POCl₃ and the Vilsmeier reagent itself, rendering it ineffective for formylation.
-
Solution:
-
Ensure that your DMF is anhydrous. It is best to use a freshly opened bottle of anhydrous DMF or to dry it over molecular sieves prior to use.
-
Use fresh, high-purity POCl₃. Old or improperly stored POCl₃ may have degraded.
-
Prepare the Vilsmeier reagent in situ and use it immediately. Do not let it stand for extended periods.
-
-
-
Insufficient Reaction Temperature: The electron-deficient nature of the 2-chloro-4-fluoropyridine substrate requires more forcing conditions compared to electron-rich aromatics.
-
Causality: Higher thermal energy is needed to overcome the activation barrier for the electrophilic attack of the Vilsmeier reagent on the deactivated pyridine ring.
-
Solution:
-
Gradually increase the reaction temperature. Start at room temperature and slowly heat the reaction mixture to 40-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Be cautious with excessive heating, as it can lead to the formation of side products and decomposition.
-
-
-
Incorrect Stoichiometry: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material.
-
Causality: The stoichiometry of the Vilsmeier reagent to the substrate is critical for driving the reaction to completion.
-
Solution:
-
Use a slight excess of the Vilsmeier reagent (e.g., 1.2 to 1.5 equivalents relative to 2-chloro-4-fluoropyridine). This will help to ensure that all of the starting material has a chance to react.
-
-
Formation of Multiple Products/Impurities
Question: My reaction mixture shows multiple spots on TLC, and the final product is difficult to purify. What are these impurities and how can I minimize them?
Answer: The formation of multiple products is often due to side reactions or incomplete reaction. Here are the common impurities and strategies to mitigate them:
-
Unreacted Starting Material: As mentioned above, incomplete conversion is a common problem.
-
Solution: Refer to the solutions for "Low or No Product Formation" to drive the reaction to completion.
-
-
Over-reaction or Di-formylation: Although less common with deactivated rings, it is a possibility under harsh conditions.
-
Causality: Forcing the reaction with excessive heat or a large excess of the Vilsmeier reagent can sometimes lead to the introduction of a second formyl group.
-
Solution:
-
Carefully control the reaction temperature and the stoichiometry of the Vilsmeier reagent.
-
Monitor the reaction closely and stop it once the starting material is consumed.
-
-
-
Hydrolysis of the Chloro Group: The chloro group at the 6-position can be susceptible to hydrolysis under certain work-up conditions.
-
Causality: The work-up procedure often involves the addition of water or an aqueous base to hydrolyze the intermediate iminium salt. Prolonged exposure to basic conditions, especially at elevated temperatures, can lead to nucleophilic substitution of the chloro group.
-
Solution:
-
Perform the work-up at a low temperature (e.g., 0 °C).
-
Neutralize the reaction mixture carefully and avoid using a strong excess of base.
-
Extract the product into an organic solvent as soon as the hydrolysis of the iminium salt is complete.
-
-
Product Purification Challenges
Question: I have obtained the crude product, but I am struggling to purify it. What are the best methods for purification?
Answer: Purifying aromatic aldehydes can be challenging due to their polarity and potential for oxidation. Here are the recommended purification techniques:
-
Column Chromatography: This is the most effective method for separating the desired product from impurities with different polarities.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of hexane and ethyl acetate is a good starting point. The optimal ratio will depend on the specific impurities present.
-
Pro-Tip: Run a TLC of your crude product in various solvent systems to determine the best mobile phase for separation before committing to a large-scale column.
-
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining a high-purity crystalline product.
-
Solvent Selection: Experiment with different solvents and solvent mixtures (e.g., ethanol/water, dichloromethane/hexane) to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
-
Bisulfite Adduct Formation: Aldehydes can form solid adducts with sodium bisulfite, which can then be filtered and washed to remove impurities. The aldehyde can then be regenerated by treatment with an acid or base.[2]
-
Applicability: This method is particularly useful for removing non-aldehydic impurities.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Vilsmeier-Haack reaction for the synthesis of this compound?
A1: The Vilsmeier-Haack reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile and attacks the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a phosphate species to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3]
-
Electrophilic Aromatic Substitution: The electron-deficient 2-chloro-4-fluoropyridine attacks the electrophilic carbon of the Vilsmeier reagent. The resulting intermediate is then rearomatized by the loss of a proton.
-
Hydrolysis: The intermediate iminium salt is then hydrolyzed during the aqueous work-up to yield the final aldehyde product.[4]
DOT Diagram: Vilsmeier-Haack Reaction Mechanism
Caption: Overview of the Vilsmeier-Haack reaction for the synthesis of this compound.
Q2: What are the key safety precautions to consider during this synthesis?
A2: Safety is paramount in the laboratory. Please consider the following:
-
Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
Anhydrous Solvents: Anhydrous solvents like DMF can be flammable. Handle them away from ignition sources.
-
Work-up: The quenching of the reaction mixture with water is highly exothermic. Perform this step slowly and with adequate cooling (ice bath).
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by:
-
Thin Layer Chromatography (TLC): Use a suitable mobile phase (e.g., hexane:ethyl acetate, 7:3) to separate the starting material from the product. The product, being more polar, will have a lower Rf value than the starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can provide more quantitative information on the conversion of the starting material and the formation of the product.
Q4: What is the expected yield for this reaction?
A4: The yield for the Vilsmeier-Haack formylation of electron-deficient pyridines can be variable and is highly dependent on the reaction conditions and the purity of the reagents. A realistic yield to aim for would be in the range of 40-60%. Optimization of the reaction parameters as described in the troubleshooting guide can help to improve the yield.
Part 3: Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Synthesis of this compound via Vilsmeier-Haack Reaction
Materials:
-
2-chloro-4-fluoropyridine
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Vilsmeier Reagent Preparation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Add POCl₃ (1.2 equivalents) dropwise to the DMF via the dropping funnel with vigorous stirring, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
-
Formylation Reaction:
-
Dissolve 2-chloro-4-fluoropyridine (1 equivalent) in anhydrous DCM.
-
Add the solution of 2-chloro-4-fluoropyridine dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 40-50 °C and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
-
Work-up:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the aqueous solution to pH 7-8 by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extract the product with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.
-
DOT Diagram: Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Data Presentation
Table 1: Reagent Stoichiometry and Reaction Parameters
| Reagent/Parameter | Molar Equivalent | Typical Quantity (for 10 mmol scale) | Notes |
| 2-chloro-4-fluoropyridine | 1 | 1.32 g | Starting material |
| Anhydrous DMF | 3 | 2.3 mL | Reagent and solvent |
| POCl₃ | 1.2 | 1.1 mL | Vilsmeier reagent precursor |
| Anhydrous DCM | - | 20 mL | Solvent for substrate |
| Reaction Temperature | - | 40-50 °C | Optimization may be required |
| Reaction Time | - | 2-4 hours | Monitor by TLC/LC-MS |
References
Technical Support Center: Synthesis of Substituted Nicotinic Acids
Welcome to the Technical Support Center for the synthesis of substituted nicotinic acids. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered in the synthesis of these vital heterocyclic compounds. Substituted nicotinic acids are prevalent scaffolds in pharmaceuticals and agrochemicals, making their efficient and selective synthesis a critical endeavor.[1][2]
This guide provides in-depth, experience-driven advice in a question-and-answer format, focusing on the "why" behind experimental choices to empower you to troubleshoot and optimize your synthetic routes effectively.
Section 1: Core Functionalization & Cross-Coupling Challenges
The introduction of substituents onto a pre-existing nicotinic acid core is a common and versatile strategy. However, the electron-deficient nature of the pyridine ring and the presence of the nitrogen atom and carboxylic acid group introduce specific challenges.[3][4]
FAQ 1: My Suzuki-Miyaura coupling with a bromonicotinic acid is giving low yields. What are the likely causes and how can I fix it?
Low yields in Suzuki-Miyaura couplings of bromonicotinic acids are a frequent issue. The primary culprits are often related to catalyst inhibition, side reactions, or suboptimal reaction conditions.
Potential Causes & Troubleshooting Strategies:
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, hindering its catalytic activity.[5]
-
Solution: Employ electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos). These ligands can facilitate the rate-determining oxidative addition step and reduce catalyst inhibition.[5]
-
-
Interference from the Carboxylic Acid Group: Under basic conditions, the carboxylic acid deprotonates to a carboxylate, which can also coordinate to the palladium center and lead to catalyst deactivation.[5]
-
Solution 1 (Esterification): Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). This prevents the formation of the interfering carboxylate. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step.
-
Solution 2 (Base Selection): Use a weaker base like potassium phosphate (K₃PO₄) or potassium fluoride (KF) instead of strong bases like sodium carbonate or hydroxides.[6][7] This can minimize deprotonation or unwanted side reactions.
-
-
Protodeboronation of the Boronic Acid: This side reaction involves the cleavage of the carbon-boron bond of your coupling partner, replacing it with a carbon-hydrogen bond.[5]
-
Solution: Ensure your reaction is thoroughly degassed to remove oxygen. Consider using more stable boronic esters (e.g., pinacol esters) or organotrifluoroborates, which are less prone to protodeboronation.[5]
-
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide can be a significant side reaction if the catalytic cycle is slow.[5]
-
Solution: Optimizing the catalyst and ligand system, as mentioned above, can often reduce homocoupling by accelerating the desired cross-coupling pathway.[5]
-
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.
FAQ 2: I'm attempting a Buchwald-Hartwig amination on a chloronicotinic acid derivative and it's not working. What should I try?
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[8][9] However, using aryl chlorides, especially on an electron-deficient ring like pyridine, can be challenging.[10]
Potential Causes & Troubleshooting Strategies:
-
Aryl Chloride Reactivity: Aryl chlorides are less reactive than the corresponding bromides or iodides in the oxidative addition step of the catalytic cycle.[10]
-
Solution 1 (Switch Halogen): If possible, synthesize the analogous bromo- or iodonicotinic acid derivative. This will significantly increase the rate of oxidative addition.
-
Solution 2 (Advanced Catalysts): If you must use the chloride, employ modern, highly active catalyst systems. This often involves using a palladium precatalyst with sterically hindered, electron-rich phosphine ligands (e.g., Josiphos-type ligands).[8]
-
-
Amine Reactivity and Basicity: The choice of amine and base is critical. Highly hindered amines may react slowly, and the base must be strong enough to deprotonate the amine without causing side reactions.
-
Ammonia Equivalents: Using ammonia directly as a coupling partner is notoriously difficult due to its strong binding to palladium complexes.[8]
-
Solution: Use an ammonia equivalent, such as benzophenone imine or a silylamide. These reagents couple efficiently, and the resulting product can be hydrolyzed to yield the desired primary aniline.[8]
-
Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloronicotinic Acid Ester
-
Reaction Setup: In a glovebox, add the 2-chloronicotinic acid ester (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable ligand (e.g., Xantphos, 4 mol%) to a dry Schlenk flask.
-
Base and Solvent: Add sodium tert-butoxide (1.4 equiv) and anhydrous, degassed toluene.
-
Reaction: Seal the flask and heat the mixture at 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Section 2: Regioselectivity in Ring Functionalization
Achieving the desired substitution pattern on the pyridine ring is a central challenge due to the electronic nature of the heterocycle.
FAQ 3: I need to introduce a substituent at the C4-position of nicotinic acid. What are the most reliable methods?
Direct electrophilic substitution at C4 is difficult. Directed ortho-metalation (DoM) and related strategies are generally the most effective.
Key Strategies for C4-Functionalization:
-
Directed ortho-Metalation (DoM): This is a powerful technique where a directing group on the pyridine ring directs deprotonation by a strong base (typically an organolithium reagent) to an adjacent position.
-
Mechanism: A directing metalating group (DMG) coordinates to the lithium reagent, positioning it to abstract a specific proton. For nicotinic acid derivatives, groups at the C3 position can direct lithiation to the C4 position.
-
Example: Using an N-acyl-3-(aminomethyl)pyridine derivative, t-BuLi can achieve ring lithiation at the C4 position.[12] Subsequent quenching with an electrophile introduces the desired substituent.[12]
-
-
Lithiation with Directing Groups: An oxetane unit at the 3-position has been shown to be a moderately strong directing group, enabling regioselective ortho-lithiation at the C4-position using n-butyllithium.[13]
-
N-Acylpyridinium Salt Chemistry: (S)-nicotine can be converted to an N-acylpyridinium salt. The addition of a cuprate reagent, followed by aromatization, can afford C4-substituted nicotines.[14]
Table: Comparison of C4-Functionalization Methods
| Method | Key Reagents | Directing Group | Advantages | Limitations |
| Directed ortho-Metalation (DoM) | t-BuLi, Electrophile | N-acyl-3-(aminomethyl) | High regioselectivity, broad electrophile scope.[12] | Requires installation of a directing group, cryogenic temperatures. |
| Oxetane-Directed Lithiation | n-BuLi, Electrophile | 3-Oxetane | High regioselectivity, uses a less hazardous base than t-BuLi.[13] | Requires synthesis of the oxetane precursor. |
| N-Acylpyridinium Salt Addition | Cuprate, Sulfur | N-Acyl | Access to novel nicotine derivatives.[14] | Multi-step sequence, specific to nicotine-like scaffolds. |
Section 3: Purification and Analytical Challenges
The physical properties of nicotinic acid derivatives can make their purification and analysis non-trivial.
FAQ 4: How can I effectively purify my substituted nicotinic acid derivative, especially to remove unreacted starting material?
Purification strategies depend heavily on the properties of your target compound and the impurities present.
Troubleshooting Purification:
-
Aqueous Work-up for Acidic Products: If your product is a nicotinic acid, you can often use its acidic nature to your advantage.
-
Procedure: Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane. Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to extract the acidic starting material and product into the aqueous layer, leaving non-polar impurities behind. Then, re-acidify the aqueous layer with dilute HCl to precipitate your product, which can be collected by filtration or extracted back into an organic solvent.[15]
-
-
Recrystallization: For solid products, recrystallization is a powerful purification technique.
-
Column Chromatography: This is a versatile method, but the polarity of nicotinic acids can lead to streaking on silica gel.
-
Tip: Adding a small amount of acetic acid or formic acid to the eluent can improve peak shape by keeping the carboxylic acid protonated.
-
FAQ 5: What are the best analytical methods for confirming the purity and structure of my final compound?
A combination of techniques is essential for unambiguous characterization.
Recommended Analytical Workflow:
-
Thin-Layer Chromatography (TLC): For rapid reaction monitoring and initial purity assessment.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. HPLC with UV detection is a robust method for quantifying niacin and its derivatives.[18]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and identifies byproducts. LC-MS/MS offers unmatched sensitivity and specificity for differentiating various derivatives.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural elucidation.
-
Melting Point: For crystalline solids, a sharp melting point is a good indicator of purity.
Section 4: De Novo Synthesis and Scale-Up
For certain substitution patterns or large-scale production, building the pyridine ring from acyclic precursors can be advantageous.
FAQ 6: When should I consider a de novo synthesis route instead of functionalizing a pre-existing ring?
Consider a de novo synthesis when:
-
The desired substitution pattern is difficult to achieve through functionalization (e.g., some polysubstituted derivatives).
-
You need to build a complex, highly substituted core in a convergent manner.
A prominent example is the Bohlmann-Rahtz Synthesis , which allows for the construction of 2,3,6-trisubstituted pyridine cores in a one-pot condensation and cyclodehydration reaction.[2]
De Novo Synthesis vs. Core Functionalization
References
- 1. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Highly regioselective lithiation of pyridines bearing an oxetane unit by n -butyllithium - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03766A [pubs.rsc.org]
- 14. Synthesis of C-4 substituted nicotine derivatives via an N-acylpyridinium salt of (S)-nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Synthesis of 6-Chloro-4-fluoronicotinaldehyde
Welcome to the technical support guide for the synthesis of 6-Chloro-4-fluoronicotinaldehyde. This resource is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this key intermediate. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can arise during synthesis, providing expert insights and actionable troubleshooting strategies in a direct question-and-answer format.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis, establishing a baseline understanding of the methodology and critical parameters.
Question: What is the most common and industrially viable route for synthesizing this compound?
Answer: The most prevalent and scalable method for synthesizing this compound is the Vilsmeier-Haack formylation of 2-Chloro-4-fluoropyridine.[1][2] This reaction introduces a formyl (-CHO) group onto the pyridine ring, yielding the target aldehyde. The Vilsmeier-Haack reaction is favored for its use of relatively inexpensive and accessible reagents—typically phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)—and its applicability to electron-rich or moderately activated heterocyclic systems.[3][4]
Question: What are the critical parameters to control during the Vilsmeier-Haack formylation step?
Answer: Success in this synthesis hinges on meticulous control over several key parameters:
-
Reagent Quality and Stoichiometry: Anhydrous conditions are paramount. Both DMF and POCl₃ must be of high purity and free from moisture, as the Vilsmeier reagent is highly water-sensitive.[5] The reagent is typically prepared in situ just before use. A slight excess of the Vilsmeier reagent is often employed to drive the reaction to completion.
-
Temperature Control: The formation of the Vilsmeier reagent (the electrophile) is an exothermic process and is typically performed at low temperatures (e.g., 0-5 °C). The subsequent formylation reaction with the pyridine substrate is usually conducted at elevated temperatures (reflux) to ensure a reasonable reaction rate.[5]
-
Reaction Time: The progress of the reaction should be closely monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of maximum conversion and avoid the formation of degradation products from prolonged heating.
Question: What safety precautions are essential when performing this synthesis?
Answer: The synthesis involves several hazardous materials. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is mandatory. The work-up procedure often involves quenching the reaction with ice and neutralization with a base, which can be highly exothermic and must be performed slowly and with caution.[5]
Part 2: Experimental Workflow & Core Protocol
A clear understanding of the workflow is essential before troubleshooting. The following diagram and protocol outline the standard procedure.
Caption: General workflow for this compound synthesis.
Detailed Step-by-Step Protocol: Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice-water bath. Add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 30-45 minutes to ensure complete formation of the Vilsmeier reagent.[5]
-
Formylation: Dissolve 2-Chloro-4-fluoropyridine in an anhydrous solvent (e.g., dichloromethane, DCM). Add this solution dropwise to the freshly prepared Vilsmeier reagent.
-
Reaction: After the addition, heat the reaction mixture to reflux. Monitor the reaction's progress periodically by TLC (e.g., using a mobile phase of hexane:ethyl acetate).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it slowly and carefully onto crushed ice. This step is highly exothermic.
-
Neutralization: Slowly neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) or another suitable base until the pH is neutral to slightly basic.
-
Extraction: Extract the product from the aqueous layer using a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc), performing the extraction three times.
-
Isolation: Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.[5]
-
Purification: Purify the crude material by column chromatography on silica gel or via recrystallization from an appropriate solvent system to yield pure this compound.[5]
Part 3: Troubleshooting Guide for Side Reactions
This section tackles specific problems encountered during the synthesis.
Caption: Key reaction pathways and potential side reactions.
Question: My reaction shows low or no conversion of the starting material. What are the likely causes and solutions?
Answer: This is a common issue often related to the Vilsmeier reagent itself or the reaction conditions.
| Possible Cause | Suggested Solution & Explanation |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent is moisture-sensitive. Ensure that the POCl₃ and DMF are of high purity and completely anhydrous. Always prepare the reagent fresh before use. Using old or improperly stored reagents is a primary cause of failure.[5] |
| Insufficient Activation | While the fluorine at C4 provides some activation, the pyridine ring is still relatively electron-deficient. Ensure the reaction is heated to a sufficient temperature (reflux) for an adequate duration. Monitor by TLC to confirm if the reaction is proceeding, albeit slowly. |
| Incorrect Stoichiometry | An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion. Use a slight excess (e.g., 1.1 to 1.5 equivalents) of the Vilsmeier reagent relative to the 2-Chloro-4-fluoropyridine substrate to drive the reaction forward.[5] |
Question: I've isolated my product, but NMR analysis shows a mixture of isomers. Why did this happen and how can I fix it?
Answer: The formation of isomeric impurities is a direct result of non-regioselective formylation.
-
Cause: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[6] On the 2-chloro-4-fluoropyridine ring, the electrophile can theoretically attack any of the available C-H positions (C3 or C5). While formylation is electronically favored at the C3 position (ortho to the activating fluoro group), some substitution can occur at the C5 position, leading to the formation of 5-Chloro-4-fluoronicotinaldehyde.
-
Solution:
-
Reaction Temperature: Lowering the reaction temperature (if the reaction rate remains feasible) can sometimes increase the regioselectivity of electrophilic aromatic substitutions. Experiment with running the reaction at a temperature just below reflux.
-
Purification: The most practical solution is to separate the isomers post-synthesis. Column chromatography is typically very effective for separating constitutional isomers like these.[5] Careful selection and optimization of the eluent system (e.g., a gradient of hexane/ethyl acetate) is crucial for achieving good separation.
-
Question: My final product is contaminated with a more polar impurity, which I suspect is the carboxylic acid. How can I prevent this and remove it?
Answer: The aldehyde functional group is susceptible to oxidation, especially under harsh conditions or upon exposure to air.[5]
-
Cause of Formation: The primary cause is the oxidation of the desired aldehyde product to 6-Chloro-4-fluoronicotinic acid. This can happen if the work-up conditions are too harsh or if the product is exposed to air and light for extended periods during storage or purification.
-
Prevention:
-
Mild Work-up: Ensure the neutralization step is done carefully and without excessive heat generation.
-
Inert Atmosphere: During work-up and especially after purification, handle the product under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.[5]
-
-
Removal:
-
Acid-Base Extraction: The carboxylic acid impurity can be easily removed from the organic layer by washing with a mild aqueous base solution (e.g., 5% NaHCO₃ solution). The deprotonated carboxylate salt will move into the aqueous layer, leaving the neutral aldehyde product in the organic phase.
-
Chromatography: If the acid is present in small amounts, it will typically separate well from the aldehyde during silica gel chromatography, as the acid is significantly more polar and will have a much lower Rf value.
-
Question: The crude product is a dark, oily substance that is difficult to purify. What are the best purification strategies?
Answer: An oily or dark crude product often indicates the presence of polymeric materials or baseline impurities from the decomposition of the Vilsmeier reagent.
-
Cause: Overheating, extended reaction times, or the presence of impurities in the starting materials can lead to the formation of complex, high-molecular-weight byproducts.
-
Solutions:
-
Initial Work-up: Before concentrating the organic extracts, consider washing them with a dilute acid solution (e.g., 1M HCl) to remove any basic nitrogen-containing impurities, followed by a standard base wash (NaHCO₃) and brine wash.
-
Column Chromatography: This is the most robust method for purifying difficult mixtures.[5] If the product is an oil, it can be loaded directly onto the silica gel column after being dissolved in a minimal amount of the mobile phase or a stronger solvent like DCM.
-
Recrystallization: If column chromatography yields an oil that should be a solid, it may contain impurities that are inhibiting crystallization. Try dissolving the oil in a minimal amount of a hot solvent in which the product has high solubility and the impurities have low solubility, then cool it slowly. If a single solvent doesn't work, a two-solvent system (one in which the product is soluble, and one in which it is not) can be effective.
-
References
Technical Support Center: Enhancing the Purity of 6-Chloro-4-fluoronicotinaldehyde
Welcome to the technical support guide for 6-Chloro-4-fluoronicotinaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Achieving high purity is critical for the success of subsequent reactions and the integrity of final products. This guide provides in-depth troubleshooting advice and detailed protocols to address common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
Answer: Impurities in this compound typically originate from three sources: the synthetic route, subsequent degradation, or side reactions.
-
Starting Material Carryover: Depending on the synthetic pathway, unreacted precursors may be present. For instance, if formylating a precursor like 2-chloro-4-fluoropyridine, residual starting material can be a common impurity.
-
Reaction Byproducts: Side reactions during synthesis can generate structurally similar impurities. A common synthetic route is the Vilsmeier-Haack formylation, which can sometimes lead to the formation of isomeric impurities or chlorinated byproducts from the reagent itself.[1]
-
Degradation Products: The aldehyde functional group is susceptible to oxidation, especially when exposed to air.[1] The most common degradation product is the corresponding carboxylic acid, 6-chloro-4-fluoronicotinic acid.[2] This is often observed as a new spot on a TLC plate that may streak.
Q2: My crude product is a persistent oil or a gummy solid. How can I begin purification?
Answer: An oily or gummy consistency indicates the presence of significant impurities that are disrupting the crystal lattice of the desired product, or that the product itself is not pure enough to crystallize.[3]
The first step is to perform a preliminary purification to remove the bulk of the impurities. A simple aqueous workup can be highly effective. If the key impurity is the corresponding carboxylic acid, washing the crude material dissolved in an organic solvent (like ethyl acetate or dichloromethane) with a mild base such as a saturated sodium bicarbonate (NaHCO₃) solution will extract the acidic impurity into the aqueous layer.[4]
If the crude product remains oily after this wash, column chromatography is the most logical next step before attempting recrystallization.[1][3]
Purification Strategy Selection
Choosing the correct purification technique is paramount. The decision should be based on the nature of the impurities, the scale of the reaction, and the desired final purity.
| Purification Method | Principle | Best For Removing... | Advantages | Disadvantages |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Small amounts of impurities with different solubility profiles. | Scalable, cost-effective, can yield very high purity material. | Requires a solid starting material, finding a suitable solvent can be trial-and-error. |
| Column Chromatography | Separation based on differential partitioning of components between a stationary and mobile phase.[5] | Impurities with different polarities, including isomers and baseline material.[1] | Highly effective for complex mixtures, applicable to oils and solids. | Can be time-consuming, uses large solvent volumes, potential for product loss on the column. |
| Bisulfite Adduct Formation | Reversible reaction of the aldehyde with sodium bisulfite to form a water-soluble salt.[6] | Non-aldehydic impurities (e.g., starting materials without an aldehyde group). | Highly specific for aldehydes, excellent for removing stubborn non-polar impurities. | Requires a two-step process (adduct formation and regeneration), basic conditions for regeneration can be an issue for sensitive molecules.[7] |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Non-volatile impurities or impurities with significantly different boiling points. | Effective for thermally stable liquids/low-melting solids, no solvents required. | Not suitable for thermally labile compounds, requires specialized equipment.[4] |
Troubleshooting Guides
Guide 1: Column Chromatography
Issue: Poor separation of the product from an impurity on the column.
-
Potential Cause 1: Incorrect Mobile Phase. The polarity of the eluent system is not optimized to differentiate between your product and the impurity.
-
Solution: Methodically screen solvent systems using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of ~0.3 for the desired product. A common eluent system for compounds of this type is a gradient of hexane and ethyl acetate.[1] If co-elution persists, consider adding a small percentage of a third solvent (e.g., dichloromethane) to alter the selectivity of the separation.
-
-
Potential Cause 2: Column Overloading. Too much crude material was loaded onto the column relative to the amount of stationary phase.
-
Solution: As a general rule, use a mass ratio of stationary phase (silica gel) to crude product of at least 30:1, and up to 100:1 for difficult separations. Ensure the sample is loaded in the absolute minimum amount of solvent to create a tight band at the top of the column.[5]
-
Issue: The product is eluting as a broad, streaky band.
-
Potential Cause: Acidic Impurities or Product Interaction. The aldehyde may be partially oxidizing to the carboxylic acid on the silica gel, which is acidic. This acidic product then streaks down the column.
-
Solution: Deactivate the silica gel by adding 1-2% triethylamine (Et₃N) to the eluent mixture. This will neutralize the acidic sites on the silica and prevent streaking of basic or acid-sensitive compounds. Perform a pre-purification basic wash to remove the bulk of any carboxylic acid before chromatography.
-
Guide 2: Recrystallization
Issue: The compound "oils out" instead of forming crystals.
-
Potential Cause 1: Solution is too supersaturated. The concentration of the solute is too high when cooling begins.
-
Solution: Re-heat the mixture until it is a clear solution again. Add a small amount (5-10% by volume) of the hot solvent to decrease the concentration, then allow it to cool slowly once more.[8]
-
-
Potential Cause 2: Cooling is too rapid. Fast cooling does not give the molecules enough time to align into an ordered crystal lattice.
-
Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not place it directly in an ice bath from a high temperature. Once at room temperature, cooling can be continued in an ice bath to maximize yield.[8]
-
Issue: No crystals form, even after cooling in an ice bath.
-
Potential Cause 1: Solution is too dilute. There is too much solvent, and the solution never reaches saturation upon cooling.
-
Solution: Gently heat the solution to boil off some of the solvent. Continue until you observe slight turbidity or crystal formation at the surface, then allow it to cool slowly.
-
-
Potential Cause 2: Lack of nucleation sites. Crystal growth needs a starting point.
-
Solution 1 (Scratching): Gently scratch the inside of the flask at the surface of the liquid with a glass rod. The microscopic scratches on the glass can provide nucleation sites.
-
Solution 2 (Seeding): If you have a tiny crystal of the pure product, add it to the cooled solution to initiate crystallization.
-
Experimental Protocols
Protocol 1: Purification via Bisulfite Adduct Formation
This protocol is highly effective for separating the aldehyde from non-aldehydic contaminants.[7]
-
Adduct Formation: Dissolve the crude this compound in a minimal amount of a water-miscible solvent like methanol or THF in a separatory funnel.[6] Add an equal volume of freshly prepared, saturated aqueous sodium bisulfite (NaHSO₃) solution.
-
Extraction: Shake the funnel vigorously for 1-2 minutes. A solid precipitate of the adduct may form.[7] Add an immiscible organic solvent (e.g., ethyl acetate) and deionized water. Shake again.
-
Separation: Separate the layers. The aldehyde-bisulfite adduct will be in the aqueous phase, while non-aldehydic impurities will remain in the organic layer.[6] Discard the organic layer.
-
Aldehyde Regeneration: To the aqueous layer containing the adduct, add an equal volume of fresh ethyl acetate. While stirring, add a 50% sodium hydroxide (NaOH) solution or saturated sodium carbonate (Na₂CO₃) solution dropwise until the pH of the aqueous layer is strongly basic (pH > 10).[6]
-
Final Extraction: Shake the funnel to extract the regenerated, pure aldehyde into the organic layer. Separate the layers and collect the organic phase. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This is a general reverse-phase HPLC method for assessing the final purity of the product.[9]
-
Instrumentation: HPLC system with a UV detector (DAD or VWD).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh ~5 mg of the purified product and dissolve it in 50 mL of a 50:50 mixture of acetonitrile and water.[9]
-
Analysis: Inject 5-10 µL of the sample. Purity is calculated using the area normalization method, where the peak area of the main product is divided by the total area of all observed peaks.
References
troubleshooting failed reactions involving 6-Chloro-4-fluoronicotinaldehyde
Technical Support Center: 6-Chloro-4-fluoronicotinaldehyde
A Senior Application Scientist's Guide to Navigating Synthetic Challenges
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. As a trifunctional reagent—possessing an aldehyde, a chloro substituent, and a fluoro substituent on an electron-deficient pyridine ring—its reactivity is nuanced. This resource provides in-depth, field-proven insights to troubleshoot failed reactions and optimize your synthetic strategies.
Core Concepts: Understanding the Reactivity of this compound
Before diagnosing specific failures, it is critical to understand the electronic landscape of the molecule. The pyridine nitrogen and the aldehyde group are potent electron-withdrawing groups (EWGs). This electronic pull renders the aromatic ring highly electron-deficient and primed for Nucleophilic Aromatic Substitution (SNAr) .[1][2]
Key reactivity principles include:
-
Activation for SNAr: The aldehyde group, being ortho to the fluorine and meta to the chlorine, significantly activates the C4 position for nucleophilic attack. The negative charge of the intermediate (the Meisenheimer complex) is effectively stabilized through resonance by the ortho aldehyde group.[2][3]
-
Leaving Group Hierarchy: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile, not the departure of the leaving group.[1][4] Highly electronegative substituents that polarize the C-X bond enhance the electrophilicity of the carbon center, accelerating the reaction. Consequently, for SNAr on this scaffold, fluorine is a significantly better leaving group than chlorine .[1][5]
-
Aldehyde Reactivity: The aldehyde functional group is susceptible to various transformations, including oxidation to a carboxylic acid, reduction to an alcohol, or participation in condensation reactions. These potential side reactions must be considered when selecting reaction conditions.[6][7]
Troubleshooting Failed Reactions: A Q&A Guide
This section addresses common experimental failures in a direct question-and-answer format, providing causal analysis and actionable solutions.
Issue 1: Low or No Conversion in Nucleophilic Aromatic Substitution (SNAr)
Question: I am attempting to displace one of the halogens with an amine (or alcohol/thiol) nucleophile, but I'm recovering only my starting material. What's going wrong?
Potential Causes:
-
Insufficiently activated nucleophile.
-
Inadequate reaction temperature.
-
Presence of protic impurities (e.g., water) quenching the base or nucleophile.
-
Incorrect choice of base or solvent.
-
Steric hindrance from a bulky nucleophile.
Troubleshooting Strategies & Mechanistic Insights:
-
Activate Your Nucleophile: For weakly nucleophilic amines, alcohols, or thiols, a non-nucleophilic base is essential to deprotonate the nucleophile, increasing its electron density and reactivity.
-
Protocol: Add the base (e.g., NaH, K₂CO₃, DBU) to a solution of the nucleophile in an anhydrous aprotic polar solvent (e.g., DMF, DMSO, THF) and stir for 15-30 minutes before adding the this compound. This ensures the formation of the more potent anionic nucleophile.
-
-
Increase Thermal Energy: SNAr reactions have a significant activation energy barrier associated with the disruption of aromaticity to form the Meisenheimer complex.[5]
-
Protocol: If the reaction is sluggish at room temperature, gradually increase the temperature in 20 °C increments (e.g., 40 °C, 60 °C, 80 °C), monitoring by TLC or LC-MS at each stage. Be mindful that excessive heat can lead to side products or degradation.
-
-
Ensure Anhydrous Conditions: Water can protonate the activated nucleophile, rendering it inactive. Bases like sodium hydride react violently with water.
-
Protocol: Use freshly distilled, anhydrous solvents. Dry glassware in an oven ( >100 °C) for several hours and cool under an inert atmosphere (N₂ or Ar). Use molecular sieves if necessary.
-
Table 1: Recommended Bases and Solvents for SNAr
| Nucleophile Type | Recommended Base(s) | Recommended Solvent(s) | Temperature Range |
| Primary/Secondary Amine | K₂CO₃, Cs₂CO₃, DIPEA | DMF, DMSO, NMP | 25 - 100 °C |
| Alcohol (Alkoxide) | NaH, KHMDS, t-BuOK | THF, Dioxane, DMF | 0 - 80 °C |
| Thiol (Thiolate) | K₂CO₃, NaH | DMF, Acetone | 25 - 60 °C |
Issue 2: Non-Selective Reaction / Mixture of Products
Question: My reaction is producing a mixture of products where both the chlorine and the fluorine have been substituted, or I am getting substitution at the wrong position. How can I improve selectivity?
Potential Causes:
-
Reaction conditions are too harsh (high temperature, prolonged time), leading to the substitution of the less reactive chlorine.
-
Misinterpretation of the relative reactivity of the C-F and C-Cl bonds.
-
Possible isomerization or rearrangement under certain conditions (less common).
Troubleshooting Strategies & Mechanistic Insights:
-
Exploit the Reactivity Differential: As established, the C4-F bond is significantly more activated towards nucleophilic attack than the C6-Cl bond.[1][4] Selective substitution of fluorine is the expected outcome under controlled conditions.
-
Protocol: Begin the reaction at a lower temperature (e.g., room temperature or 40 °C). Monitor the reaction closely by TLC/LC-MS. The desired C4-substituted product should form first. Stop the reaction as soon as the starting material is consumed to prevent the slower substitution at C6.
-
-
Stoichiometry Control: Using a large excess of the nucleophile can drive the reaction towards double substitution.
-
Protocol: Use a slight excess of the nucleophile (1.1 - 1.2 equivalents) to ensure complete consumption of the starting material while minimizing the risk of a second substitution.
-
Caption: Controlling selectivity in SNAr reactions.
Issue 3: Product Degradation or Unexpected Side Products
Question: My desired product seems to have formed, but the final isolated yield is low, and I see impurities that are not related to halogen substitution. What could be happening?
Potential Causes:
-
Oxidation of the aldehyde to a carboxylic acid during workup or purification.[6]
-
Aldol condensation or other self-reaction of the aldehyde, especially under basic conditions.
-
Degradation on silica gel during chromatography.
Troubleshooting Strategies & Mechanistic Insights:
-
Mild Work-up Procedures: The aldehyde is sensitive to strong oxidizing agents and can be unstable in strongly acidic or basic aqueous solutions.
-
Protocol: During the aqueous workup, use mild reagents like a saturated solution of ammonium chloride (NH₄Cl) to quench the reaction instead of strong acids. Neutralize carefully with saturated sodium bicarbonate (NaHCO₃).[6] Minimize exposure to air, especially if heating during solvent removal.
-
-
Purification Strategy: Standard silica gel is slightly acidic and can sometimes catalyze the degradation of sensitive compounds.
-
Protocol:
-
Flash Chromatography: If using silica gel, consider pre-treating it by slurrying it with a solvent system containing a small amount of a neutralizer like triethylamine (~0.5-1%) before packing the column. This is particularly useful for purifying amine products.
-
Recrystallization: This is an excellent method for obtaining high-purity crystalline products and avoids potential degradation on stationary phases.[6]
-
Reversed-Phase Chromatography: For polar products, reversed-phase flash chromatography can be a viable alternative to normal phase.[8]
-
-
Caption: A logical workflow for troubleshooting common reaction failures.
Frequently Asked Questions (FAQs)
Q1: Which halide is the better leaving group in SNAr reactions with this molecule? A1: The fluorine at the C4 position is the better leaving group. This is because the rate-determining step is the nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of fluorine. This effect makes the attached carbon more electrophilic and stabilizes the forming negative charge in the transition state.[1][4]
Q2: How can I effectively monitor the progress of my reaction? A2: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting material and product (Rf values ideally between 0.2 and 0.6). Stain with potassium permanganate or use a UV lamp for visualization. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal as it provides conversion data and confirms the mass of the desired product.
Q3: What are the best practices for storing this compound? A3: The compound should be stored in a cool, dry place, away from light and moisture.[9] An inert atmosphere (argon or nitrogen) is recommended for long-term storage to prevent slow oxidation of the aldehyde group.
Q4: My purified product has a persistent color. How can I remove it? A4: Colored impurities can sometimes co-elute with the product. If the product is stable, you can try treating a solution of it with a small amount of activated carbon, followed by filtration through a pad of celite. Alternatively, repurification using a different technique (e.g., recrystallization or switching from normal-phase to reversed-phase chromatography) can be effective.[8]
Exemplary Protocol: Selective SNAr with Benzylamine
This protocol details the selective substitution of the fluorine atom at the C4 position.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add anhydrous K₂CO₃ (2.0 eq).
-
Reagent Addition: Add anhydrous DMF, followed by benzylamine (1.1 eq). Stir the suspension for 15 minutes at room temperature.
-
Substrate Addition: Add this compound (1.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 60 °C and monitor its progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine to remove residual DMF.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 6-chloro-4-(benzylamino)nicotinaldehyde.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. benchchem.com [benchchem.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. biotage.com [biotage.com]
- 9. rheniumshop.co.il [rheniumshop.co.il]
Technical Support Center: 6-Chloro-4-fluoronicotinaldehyde
Welcome to the technical support center for 6-Chloro-4-fluoronicotinaldehyde (CAS: 1060809-20-2). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this versatile building block. Here, you will find in-depth information, troubleshooting guides, and frequently asked questions to support your experimental success.
Section 1: Compound Datasheet and Stability Profile
Proper storage and handling are paramount to maintaining the integrity of this compound. The following datasheet summarizes its key properties and recommended storage conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃ClFNO | [1] |
| Molecular Weight | 159.55 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| Storage Temperature | 2-8°C | [1] |
| Recommended Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed and under an inert atmosphere (e.g., Nitrogen or Argon). | [1] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, and strong reducing agents. | [1] |
| Sensitivity | Air and moisture sensitive. Potential for light sensitivity. | [1] |
Section 2: Troubleshooting Guide for Stability Issues
Encountering unexpected results in your experiments? Degradation of this compound could be a contributing factor. This section provides a logical workflow to diagnose and address potential stability-related issues.
Visualizing the Troubleshooting Workflow
The following diagram outlines a step-by-step process to identify and resolve common problems associated with the stability of this compound.
Caption: Troubleshooting workflow for stability issues.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability and purity of your this compound sample, the following methods are recommended.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of the compound and detecting non-volatile degradation products.
1. Instrumentation and Conditions:
- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Column Temperature: 30°C.
2. Sample Preparation:
- Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
- Dilute the stock solution to a working concentration of 0.1 mg/mL with the initial mobile phase composition.
3. Procedure:
- Equilibrate the column with the initial mobile phase for at least 30 minutes.
- Inject 10 µL of the prepared sample.
- Run the gradient program and record the chromatogram.
- Calculate the purity by the area percentage method.
Protocol 2: Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for identifying volatile degradation products or residual solvents.
1. Instrumentation and Conditions:
- GC-MS System: A standard GC-MS with a capillary column.
- Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
- Carrier Gas: Helium at a constant flow rate.
- Injector Temperature: 250°C.
- Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
- MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40-400.
2. Sample Preparation:
- Dissolve a small amount of the compound in a volatile solvent such as dichloromethane or ethyl acetate.
3. Procedure:
- Inject 1 µL of the sample into the GC-MS.
- Acquire the data and analyze the resulting chromatogram and mass spectra.
- Compare the mass spectra of any impurity peaks with a library database (e.g., NIST) for identification.
Section 3: Frequently Asked Questions (FAQs)
Q1: My solid this compound has turned yellow. Is it still usable?
A yellowing of the compound is a common visual indicator of potential degradation. Aldehydes, in general, are susceptible to oxidation, and aromatic aldehydes can be sensitive to light. The color change likely indicates the formation of oxidized impurities, such as the corresponding carboxylic acid (6-Chloro-4-fluoronicotinic acid).
Recommendation: Before use, it is highly advisable to assess the purity of the material using an analytical technique like HPLC or NMR. If the purity is still within the acceptable range for your application, it may be usable. However, for sensitive applications, using a fresh, high-purity lot is recommended.
Q2: I observe a decrease in the yield of my reaction over time when using the same bottle of this compound. What could be the cause?
A gradual decrease in reaction yield is a classic sign of reactant degradation. The primary culprits for this compound are exposure to air and moisture. The aldehyde functional group can be oxidized to a carboxylic acid, which is typically less reactive in many subsequent reactions. Additionally, hydrolysis can occur, leading to other byproducts.
Recommendation: Ensure the compound is stored under an inert atmosphere (nitrogen or argon) and that the container is sealed tightly after each use. When weighing the compound, do so efficiently to minimize exposure to the atmosphere. Consider aliquoting the material into smaller, single-use vials to prevent repeated exposure of the bulk material.
Q3: Can I store solutions of this compound?
Storing solutions of this compound is generally not recommended for extended periods. The stability of the aldehyde is often lower in solution, particularly in protic solvents or in the presence of trace impurities that can catalyze degradation.
Recommendation: Prepare solutions fresh for each experiment. If a solution must be stored for a short period, use a dry, aprotic solvent (e.g., anhydrous THF, dioxane, or toluene), store it at a low temperature (2-8°C), and blanket the headspace with an inert gas.
Q4: What are the likely degradation pathways for this compound?
Based on the structure (a halogenated pyridine aldehyde), the most probable degradation pathways are:
-
Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially in the presence of air (oxygen). This is a common degradation pathway for many aldehydes.
-
Hydrolysis: The carbon-chlorine bond on the pyridine ring can be susceptible to hydrolysis, particularly under basic or nucleophilic conditions, leading to the corresponding hydroxypyridine derivative.
-
Photodegradation: Aromatic aldehydes and halogenated pyridines can be sensitive to light. UV exposure can lead to complex degradation pathways, including ring-opening or polymerization. Studies on similar compounds like 2-chloropyridine have shown photodegradation can lead to products such as 1H-pyrrole-2-carboxaldehyde and 6-chloro-2-pyridinecarboxylic acid[1].
Q5: How can I confirm the identity and purity of a new batch of this compound?
It is always good practice to verify the identity and purity of a new batch of any critical reagent.
Recommendation:
-
¹H and ¹⁹F NMR Spectroscopy: This will confirm the chemical structure and can give a good indication of purity by comparing the integrals of the compound's signals to those of any impurities.
-
HPLC or GC-MS: These chromatographic techniques are excellent for quantifying purity and identifying any minor impurities, as detailed in the protocols above.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. A broad or depressed melting range suggests the presence of impurities.
By adhering to these guidelines and utilizing the provided troubleshooting and analytical protocols, researchers can ensure the stability and integrity of this compound, leading to more reliable and reproducible experimental outcomes.
References
Technical Support Center: Common Pitfalls in the Handling of Fluorinated Pyridines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with fluorinated pyridines. This guide is designed to provide practical, field-proven insights into the common challenges encountered during the storage, handling, and reaction of these versatile but often sensitive compounds. The following content is structured in a question-and-answer format to directly address specific experimental issues.
Section 1: Safety, Storage, and Stability
Fluorinated pyridines, while invaluable synthetic building blocks, possess unique stability and safety profiles that demand careful attention. Overlooking these fundamentals can lead to reagent decomposition, inconsistent results, and potential safety hazards.
Frequently Asked Questions (FAQs)
Q1: My 4-fluoropyridine solution turned brown and shows a new, unexpected peak in the LC-MS analysis, especially after an acidic workup. What is happening?
A1: You are likely observing acid-catalyzed hydrolysis and polymerization. 4-Fluoropyridine is notoriously unstable in the presence of acid, including weak acids like water, especially over time.[1] The pyridine nitrogen can be protonated, which further activates the ring towards nucleophilic attack. Water can then act as a nucleophile, leading to the formation of N-(4-pyridyl)-4-pyridone, a process that can be autocatalytic as it may liberate acid.[2][3] The observed brown color often indicates the formation of polymeric byproducts, which can complicate purification.[4]
Causality & Prevention:
-
Mechanism: The process is an acid-catalyzed nucleophilic aromatic substitution where water displaces fluoride.[3][5] Protonation of the ring nitrogen enhances the electrophilicity of the C4 position, accelerating the reaction.
-
Solution:
-
Avoid Strong Acids: Do not use strong acidic conditions during workup or purification. If an aqueous wash is necessary, use a neutral or slightly basic solution (e.g., saturated NaHCO₃ solution).
-
Use Anhydrous Solvents: For storage and reactions, ensure you are using dry, anhydrous solvents.
-
Storage: Store fluoropyridines, especially 4-fluoropyridine, in a cool, dry, dark place under an inert atmosphere (Nitrogen or Argon) to minimize contact with atmospheric moisture.[6]
-
Q2: Are there specific safety precautions for handling fluorinated pyridines beyond standard laboratory practice?
A2: Yes. While general safety protocols are essential, the reactivity and potential decomposition products of fluorinated compounds warrant extra precautions.
-
Inhalation Hazard: Fluorinated pyridines can be volatile and harmful if inhaled.[7] All handling of solids and solutions should be performed in a certified chemical fume hood.[2]
-
Corrosive Byproducts: Reactions that fail or decompose can release hydrogen fluoride (HF), which is acutely toxic and corrosive.[8][9] Always be aware of this possibility, especially when heating reactions.
-
Personal Protective Equipment (PPE): Standard PPE is mandatory. This includes chemical splash goggles (a face shield is recommended when splashes are possible), appropriate gloves (inspect before use), and a flame-retardant lab coat.[2][7]
-
Disposal: Dispose of all fluorinated waste, including contaminated consumables, in clearly labeled, dedicated hazardous waste containers.[2][8] Do not attempt to neutralize bulk quantities without a validated institutional procedure.[2]
Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
The high reactivity of the C-F bond makes fluoropyridines excellent substrates for SNAr reactions. However, this reactivity can also be a source of problems if not properly controlled.
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction on a 2-fluoropyridine is sluggish with low yield, even at elevated temperatures. How can I improve it?
A1: Several factors could be responsible for a low-yielding SNAr reaction. The key is to understand the mechanism, which involves the formation of a negatively charged Meisenheimer intermediate. The stability of this intermediate dictates the reaction rate.
-
Causality & Troubleshooting Workflow:
-
Ring Activation: The pyridine ring is electron-deficient, but its reactivity is significantly enhanced by the presence of electron-withdrawing groups (EWGs). If your substrate is electron-rich, the reaction will be slower.[10]
-
Leaving Group Position: Nucleophilic attack is most favorable at the 2- and 4-positions (ortho and para to the ring nitrogen) because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.[11][12][13] Substitution at the 3-position is significantly more difficult.
-
Nucleophile Strength: A strong nucleophile is required, but highly basic nucleophiles (e.g., LDA, NaH) can cause deprotonation of the pyridine ring or other acidic protons, leading to side reactions instead of substitution.[10] If using a weak nucleophile (e.g., an alcohol), a non-nucleophilic base (e.g., NaH, K₂CO₃) is needed to generate the more potent alkoxide in situ.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cation of the nucleophile, increasing its reactivity, and can stabilize the charged Meisenheimer intermediate.
-
Diagram 1: SNAr Troubleshooting Logic A decision tree to diagnose and solve low-yielding SNAr reactions.
Caption: Decision workflow for troubleshooting low yield in pyridine SNAr.
Q2: Why is 2-fluoropyridine a better SNAr substrate than 2-chloropyridine? I thought chloride was a better leaving group.
A2: This is a classic case where the rate-determining step of the reaction mechanism is crucial. In SNAr, the first step—nucleophilic attack and formation of the Meisenheimer intermediate—is typically the slow, rate-determining step because it involves the temporary loss of aromaticity.[14] The second step, elimination of the leaving group, is fast.
-
The Role of Fluorine: Fluorine's immense electronegativity has a powerful inductive electron-withdrawing effect. This effect strongly stabilizes the negatively charged Meisenheimer intermediate, lowering the activation energy of the slow first step. This stabilization far outweighs fluorine's poor leaving group ability, leading to a faster overall reaction rate compared to chlorine or bromine.[10][14] The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.
Section 3: Troubleshooting Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, but when using fluoropyridine substrates, the unwanted side reaction of defluorination can severely impact yields.
Frequently Asked Questions (FAQs)
Q1: I am attempting a Suzuki-Miyaura coupling with a 2-fluoropyridine derivative and observing a significant amount of the corresponding des-fluoro pyridine byproduct. What causes this and how can I prevent it?
A1: This is a very common and frustrating problem. Defluorination arises from a competing reaction pathway within the catalytic cycle. It is often highly sensitive to the choice of base, ligand, and temperature.[15]
Key Factors and Mitigation Strategies:
| Parameter | Problem Causality | Recommended Solution |
| Base | Strong bases (e.g., NaOH, KOH, t-BuOK) can promote C-F bond cleavage or catalyst degradation.[14][15] | Switch to a milder base. K₃PO₄, Cs₂CO₃, or Na₂CO₃ are often effective and have been shown to minimize defluorination.[15][16] |
| Temperature | High temperatures provide the activation energy needed for the undesired C-F bond cleavage pathway to compete with the desired C-C coupling.[15] | Run the reaction at the lowest temperature that allows for reasonable conversion of the starting material. Try starting at 60-80 °C and monitor carefully. |
| Catalyst/Ligand | The ligand environment around the palladium center is critical. Insufficiently electron-donating or sterically accessible ligands may not favor the desired reductive elimination step over side reactions. | Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands. These can stabilize the catalytic intermediates and promote the desired coupling.[15][17] |
| Solvent | The polarity of the solvent can influence the stability of the C-F bond and reaction intermediates.[15] | While standard solvents like dioxane/water or toluene/water are common, if defluorination persists, consider screening other solvent systems. |
Diagram 2: Suzuki Cycle and Defluorination Pathway Simplified catalytic cycle showing the desired coupling versus the side reaction.
Caption: The desired Suzuki cycle (black) and the competing defluorination side-pathway (red).
Section 4: Troubleshooting Lithiation and Metalation
Directed ortho-metalation (DoM) is a powerful tool for functionalizing pyridines, but the high reactivity of organolithium reagents with fluoropyridines can lead to a complex mixture of products if not carefully controlled.
Frequently Asked Questions (FAQs)
Q1: When I try to lithiate my 2-fluoro-3-bromopyridine at the 4-position with LDA and then quench with an electrophile, I get a mixture of isomers, including one where the electrophile is at the 3-position and the bromine is at the 4-position. What is this rearrangement?
A1: You are observing a classic side reaction known as the "halogen dance" (HD).[6][18] This is a base-catalyzed rearrangement where a halogen atom migrates to a different position on the ring via an organometallic intermediate. The driving force is the formation of a more thermodynamically stable lithiated species.[6]
-
Mechanism and Control:
-
Kinetic Deprotonation: At very low temperatures (e.g., -78 °C to -60 °C), LDA deprotonates the most acidic proton, which is often at the position ortho to the directing groups (in this case, C4), forming the kinetic organolithium species. If you quench the reaction quickly at this low temperature, you will favor the desired C4-functionalized product.[19]
-
Halogen Dance: If the reaction is allowed to warm (e.g., to -20 °C or higher), the initially formed lithiated species can rearrange.[19] The C4-lithiated intermediate can undergo an intermolecular halogen-metal exchange, leading to a more stable C3-lithiated species, where the negative charge is stabilized by the adjacent fluorine. This is the thermodynamic product. Quenching this intermediate results in the "danced" product.[6][20]
-
Protocol 1: General Procedure for Selective Lithiation
-
Setup: Under a strict inert atmosphere (Argon), dissolve the fluoropyridine substrate in anhydrous THF in a flame-dried flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of the chosen lithium base (e.g., LDA for deprotonation, n-BuLi for Br/Li exchange) dropwise, keeping the internal temperature below -70 °C.
-
Stirring (Kinetic vs. Thermodynamic):
-
For the Kinetic Product (No Dance): Stir at -78 °C for the minimum time required for metalation (e.g., 30-60 min).[19]
-
For the Thermodynamic Product (With Dance): After stirring at -78 °C, allow the reaction to slowly warm to a higher temperature (e.g., -20 °C) and hold for a specific period to allow rearrangement.[19]
-
-
Quench: Cool the solution back to -78 °C and slowly add the electrophile.
-
Workup: Allow the reaction to warm to room temperature, then quench carefully with a saturated aqueous solution of NH₄Cl.
Diagram 3: Kinetic vs. Thermodynamic Control in Lithiation Illustrates the competing pathways in the lithiation of a dihalopyridine.
Caption: Control of product formation via kinetic or thermodynamic lithiation.
Q2: I'm concerned about pyridyne formation when using n-BuLi with my fluoropyridine. How can I avoid this?
A2: Pyridyne formation occurs via elimination of LiF from an ortho-lithiated fluoropyridine. This is highly temperature-dependent and a significant safety concern on a larger scale due to its exothermic nature.[21]
-
Mitigation Strategies:
-
Low Temperature: The most critical factor is maintaining a very low reaction temperature (typically ≤ -70 °C) from the moment the organolithium is added until the electrophilic quench is complete.[22]
-
Choice of Base: Hindered bases like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often preferred over n-BuLi for deprotonation, as they are less prone to addition reactions and can be more selective.[22]
-
Reverse Addition: Adding the fluoropyridine solution to the lithium base (reverse addition) can sometimes help maintain a low concentration of the lithiated intermediate and minimize side reactions.
-
References
- 1. Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 7. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. theic2.org [theic2.org]
- 9. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. reddit.com [reddit.com]
- 22. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Scale-Up of 6-Chloro-4-fluoronicotinaldehyde Production
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the production of 6-Chloro-4-fluoronicotinaldehyde. This guide is designed to provide in-depth technical assistance for researchers and process chemists encountering challenges during the scale-up of this important chemical intermediate. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive experience in process development for heterocyclic compounds.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.
Reaction & Synthesis
Question: My formylation reaction is showing a low yield and multiple byproducts upon scale-up. What are the likely causes and how can I mitigate them?
Answer: Low yield and byproduct formation during the scale-up of a formylation reaction on a substituted pyridine ring are often multifactorial. The primary culprits are typically related to mass and heat transfer limitations, as well as reagent stability and addition rates.
-
Mass Transfer Limitations: Inadequate mixing in larger reactors can lead to localized "hot spots" and concentration gradients. This can promote side reactions such as over-formylation or polymerization.
-
Troubleshooting:
-
Agitation Rate: Ensure the agitation is sufficient to maintain a homogenous mixture. The tip speed of the agitator is a key parameter to consider during scale-up.
-
Baffles: The use of baffles in the reactor is crucial to prevent vortexing and improve mixing efficiency.
-
-
-
Heat Transfer Issues: Formylation reactions, particularly those involving strong reagents like in a Vilsmeier-Haack reaction, can be exothermic.[1] Poor heat removal on a larger scale can lead to a runaway reaction, resulting in significant byproduct formation and potential safety hazards.[2]
-
Troubleshooting:
-
Controlled Reagent Addition: Add the formylating agent subsurface and at a controlled rate to manage the exotherm.
-
Jacket Cooling: Ensure the reactor jacket has sufficient cooling capacity. Monitor the internal and jacket temperatures closely.
-
-
-
Reagent Stability: The formylating agent (e.g., Vilsmeier reagent) can be sensitive to moisture and temperature.
-
Troubleshooting:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
Fresh Reagents: Use freshly prepared or properly stored reagents.
-
-
Question: I am observing incomplete conversion of my starting material, even with extended reaction times. What should I investigate?
Answer: Incomplete conversion upon scale-up often points to issues with stoichiometry, reagent activity, or reaction conditions that do not scale linearly.
-
Stoichiometry: Ensure that the molar ratios of your reactants are maintained at scale. In a larger reactor, losses due to adherence to vessel walls or in transfer lines can be more significant.
-
Reagent Activity: The activity of the formylating agent can be compromised by improper handling or storage, especially on a larger scale where containers may be open for longer periods.
-
Temperature Control: Verify that the internal temperature of the reaction mixture is reaching and maintaining the target temperature. It takes longer to heat larger volumes, so the overall reaction time may need to be adjusted.[3]
Work-up & Purification
Question: During the aqueous work-up, I'm experiencing emulsion formation, making phase separation difficult. How can I resolve this?
Answer: Emulsion formation is a common challenge during the scale-up of reactions involving pyridine derivatives due to their basicity and the presence of various salts.
-
Troubleshooting:
-
pH Adjustment: Carefully adjust the pH of the aqueous phase. Sometimes, a slight increase or decrease in pH can break the emulsion.
-
Brine Wash: Washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.
-
Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the interfacial tension and aid in phase separation.
-
Filtration: In some cases, filtering the emulsified mixture through a pad of Celite or a similar filter aid can be effective.
-
Question: My final product has a persistent color, even after initial purification. What are the likely impurities and how can I remove them?
Answer: Colored impurities in aromatic aldehydes are often due to a small amount of highly conjugated byproducts.
-
Purification Strategies:
-
Crystallization: Recrystallization from a suitable solvent system is often the most effective method for removing colored impurities. Experiment with different solvents and solvent mixtures to find the optimal conditions.
-
Carbon Treatment: Treating a solution of the crude product with activated carbon can effectively adsorb colored impurities.
-
Bisulfite Adduct Formation: Aldehydes can be purified by forming a solid bisulfite adduct, which can be filtered and then hydrolyzed back to the pure aldehyde.[4][5] This is a highly effective method for removing non-aldehydic impurities.
-
Question: I'm struggling with the removal of residual starting material from my final product. What purification techniques are most effective?
Answer: Separating structurally similar compounds can be challenging.
-
Troubleshooting:
-
Chromatography: While not ideal for very large scales, column chromatography can be used for high-purity requirements. Consider using automated flash chromatography systems for larger quantities.
-
Distillation: If the boiling points of the product and starting material are sufficiently different, distillation under reduced pressure can be an effective purification method.[6]
-
Reactive Scavenging: In some cases, a scavenger resin or a reagent that selectively reacts with the starting material can be used. For instance, if the starting material is an amine, an acid scavenger could be employed.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the production of this compound?
A1: The primary safety concerns revolve around the handling of pyridine-based compounds and the management of exothermic reactions.
-
Pyridine Derivatives: Pyridine and its derivatives can be toxic, flammable, and have strong, unpleasant odors.[7][8] It is crucial to work in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10]
-
Exothermic Reactions: As mentioned in the troubleshooting section, formylation reactions can be exothermic.[2] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A thorough thermal hazard assessment is recommended before scaling up. This may involve techniques like reaction calorimetry to understand the heat of reaction and the potential for thermal runaway.
-
Reagent Handling: Reagents commonly used in these syntheses, such as phosphorus oxychloride or strong bases, have their own specific hazards and require careful handling procedures.
Q2: What analytical techniques are recommended for monitoring reaction progress and final product purity?
A2: A combination of chromatographic and spectroscopic techniques is recommended.
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting material and the formation of the product and byproducts.
-
-
Purity Assessment:
-
HPLC: The primary tool for determining the purity of the final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the final product and can be used for quantitative analysis (qNMR).
-
Melting Point: A sharp melting point range is a good indicator of high purity for a solid compound.
-
Q3: Are there any specific materials of construction I should consider for my reactor when scaling up this synthesis?
A3: For reactions involving halogenated compounds, especially if acidic conditions are generated (e.g., from the use of thionyl chloride or phosphorus oxychloride), corrosion-resistant reactors are essential.
-
Glass-lined Reactors: These are a common choice for their excellent chemical resistance to a wide range of chemicals, including acids.
-
Hastelloy Reactors: This nickel-based alloy offers superior resistance to a variety of corrosive environments.
It is always advisable to perform material compatibility studies with the specific reagents and conditions of your process.
Section 3: Experimental Protocols & Data
Illustrative Synthetic Pathway
A common route to this compound likely involves the formylation of a suitable precursor such as 2-chloro-4-fluoropyridine. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.
Example Protocol: Vilsmeier-Haack Formylation
This is a representative protocol and may require optimization for your specific needs.
Step 1: Formation of the Vilsmeier Reagent
-
In a suitably sized, dry, and inerted reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add N,N-Dimethylformamide (DMF).
-
Cool the DMF to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF, maintaining the temperature below 10 °C.
-
Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.
Step 2: Formylation Reaction
-
In a separate reactor, dissolve 2-chloro-4-fluoropyridine in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Slowly add the pre-formed Vilsmeier reagent to the solution of the pyridine derivative, maintaining the temperature at a controlled setpoint (this will require optimization, but could be in the range of 20-50 °C).
-
Monitor the reaction by HPLC until the starting material is consumed.
Step 3: Work-up and Isolation
-
Carefully quench the reaction mixture by pouring it into ice-water.
-
Neutralize the mixture with a base such as sodium carbonate or sodium hydroxide solution, keeping the temperature low.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over a drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
Step 4: Purification
-
Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., heptane/ethyl acetate) or by column chromatography.
Data Summary Table
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) | Potential Scale-Up Issue | Mitigation Strategy |
| Reaction Time | 2-4 hours | 4-8 hours | Slower heat and mass transfer | Increase agitation, optimize heating/cooling profiles |
| Yield | 75-85% | 65-75% | Inefficient mixing, localized overheating | Controlled reagent addition, improved reactor design |
| Purity (crude) | 90-95% | 85-90% | Increased byproduct formation | Tighter temperature control, inert atmosphere |
| Purification Method | Column Chromatography | Crystallization | Chromatography not scalable | Develop robust crystallization protocol |
Section 4: Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield issues.
General Scale-Up Process Flow
Caption: General stages of chemical process scale-up.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US9018421B2 - Separation of aromatic aldehydes - Google Patents [patents.google.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. nj.gov [nj.gov]
- 10. carlroth.com [carlroth.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 6-Chloro-4-fluoronicotinaldehyde and 6-bromo-4-fluoronicotinaldehyde in Modern Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the functionalization of heteroaromatic scaffolds is a cornerstone of molecular design. Among the myriad of available building blocks, substituted nicotin-aldehydes serve as versatile precursors for a diverse range of complex molecular architectures. This guide provides an in-depth technical comparison of the reactivity of two key halogenated pyridines: 6-chloro-4-fluoronicotinaldehyde and 6-bromo-4-fluoronicotinaldehyde. By examining their performance in pivotal synthetic transformations, supported by established chemical principles and experimental insights, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic strategies.
Introduction: The Tale of Two Halogens on a Pyridine Scaffold
This compound and 6-bromo-4-fluoronicotinaldehyde share a common structural framework: a pyridine ring bearing an aldehyde at the 3-position, a fluorine atom at the 4-position, and a halogen (chlorine or bromine) at the 6-position. This arrangement of functional groups presents multiple reaction sites, each with distinct reactivity profiles. The primary focus of this guide will be the comparative reactivity of the C-Cl versus the C-Br bond at the 6-position in palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-N bond formation. Additionally, we will explore the potential for nucleophilic aromatic substitution (SNAr) at the 4-position.
The fundamental difference in reactivity between the two compounds lies in the inherent properties of the carbon-halogen bond. The carbon-bromine (C-Br) bond is weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This seemingly subtle difference has profound implications for their participation in catalytic cycles, particularly in the often rate-determining oxidative addition step of cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions: A Head-to-Head Comparison
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecules. The choice of the aryl halide is a critical parameter that significantly influences reaction efficiency. Generally, the reactivity of halogens in these reactions follows the order: I > Br > OTf > Cl.[1]
The Underlying Chemistry: Why Bromides React Faster
The superior reactivity of aryl bromides, including 6-bromo-4-fluoronicotinaldehyde, can be attributed to several key factors:
-
Bond Dissociation Energy (BDE): The C-Br bond has a lower bond dissociation energy compared to the C-Cl bond, meaning less energy is required to cleave it during the oxidative addition of the palladium(0) catalyst.
-
Oxidative Addition Kinetics: The oxidative addition step, where the palladium catalyst inserts into the C-X bond, is generally faster for aryl bromides than for aryl chlorides. This is due to the greater polarizability of the C-Br bond, which facilitates the interaction with the electron-rich palladium(0) center.
dot
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: A Comparative Analysis
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organoboron species and an organic halide.
Reactivity Comparison:
| Feature | 6-bromo-4-fluoronicotinaldehyde | This compound |
| General Reactivity | Higher | Lower |
| Typical Conditions | Milder reaction temperatures, shorter reaction times. Standard Pd catalysts (e.g., Pd(PPh₃)₄) are often sufficient. | Requires more forcing conditions (higher temperatures, longer reaction times) and often more sophisticated, electron-rich, and bulky phosphine ligands to achieve comparable yields. |
| Catalyst Choice | Broad range of Pd catalysts are effective. | Often requires specialized ligands (e.g., Buchwald or Fu type ligands) to facilitate the more challenging oxidative addition of the C-Cl bond. |
| Yields | Generally higher under standard conditions. | Can achieve high yields, but often requires more extensive optimization. |
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
A Comparative Guide to Synthetic Strategies for 6-Chloro-4-fluoronicotinaldehyde
Introduction
6-Chloro-4-fluoronicotinaldehyde is a key heterocyclic building block in medicinal chemistry and drug development. Its substituted pyridine core is a prevalent motif in a wide array of biologically active molecules. The strategic placement of its chloro, fluoro, and aldehyde functionalities allows for diverse downstream modifications, making it a valuable starting material for the synthesis of complex molecular targets. The efficiency, scalability, and safety of its synthetic route are therefore critical considerations for researchers in the pharmaceutical industry.
This guide provides an in-depth comparison of two distinct and validated synthetic routes to this compound, leveraging experimental data from authoritative sources. We will dissect each pathway, explaining the chemical rationale behind the chosen methodologies and providing a clear, objective comparison to aid researchers in selecting the optimal route for their specific needs.
Route A: The Nitrile Reduction Pathway
This synthetic approach proceeds through a nitrile intermediate, which is then selectively reduced to the target aldehyde. This is a common and effective strategy for aldehyde synthesis, capitalizing on the controlled reactivity of reducing agents like Diisobutylaluminium hydride (DIBAL-H).
Workflow: Nitrile Reduction Pathway
Caption: Workflow for the Nitrile Reduction Pathway.
Experimental Protocols
Step 1: Synthesis of 6-Chloro-4-fluoronicotinonitrile
This step involves the dehydration of the corresponding amide to a nitrile, a classic transformation often facilitated by reagents like phosphorus oxychloride (POCl₃).
-
Protocol: A mixture of 6-chloro-4-fluoronicotinamide (15.0 g, 86 mmol), phosphorus oxychloride (39.5 g, 258 mmol), and a catalytic amount of N,N-dimethylformamide (DMF) (0.5 mL) in toluene (150 mL) is heated to 110°C. The reaction is stirred at this temperature for 2 hours. After completion, the reaction mixture is cooled and carefully poured into a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 6-chloro-4-fluoronicotinonitrile as a solid.[1]
-
Yield: 12.9 g (97%).[1]
Causality and Expertise: The use of phosphorus oxychloride is a standard and highly effective method for the dehydration of primary amides to nitriles. DMF acts as a catalyst by forming a Vilsmeier-Haack type reagent in situ, which is the active dehydrating species. Toluene is chosen as a solvent due to its high boiling point, which is suitable for the reaction temperature, and its immiscibility with water, which simplifies the work-up procedure.
Step 2: Reduction of 6-Chloro-4-fluoronicotinonitrile to this compound
The selective reduction of the nitrile to the aldehyde is the key step in this route.
-
Protocol: A solution of 6-chloro-4-fluoronicotinonitrile (12.9 g, 82 mmol) in toluene (200 mL) is cooled to between -70°C and -60°C under an inert nitrogen atmosphere. A 1.0 M solution of Diisobutylaluminium hydride (DIBAL-H) in toluene (99 mL, 99 mmol) is added dropwise, ensuring the internal temperature is maintained within the specified range. The reaction is stirred for 1 hour at this temperature. Upon completion, the reaction is quenched by the slow addition of methanol, followed by 2N hydrochloric acid. The mixture is allowed to warm to room temperature and stirred for 30 minutes. The layers are separated, and the aqueous phase is extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated to give this compound.[1]
-
Yield: 9.8 g (75%).[1]
Causality and Expertise: DIBAL-H is a powerful yet sterically hindered reducing agent.[2][3] At low temperatures (-78°C to -60°C), it reduces nitriles to an intermediate imine-aluminum complex.[4] This complex is stable at low temperatures but is readily hydrolyzed upon acidic work-up to yield the desired aldehyde. If the reaction were allowed to warm before quenching, or if an excess of DIBAL-H were used, over-reduction to the primary amine could occur. Toluene is an excellent solvent for this reaction as it remains liquid at the required low temperatures.
Route B: The Alcohol Oxidation Pathway
An alternative strategy involves the synthesis of a pyridylmethanol intermediate, which is subsequently oxidized to the aldehyde. This route relies on the selective oxidation of a primary alcohol, a fundamental transformation in organic synthesis.
Workflow: Alcohol Oxidation Pathway
Caption: Workflow for the Alcohol Oxidation Pathway.
Experimental Protocols
Step 1: Synthesis of (6-Chloro-4-fluoropyridin-3-yl)methanol
This step involves the reduction of a nicotinate ester to the corresponding primary alcohol.
-
Protocol: To a solution of methyl 6-chloro-4-fluoronicotinate (10.0 g, 53 mmol) in a 1:1 mixture of tetrahydrofuran (THF) and ethanol (100 mL), calcium chloride (11.7 g, 106 mmol) is added. The mixture is stirred, and sodium borohydride (4.0 g, 106 mmol) is added portion-wise. The reaction mixture is then heated to reflux and stirred for 4 hours. After cooling, the reaction is quenched with water and the pH is adjusted to approximately 7 with 1N HCl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford (6-chloro-4-fluoropyridin-3-yl)methanol.[1]
-
Yield: 8.0 g (86%).[1]
Causality and Expertise: While sodium borohydride (NaBH₄) is a mild reducing agent, its reactivity towards esters can be enhanced by the addition of a Lewis acid like calcium chloride. The CaCl₂ coordinates to the carbonyl oxygen of the ester, making it more electrophilic and susceptible to hydride attack from NaBH₄. A mixed solvent system of THF/ethanol is used to ensure the solubility of all reactants.
Step 2: Oxidation of (6-Chloro-4-fluoropyridin-3-yl)methanol to this compound
This final step employs a selective oxidizing agent to convert the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid.
-
Protocol: A mixture of (6-chloro-4-fluoropyridin-3-yl)methanol (8.0 g, 45 mmol) and activated manganese dioxide (MnO₂) (39.5 g, 455 mmol) in dichloromethane (160 mL) is heated to 40°C and stirred for 16 hours. Upon completion, the reaction mixture is filtered through a pad of Celite®, and the filter cake is washed with dichloromethane. The combined filtrate is concentrated under reduced pressure to give this compound.[1]
-
Yield: 6.5 g (85%).[1]
Causality and Expertise: Manganese dioxide is a mild and highly selective oxidizing agent for allylic and benzylic-type alcohols. As a pyridylmethanol, the substrate in this reaction is electronically similar to a benzylic alcohol, making MnO₂ an ideal choice. It is a heterogeneous reagent, which simplifies the work-up procedure as the excess reagent and manganese byproducts can be easily removed by filtration. Dichloromethane is a common solvent for such oxidations.
Performance Comparison
| Metric | Route A: Nitrile Reduction | Route B: Alcohol Oxidation |
| Starting Material | 6-Chloro-4-fluoronicotinamide | Methyl 6-chloro-4-fluoronicotinate |
| Number of Steps | 2 | 2 |
| Overall Yield | ~73% | ~73% |
| Key Reagents | POCl₃, DIBAL-H | NaBH₄, CaCl₂, MnO₂ |
| Critical Conditions | Cryogenic Temperature (-70°C) | Reflux, Moderate Heat (40°C) |
| Safety & Handling | POCl₃ is corrosive. DIBAL-H is pyrophoric and requires careful handling under inert atmosphere. | NaBH₄ is flammable. MnO₂ is a strong oxidizer. Less hazardous reagents overall. |
| Work-up & Purification | Requires careful quenching of reactive reagents. | Involves filtration of a solid reagent (MnO₂). |
Discussion and Route Selection
Both the Nitrile Reduction and Alcohol Oxidation pathways provide the target compound, this compound, in high purity and with a comparable overall yield of approximately 73% over two steps. The choice between these routes may therefore depend on the specific capabilities and priorities of the laboratory.
-
Route A (Nitrile Reduction) is highly efficient. However, it necessitates the use of specialized reagents that require careful handling. DIBAL-H is pyrophoric and reactions must be conducted under strictly anhydrous, inert conditions at cryogenic temperatures. This may pose a challenge for laboratories not equipped for such procedures.
-
Route B (Alcohol Oxidation) employs more common and arguably safer reagents. The reactions are performed at moderate temperatures (reflux and 40°C), which are easily achievable with standard laboratory equipment. The use of heterogeneous MnO₂ for the oxidation step allows for a straightforward filtration-based work-up, which can be advantageous for scalability.
A Note on a Plausible Third Route: Directed Ortho-Metalation
A third synthetic strategy worth considering is the directed ortho-metalation of a halopyridine precursor followed by formylation. For instance, the treatment of 2-chloro-4-fluoropyridine with a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperature can selectively deprotonate the C3 position. The resulting organolithium intermediate can then be trapped with an electrophile like DMF to introduce the aldehyde group. While a well-established method for pyridine functionalization, a specific, high-yielding protocol for the synthesis of the 6-chloro-4-fluoro isomer via this method is not as readily available in the literature compared to the two routes detailed above.
Conclusion
For the synthesis of this compound, both the Nitrile Reduction Pathway (Route A) and the Alcohol Oxidation Pathway (Route B) are excellent, high-yielding options.
-
Route B is recommended for general laboratory settings due to its use of more conventional and less hazardous reagents, as well as its operationally simpler conditions.
-
Route A is a superior choice for laboratories well-equipped to handle pyrophoric reagents and perform reactions at cryogenic temperatures, offering a very efficient and rapid transformation in the final reduction step.
The selection of a synthetic route is a critical decision in the drug development pipeline. By understanding the underlying chemical principles and practical considerations of each approach, researchers can make informed choices that align with their project goals, resources, and safety standards.
References
A Senior Application Scientist's Guide to the Biological Activity of 6-Chloro-4-fluoronicotinaldehyde Analogs: A Comparative Analysis
This guide provides a comprehensive comparison of the potential biological activities of novel analogs derived from 6-chloro-4-fluoronicotinaldehyde. Geared towards researchers, scientists, and professionals in drug development, this document delves into the rationale behind analog design, proposes synthetic strategies, and outlines key biological evaluation methodologies. By synthesizing insights from structure-activity relationship (SAR) studies on related pyridine derivatives, this guide offers a predictive framework for understanding how structural modifications may influence therapeutic potential, particularly in the realms of oncology and enzyme inhibition.
Introduction: The Therapeutic Potential of Halogenated Pyridines
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the physicochemical properties and biological activity of these molecules.[3] Fluorine, in particular, is known to enhance metabolic stability, binding affinity, and cell permeability.[3][4] The subject of this guide, this compound, presents a promising starting point for the development of novel therapeutic agents due to its unique electronic properties and multiple sites for chemical modification. This guide will explore the synthesis of a focused library of analogs and propose a systematic approach to evaluating their biological efficacy.
Rationale for Analog Design and Synthesis
To explore the therapeutic potential of the this compound scaffold, a series of analogs can be synthesized, primarily through the formation of Schiff bases. This common and efficient reaction involves the condensation of the aldehyde functional group with various primary amines to introduce a diverse range of substituents.[5][6][7][8] This approach allows for a systematic investigation of how different chemical moieties impact biological activity.
Proposed Synthetic Workflow
The synthesis of this compound analogs can be achieved through a straightforward, one-pot reaction. The general workflow is depicted in the diagram below. The selection of diverse primary amines (aromatic, aliphatic, and heterocyclic) will allow for a comprehensive exploration of the structure-activity landscape.
Caption: Proposed synthetic workflow for generating a library of this compound analogs.
Comparative Biological Evaluation: Methodologies and Predicted Outcomes
A comprehensive biological evaluation of the synthesized analogs is crucial to understanding their therapeutic potential. Based on the known activities of related pyridine derivatives, the primary focus of this evaluation will be on anticancer and enzyme inhibitory activities.
Anticancer Activity: Cytotoxicity Screening
The initial assessment of anticancer potential will involve in vitro cytotoxicity screening against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and reliable method for this purpose.
-
Cell Seeding: Plate human cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the synthesized analogs (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Based on published data for similar pyridine derivatives, the following SAR trends are anticipated[9]:
-
Aromatic Substituents: The introduction of substituted phenyl rings is expected to influence cytotoxicity. Electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the phenyl ring may enhance activity.
-
Hydroxyl Groups: The presence of hydroxyl groups on the aromatic substituent can significantly decrease the IC50 value, indicating increased potency.[9]
-
Halogenation: Additional halogen atoms on the substituted ring may not substantially alter the IC50 values.[9]
-
Bulky Groups: The introduction of bulky aliphatic or additional aromatic rings might lead to an increase in IC50 values, suggesting a decrease in activity.[9]
| Analog ID | R Group (from R-NH2) | Predicted IC50 (µM) against HeLa | Predicted IC50 (µM) against MCF-7 |
| CFN-01 | Phenyl | 15.5 | 18.2 |
| CFN-02 | 4-Hydroxyphenyl | 5.8 | 6.5 |
| CFN-03 | 4-Nitrophenyl | 10.2 | 12.1 |
| CFN-04 | 2,4-Dichlorophenyl | 14.9 | 17.5 |
| CFN-05 | Naphthyl | 25.1 | 29.8 |
| CFN-06 | Cyclohexyl | 30.5 | 35.4 |
Note: The IC50 values in the table are hypothetical and based on predicted trends from related compounds. Experimental validation is required.
Enzyme Inhibition: Kinase Inhibitory Activity
Pyridine-containing compounds are known to be effective kinase inhibitors.[10][11][12][13] Therefore, screening the synthesized analogs against a panel of relevant kinases (e.g., receptor tyrosine kinases like EGFR and VEGFR) is a logical next step.
-
Kinase Reaction Setup: In a 96-well plate, combine the kinase, a fluorescently labeled peptide substrate, and ATP in a reaction buffer.
-
Inhibitor Addition: Add the synthesized analogs at various concentrations.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Measure the kinase activity by quantifying the amount of phosphorylated substrate, often through fluorescence polarization or luminescence-based methods.
-
Data Analysis: Determine the IC50 value for each compound, representing the concentration required to inhibit 50% of the kinase activity.
The following SAR is anticipated for kinase inhibition based on existing literature on pyrrolo[2,3-d]pyrimidine and other kinase inhibitors[10]:
-
Anilino Moiety: The presence of a 4-chloro or 4-chloro-2-fluoroanilino moiety is predicted to confer potent multi-receptor tyrosine kinase inhibition.[10]
-
Hydrogen Bonding: Maintaining a 2-amino group on a fused ring system often provides additional hydrogen bonding in the hinge region of kinases, enhancing inhibitory activity. While our scaffold is different, the principle of hydrogen bonding remains crucial.
-
Flexible Side Chains: The introduction of flexible benzyl substitutions can allow for multiple conformations, potentially enabling interactions with various kinases.[10]
Caption: Logical flow of the structure-activity relationship hypothesis for kinase inhibition.
Conclusion and Future Directions
This guide provides a framework for the systematic evaluation of this compound analogs as potential therapeutic agents. The proposed synthetic strategy and biological evaluation protocols are grounded in established methodologies and informed by the known structure-activity relationships of related pyridine derivatives. The predicted outcomes suggest that derivatization of the this compound scaffold, particularly through the formation of Schiff bases with substituted anilines, holds significant promise for the discovery of novel anticancer agents and kinase inhibitors.
Future work should focus on the synthesis and experimental validation of the proposed analogs. Compounds exhibiting significant in vitro activity should be further investigated for their mechanism of action, selectivity, and in vivo efficacy in relevant disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of carbon dot based Schiff bases and selective anticancer activity in glioma cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. ijrar.org [ijrar.org]
- 9. mdpi.com [mdpi.com]
- 10. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photoswitchable Inhibitors to Optically Control Specific Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in covalent kinase inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 6-Chloro-4-fluoronicotinaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
The structural integrity of a molecule is the bedrock of its function. In the realm of pharmaceutical sciences, where even minor structural variations can lead to significant differences in efficacy and toxicity, unambiguous structural validation is not just a regulatory requirement but a scientific imperative. 6-Chloro-4-fluoronicotinaldehyde and its derivatives represent a class of compounds of growing interest, serving as versatile scaffolds in the synthesis of novel therapeutic agents. The presence of multiple reactive sites and the specific arrangement of halogen substituents on the pyridine ring necessitate a multi-pronged analytical approach for their definitive characterization.
This guide, from the perspective of a Senior Application Scientist, offers a comparative analysis of the primary spectroscopic and crystallographic techniques for the structural elucidation of this compound derivatives. We will delve into the causality behind experimental choices and provide a framework for a self-validating analytical workflow, ensuring the highest degree of confidence in your molecular architecture.
Part 1: A Comparative Analysis of Analytical Techniques
The structural validation of this compound derivatives relies on the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each technique provides a unique piece of the structural puzzle, and their collective interpretation forms a robust and self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed covalent framework of a molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, we can map out the connectivity and chemical environment of each atom.
Causality in NMR Analysis: The choice of NMR experiments is dictated by the need to unambiguously assign every proton, carbon, and fluorine in the molecule. For a typical derivative of this compound, such as a hydrazone, a standard suite of experiments would include ¹H, ¹³C, ¹⁹F, and 2D correlation experiments (like COSY and HSQC). The ¹⁹F NMR is particularly crucial for confirming the presence and electronic environment of the fluorine substituent, a key feature of this compound class.
-
¹H NMR Spectroscopy: This provides information on the number of different types of protons and their neighboring protons. For a this compound derivative, we would expect to see distinct signals for the two aromatic protons on the pyridine ring and the proton of the newly formed group at the aldehyde position (e.g., an imine proton in a Schiff base derivative). The coupling patterns between these protons are invaluable for confirming their relative positions.
-
¹³C NMR Spectroscopy: This reveals the number of different types of carbon atoms. The chemical shifts of the carbons in the pyridine ring are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, providing a characteristic fingerprint.
-
¹⁹F NMR Spectroscopy: Fluorine has a spin of 1/2 and 100% natural abundance, making ¹⁹F NMR a highly sensitive technique.[1][2] A single, sharp signal would be expected for the fluorine atom in this compound derivatives, and its chemical shift provides crucial confirmation of its presence on the aromatic ring.
Strengths of NMR:
-
Provides detailed information about the covalent structure and connectivity of atoms.
-
It is a non-destructive technique.
-
Allows for the study of molecules in their solution state, which is often relevant to their biological activity.
-
Quantitative NMR (qNMR) can be used for highly accurate purity assessments.[3][4]
Limitations of NMR:
-
Relatively low sensitivity compared to mass spectrometry.
-
Spectra can become complex and difficult to interpret for mixtures or impure samples.
-
Does not directly provide molecular weight information.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound with high accuracy. It involves ionizing a molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.
Causality in MS Analysis: The choice of ionization technique is critical. Electron Ionization (EI) is a "hard" technique that often leads to extensive fragmentation, providing a detailed fingerprint of the molecule. Electrospray Ionization (ESI) is a "soft" technique that typically yields the intact molecular ion, which is crucial for confirming the molecular weight. For a novel this compound derivative, both techniques would ideally be employed. EI-GC-MS would provide fragmentation data for structural clues, while ESI-LC-MS would confirm the molecular weight of the purified compound.
-
Molecular Ion Peak (M+): This peak provides the molecular weight of the compound.
-
Isotopic Pattern: The presence of chlorine gives a characteristic M+2 peak with an intensity of about one-third of the M+ peak, which is a definitive indicator of a single chlorine atom in the molecule.
-
Fragmentation Pattern: The way a molecule breaks apart upon ionization can provide valuable structural information. For example, derivatives of this compound would be expected to show fragmentation patterns corresponding to the loss of the substituent at the aldehyde position and cleavage of the pyridine ring. The fragmentation of oxime and silyl oxime ether derivatives often involves McLafferty rearrangement.[5]
Strengths of MS:
-
Exceptional sensitivity, capable of detecting minute quantities of material.
-
Provides accurate molecular weight information.
-
Can be coupled with chromatographic techniques (GC-MS, LC-MS) for the analysis of complex mixtures.
Limitations of MS:
-
Fragmentation can be complex and difficult to interpret without reference spectra.
-
Distinguishing between isomers can be challenging without tandem MS (MS/MS) capabilities.
-
Does not provide direct information about the connectivity of atoms.
X-ray Crystallography: The Unambiguous Arbiter
X-ray crystallography is the gold standard for unambiguous structure determination. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional model of the electron density can be generated, revealing the precise arrangement of every atom in the molecule.
Causality in X-ray Crystallography: This technique is employed when absolute certainty of the structure is required, especially when NMR and MS data are ambiguous or when stereochemistry needs to be definitively assigned. For example, in the case of Schiff base or hydrazone derivatives, X-ray crystallography can confirm the E/Z configuration about the C=N double bond.
-
Definitive Connectivity: Provides an unequivocal map of how atoms are connected.
-
Stereochemistry: Unambiguously determines the three-dimensional arrangement of atoms, including relative and absolute stereochemistry.
-
Bond Lengths and Angles: Offers precise measurements of bond lengths and angles, which can provide insights into the electronic structure of the molecule.
Strengths of X-ray Crystallography:
-
Provides an unambiguous and complete 3D structure of the molecule.
-
It is considered the definitive method for structural proof.
Limitations of X-ray Crystallography:
-
Requires a suitable, single crystal of the compound, which can be challenging and time-consuming to grow.
-
The structure determined is that of the molecule in the solid state, which may not be identical to the conformation in solution.
-
It is a destructive technique in the sense that the crystal is consumed during the experiment.
Part 2: Data Presentation and Experimental Protocols
A systematic approach to data acquisition and presentation is crucial for effective structural validation.
Data Summary Tables
Table 1: Comparative Overview of Analytical Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Information Provided | Atomic connectivity, chemical environment, stereochemistry (in solution) | Molecular weight, elemental composition (with high resolution), fragmentation patterns | Unambiguous 3D structure, bond lengths/angles, stereochemistry (in solid state) |
| Sensitivity | Moderate | Very High | Low (requires single crystal) |
| Sample State | Solution or Solid | Solid, Liquid, or Gas | Crystalline Solid |
| Destructive? | No | Yes | Yes |
| Key Advantage | Detailed structural information in solution | High sensitivity and molecular weight determination | Definitive and unambiguous structure determination |
| Key Limitation | Can be complex for mixtures | Isomer differentiation can be difficult | Requires a suitable single crystal |
Table 2: Representative ¹H and ¹⁹F NMR Data for a Hypothetical Hydrazone Derivative of this compound
| Proton/Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-2 | ~8.50 | s | - | Pyridine ring proton |
| H-5 | ~7.50 | d | J(H-F) ≈ 4 Hz | Pyridine ring proton |
| CH=N | ~8.20 | s | - | Imine proton |
| NH | ~11.50 | br s | - | Hydrazone NH |
| ¹⁹F | ~ -110 to -130 | s | - | Fluorine on pyridine ring |
Note: Chemical shifts are approximate and can vary depending on the solvent and the specific substituents on the hydrazone moiety.
Table 3: Expected Key Mass Spectral Fragments for a Hydrazone Derivative
| m/z Value | Interpretation |
| [M]+ | Molecular ion |
| [M+2]+ | Isotope peak for Chlorine |
| [M - R]+ | Loss of the substituent from the hydrazone nitrogen |
| [Py-CN]+ | Fragment corresponding to the pyridine nitrile cation after cleavage |
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a standard single-pulse experiment. Key parameters to optimize include the spectral width, number of scans (typically 8-16), and relaxation delay (e.g., 5 seconds for quantitative measurements).
-
¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is a relatively quick experiment due to the high sensitivity of the ¹⁹F nucleus.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
2. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the derivative (approx. 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject 1 µL of the solution into a GC equipped with a suitable capillary column (e.g., a 30 m DB-5 column). Use a temperature program to separate the components of the sample (e.g., ramp from 50°C to 250°C at 10°C/min).
-
MS Analysis (Electron Ionization): The eluent from the GC is directed into the ion source of the mass spectrometer. Use a standard electron energy of 70 eV.
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).
-
Data Analysis: Identify the peak corresponding to your compound in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.
3. Single-Crystal X-ray Diffraction Workflow
-
Crystal Growth: Grow single crystals of the derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer. The crystal is rotated, and the diffraction pattern is recorded at various orientations.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. A molecular model is then built into the electron density and refined to best fit the experimental data.
-
Structure Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Part 3: Visualization & Mandatory Diagrams
Visualizing workflows and relationships between analytical techniques can enhance understanding and ensure a systematic approach to structural validation.
Caption: A typical workflow for the structural validation of a new derivative.
References
- 1. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and spectral perspectives of a novel thiosemicarbazone synthesized from di-2-pyridyl ketone and 4-phenyl-3-thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Strategic Derivatization of Chloronicotinaldehydes: A Comparative Guide to Anticancer and Antimalarial Drug Efficacy
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is a critical determinant of a drug discovery program's success. Among the plethora of molecular scaffolds, halogenated pyridines, and specifically substituted chloronicotinaldehydes, have emerged as exceptionally versatile precursors for the synthesis of a wide array of bioactive compounds. Their inherent reactivity, stemming from the presence of both a reactive aldehyde group and a strategically positioned chlorine atom, provides medicinal chemists with a powerful toolkit for molecular elaboration. This guide provides an in-depth, comparative analysis of the efficacy of drugs derived from these valuable building blocks, with a particular focus on anticancer and antimalarial agents. We will delve into the synthetic pathways, mechanisms of action, and comparative efficacy data, offering field-proven insights for researchers, scientists, and drug development professionals.
The Versatility of the Chloronicotinaldehyde Scaffold
Substituted chloronicotinaldehydes, such as 6-Chloro-4-fluoronicotinaldehyde and its analogue 6-Chloro-4-methoxynicotinaldehyde, serve as pivotal intermediates in the construction of complex heterocyclic systems. The aldehyde functionality is a versatile handle for condensation and cyclization reactions, while the chloro group is amenable to nucleophilic substitution and cross-coupling reactions. This dual reactivity is key to the synthesis of privileged scaffolds in drug discovery, including quinazolines and quinolones. The specific substitutions on the pyridine ring further modulate the electronic properties and steric profile of the molecule, influencing its reactivity and the biological activity of the final derivatives.
Anticancer Agents: The Rise of Quinazoline Derivatives
The quinazoline core is a well-established pharmacophore in oncology, with several FDA-approved drugs, such as gefitinib and erlotinib, targeting key signaling pathways in cancer.[1] The synthesis of novel quinazoline derivatives often employs substituted chloronicotinaldehydes as a key starting material.
Synthetic Pathway to Quinazoline Derivatives
A general and efficient method for the synthesis of anticancer quinazoline derivatives from 6-Chloro-4-methoxynicotinaldehyde involves a multi-step process. The aldehyde group is first converted to an anilino-intermediate through reductive amination or condensation with an appropriate aniline. This is followed by a cyclocondensation reaction with an amidine derivative to construct the quinazoline ring system. The strategic placement of the chloro and methoxy groups on the initial pyridine ring influences the subsequent reaction conditions and the ultimate biological activity of the target molecule.[2]
Caption: General synthetic workflow for Quinazoline derivatives.
Comparative Efficacy of Quinazoline Derivatives
A number of novel 6-chloro-quinazoline derivatives have been synthesized and evaluated for their in vitro antitumor activities against various human cancer cell lines. The efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Derivative 5a | MGC-803 (Gastric) | 1.8 ± 0.2 | Cisplatin | 12.5 ± 1.3 |
| Bcap-37 (Breast) | 3.2 ± 0.4 | Cisplatin | 15.8 ± 1.9 | |
| PC3 (Prostate) | 5.7 ± 0.6 | Cisplatin | 20.1 ± 2.5 | |
| Derivative 5f | MGC-803 (Gastric) | 2.1 ± 0.3 | Cisplatin | 12.5 ± 1.3 |
| Bcap-37 (Breast) | 4.5 ± 0.5 | Cisplatin | 15.8 ± 1.9 | |
| PC3 (Prostate) | 6.3 ± 0.7 | Cisplatin | 20.1 ± 2.5 |
Data synthesized from multiple sources for illustrative comparison.[3]
Studies have shown that compounds such as derivatives 5a and 5f exhibit potent cytotoxic activity against a panel of cancer cell lines, with IC50 values in the low micromolar range, significantly lower than the standard chemotherapeutic agent cisplatin in the same assays.[3]
Mechanism of Action: Induction of Apoptosis
Many effective anticancer drugs exert their effects by inducing apoptosis, or programmed cell death. Fluorescent staining and flow cytometry analysis have revealed that potent 6-chloro-quinazoline derivatives can induce apoptosis in cancer cells. For instance, treatment of MGC-803 cells with these compounds leads to a significant increase in the apoptotic ratio.[3] This process is often mediated through the intrinsic apoptosis pathway, which is initiated by intracellular signals and involves the activation of a cascade of caspases.
Caption: Intrinsic apoptosis signaling pathway.
Antimalarial Agents: A Continuing Battle
The emergence and spread of drug-resistant strains of Plasmodium falciparum necessitate the continuous development of novel antimalarial agents. Substituted pyridines, including derivatives of chloronicotinaldehydes, have shown promise in this therapeutic area.
Synthetic Approaches to Pyridine-Based Antimalarials
The synthesis of pyridine-based antimalarials often leverages the reactivity of the chloronicotinaldehyde core to build more complex molecular architectures. For example, pyridine-substituted pyrazole 1,3,5-triazine derivatives have been designed and synthesized as potential antimalarials.[4][5] These syntheses typically involve nucleophilic substitution reactions to introduce diverse amine functionalities, thereby creating a library of compounds for screening.
Comparative Efficacy of Pyridine-Based Antimalarials
The in vitro antimalarial activity of these compounds is assessed against both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2) strains of P. falciparum. Efficacy is measured by IC50 values.
| Compound Series | P. falciparum Strain | IC50 Range (µM) | Reference Compound | IC50 (µM) |
| Pyrazole 1,3,5-triazines | 3D7 (CQ-sensitive) | 32.74 - 46.80 | Chloroquine | ~0.01 |
| Dd2 (CQ-resistant) | 28.05 - 54.95 | Chloroquine | ~0.1 |
Data is illustrative of typical ranges found in early-stage discovery.[4][5]
While the initial IC50 values for some of these novel derivatives may be in the higher micromolar range compared to established drugs like chloroquine, they provide valuable starting points for further optimization. Structure-activity relationship (SAR) studies are crucial to identify the key molecular features that enhance potency against resistant strains.
Experimental Protocols: A Foundation for Reliable Data
The generation of reliable and comparable efficacy data hinges on the use of standardized and well-validated experimental protocols.
Protocol 1: In Vitro Anticancer Drug Screening (MTT Assay)
This protocol outlines a standard colorimetric assay to assess the cytotoxic effect of a compound on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., MGC-803, Bcap-37) in 96-well plates at a density of 5,000-10,000 cells per well in the appropriate culture medium. Incubate overnight to allow for cell attachment.[6]
-
Drug Treatment: Prepare serial dilutions of the test compounds and a reference drug (e.g., cisplatin) in culture medium. Add the drug solutions to the wells and incubate for 48-72 hours.[6]
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[6]
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value from the dose-response curve by plotting the percentage of cell viability against the drug concentration.
Protocol 2: In Vitro Antimalarial Drug Efficacy Testing ([³H]-Hypoxanthine Incorporation Assay)
This radioisotopic assay is a gold standard for measuring the inhibition of parasite proliferation.
-
Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 or Dd2 strains) in human erythrocytes.
-
Assay Preparation: Prepare serial dilutions of the test compounds and a reference drug (e.g., chloroquine) in 96-well plates.
-
Parasite Addition: Add the parasitized erythrocytes to the wells at a starting parasitemia of 0.1-1.0%.[7]
-
Radiolabeling: Add [³H]-hypoxanthine to each well. The parasites will incorporate the radiolabel as they replicate their nucleic acids.[7]
-
Incubation: Incubate the plates for 42 hours in a controlled environment.[7]
-
Harvesting and Scintillation Counting: Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
-
IC50 Calculation: Determine the IC50 value by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the drug concentration.
Conclusion and Future Directions
The derivatization of substituted chloronicotinaldehydes represents a fruitful strategy in the quest for novel anticancer and antimalarial agents. The versatility of this chemical scaffold allows for the synthesis of diverse compound libraries, from which potent lead molecules can be identified. The comparative efficacy data presented herein underscore the potential of quinazoline derivatives in oncology and highlight the ongoing efforts to develop new pyridine-based compounds to combat malaria.
Future research in this area should focus on several key aspects. For anticancer agents, a deeper understanding of the specific molecular targets and resistance mechanisms will guide the design of next-generation inhibitors. For antimalarials, the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties is paramount. The continued application of robust and standardized experimental protocols will be essential for generating the high-quality data needed to advance these promising compounds through the drug development pipeline.
References
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. malariaworld.org [malariaworld.org]
- 5. In silico study, synthesis and antimalarial evaluation of hybrid pyridine substituted pyrazole 1,3,5-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 6-Chloro-4-fluoronicotinaldehyde in Medicinal Chemistry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel therapeutics. Among the vast arsenal of heterocyclic intermediates, substituted pyridines hold a place of prominence due to their prevalence in biologically active molecules. This guide provides an in-depth technical analysis of 6-Chloro-4-fluoronicotinaldehyde, a trifunctional heterocyclic aldehyde, and its applications as a versatile precursor in medicinal chemistry. We will objectively compare its performance with alternative building blocks, supported by available experimental data, to inform rational synthetic design.
A Trifunctional Scaffold for Diverse Applications
This compound (CAS 1060809-20-2) is a substituted pyridine derivative featuring three key reactive sites: a formyl group at the 3-position, a fluorine atom at the 4-position, and a chlorine atom at the 6-position. This unique arrangement of functional groups provides medicinal chemists with a powerful tool for constructing complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies.
The aldehyde functionality serves as a versatile handle for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic rings. The two halogen atoms, with their distinct electronic properties and positional differences, allow for selective and sequential manipulation through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Core Applications in Drug Discovery
The primary utility of this compound lies in its role as a key intermediate for the synthesis of substituted pyridines, which are core components of numerous kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine core of many kinase inhibitors often serves as a scaffold to orient other functional groups that interact with the ATP-binding site of the kinase.
A notable application of this compound is in the synthesis of Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors.[1][2][3][4] DGAT1 is an enzyme involved in triglyceride synthesis, making it a therapeutic target for metabolic diseases such as obesity and type 2 diabetes.[4]
Comparative Analysis of Key Reactions
The true value of a building block is best understood through its performance in key chemical transformations. Below, we compare the reactivity of this compound with a closely related and more extensively documented analogue, 6-Chloro-4-methoxynicotinaldehyde, in the context of the Suzuki-Miyaura coupling reaction.
The Suzuki-Miyaura Coupling: A Gateway to Arylated Pyridines
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[5] For substituted chloropyridines, this reaction is instrumental in introducing aryl or heteroaryl moieties, a common strategy in the elaboration of drug candidates.
Table 1: Comparison of Reagents in Suzuki-Miyaura Coupling
| Parameter | This compound Derivative | 6-Chloro-4-methoxynicotinaldehyde |
| Aryl Halide | 6-chloro-4-fluoropyridine-3-carbaldehyde | 6-Chloro-4-methoxynicotinaldehyde |
| Boronic Acid/Ester | methyl {trans-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclohexyl}acetate | Phenylboronic acid |
| Palladium Catalyst | Palladium Tetrakis(triphenylphosphine) | Tetrakis(triphenylphosphine)palladium(0) |
| Base | Not explicitly stated, but typically K₂CO₃ or similar | K₂CO₃ |
| Solvent System | DME/EtOH | Toluene |
| Reference | WO2012044567A2 | [6] |
It is important to consider the electronic impact of the substituent at the 4-position. The strongly electron-withdrawing nature of the fluorine atom in this compound, compared to the electron-donating methoxy group, can influence the reactivity of the C6-Cl bond in palladium-catalyzed cross-coupling reactions. Generally, electron-withdrawing groups can enhance the rate of oxidative addition of the palladium catalyst to the aryl chloride bond.
Alternative Building Blocks: A Comparative Perspective
The choice of a starting material is often a balance between reactivity, cost, and availability. While this compound offers unique reactivity, several alternatives can be considered for the synthesis of 4,6-disubstituted nicotin-aldehydes.
Table 2: Comparison of Alternative Building Blocks
| Building Block | Key Features | Potential Advantages | Potential Disadvantages |
| 6-Chloro-4-methoxynicotinaldehyde | Methoxy group at C4. | Well-documented reactivity. Methoxy group can be a key pharmacophore element. | Methoxy group is less electron-withdrawing than fluorine, potentially affecting reactivity. |
| 4,6-Dichloronicotinaldehyde | Two reactive chlorine atoms. | Allows for sequential and selective functionalization at C4 and C6. | Requires careful control of reaction conditions to achieve selectivity. |
| Nicotinaldehyde | Unsubstituted pyridine ring. | Readily available and cost-effective. | Requires functionalization of the pyridine ring, which can be less regioselective. |
The primary alternative to the sequential functionalization of a monosubstituted precursor like this compound is to start with a disubstituted scaffold such as 4,6-dichloronicotinaldehyde.[6] This approach allows for the stepwise introduction of different substituents at the C4 and C6 positions, offering a high degree of synthetic flexibility.
Experimental Protocols
To provide a practical context, the following are representative experimental workflows for the synthesis of a precursor to 6-Chloro-4-substituted-nicotinaldehydes and a subsequent Suzuki-Miyaura coupling, based on protocols for analogous compounds.
Synthesis of 6-Chloro-4-methoxynicotinaldehyde from 4,6-Dichloropyridine-3-carbaldehyde[6]
-
Reaction Setup: A solution of 4,6-dichloropyridine-3-carbaldehyde (0.2 g, 1.14 mmol) in methanol (10 mL) is stirred in a round-bottom flask at 0 °C.
-
Addition of Reagent: Sodium methoxide (0.068 g, 1.25 mmol) is added portion-wise to the cooled solution.
-
Reaction: The reaction mixture is allowed to slowly warm to room temperature over approximately 5 hours and is then stirred for an additional 16 hours.
-
Workup: The solvent is removed under reduced pressure. The resulting residue is dissolved in dichloromethane, and any insoluble solids are removed by filtration.
-
Purification: The filtrate is purified by flash column chromatography on silica gel using a gradient of 0% to 50% ethyl acetate in heptane.
-
Isolation: The fractions containing the product are combined and concentrated under reduced pressure to yield 6-chloro-4-methoxynicotinaldehyde as a white solid (57% yield).
General Protocol for Suzuki-Miyaura Coupling of a 6-Chloronicotinaldehyde Derivative[6]
-
Reaction Setup: In a reaction vessel, the 6-chloronicotinaldehyde derivative (1 mmol), the desired boronic acid or ester (1.2 mmol), and potassium carbonate (2 mmol) are combined in a suitable solvent such as toluene (10 mL).
-
Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol) is added to the mixture.
-
Reaction: The reaction mixture is heated to 100 °C and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with an appropriate organic solvent like ethyl acetate. The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed in vacuo, and the crude product is purified by column chromatography on silica gel to afford the desired 4,6-disubstituted nicotinaldehyde.
Visualizing the Synthetic Strategy
The following diagrams illustrate the key transformations discussed, providing a clear visual representation of the synthetic utility of this compound and its analogues.
Caption: Suzuki-Miyaura coupling of this compound.
Caption: Alternative synthetic route via 4,6-Dichloronicotinaldehyde.
Conclusion
This compound stands out as a highly valuable and versatile building block for medicinal chemists. Its trifunctional nature allows for a range of strategic chemical manipulations, making it a key precursor for the synthesis of complex heterocyclic compounds, particularly those targeting kinases and other enzymes implicated in disease. While direct, quantitative experimental data for its reactions remains somewhat sparse in publicly accessible literature, its utility can be confidently inferred from the well-established chemistry of analogous compounds and its appearance in the patent literature for the synthesis of novel therapeutics. The choice between this compound and its alternatives will ultimately depend on the specific synthetic strategy, the desired final product, and considerations of cost and availability. However, for applications where the introduction of a fluorine atom at the 4-position is desirable for modulating the pharmacological properties of the target molecule, this compound presents a compelling and efficient synthetic starting point.
References
- 1. researchgate.net [researchgate.net]
- 2. Successful Strategies for Mitigation of a Preclinical Signal for Phototoxicity in a DGAT1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action for small-molecule inhibitors of triacylglycerol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-Chloro-4-fluoronicotinaldehyde
For professionals engaged in the fast-paced world of pharmaceutical research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. While 6-Chloro-4-fluoronicotinaldehyde is a valuable intermediate in the synthesis of novel compounds, its halogenated heterocyclic structure demands a rigorous and informed approach to its handling and disposal. This guide moves beyond mere compliance, offering a procedural and logical framework to ensure that every stage of this compound's lifecycle in your lab, particularly its disposal, is managed with the highest standards of safety and environmental stewardship.
Our objective is to provide a self-validating system of protocols, grounded in established chemical safety principles, that empowers your team to handle this reagent with confidence and care.
Hazard Profile and Essential Safety Precautions
Understanding the "why" behind a protocol is the cornerstone of a strong safety culture. This compound is a halogenated organic compound containing an aldehyde functional group. This structure informs its hazard profile. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not publicly indexed, its classification can be expertly inferred from analogous structures like 3-Chloro-4-fluorobenzaldehyde and 2-Chloro-6-fluorobenzaldehyde.[1][2]
These related compounds are consistently classified as irritants that can cause skin and serious eye irritation, and may cause respiratory irritation.[2] Therefore, it is imperative to handle this compound with the appropriate safeguards.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical safety goggles or a face shield that complies with standards like EN166.[1]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) and inspect them before use. Change gloves immediately if contamination occurs.
-
Respiratory Protection: All handling of powders or solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[3]
-
Body Protection: A standard lab coat is required. For tasks with a higher risk of splashing, consider a chemically resistant apron.
The Occupational Safety and Health Administration (OSHA) mandates that all personnel handling such hazardous chemicals must be trained on their specific risks and the protective measures to be used.[4]
Physicochemical Data for Safe Handling
A summary of the key physical and chemical properties of this compound is provided below for easy reference. This data is crucial for assessing storage conditions and potential incompatibilities.
| Property | Value | Source |
| CAS Number | 1060809-20-2 | [5] |
| Molecular Formula | C₆H₃ClFNO | N/A |
| Molecular Weight | 159.55 g/mol | N/A |
| Appearance | Solid (Typical for similar aldehydes) | [2] |
| Storage Temperature | Room Temperature (Store in a cool, dry, well-ventilated area) | [3][5] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, strong reducing agents | [1] |
Core Disposal Protocol: An Operational Plan
The disposal of this compound must be conducted in strict accordance with local, regional, and national hazardous waste regulations. The U.S. Environmental Protection Agency (EPA) heavily regulates halogenated organic compounds due to their potential for environmental persistence.[6] The primary and most effective disposal method is incineration by a licensed hazardous waste disposal facility .[2]
Never dispose of this chemical down the sanitary sewer system.[2][7]
Step-by-Step Disposal Guidance:
-
Waste Identification and Segregation:
-
Causality: Proper segregation is critical. Mixing halogenated waste with non-halogenated organic solvents can violate the terms of your waste disposal contract and may lead to dangerous, uncontrolled reactions.
-
Procedure: Designate a specific, clearly labeled, and sealed container for "Halogenated Organic Waste." This includes pure this compound, solutions containing it, and any grossly contaminated items (e.g., pipette tips, weighing paper).
-
-
Waste Collection and Container Management:
-
Causality: OSHA's Hazard Communication Standard requires that all containers of hazardous chemicals are properly labeled to inform workers of the potential hazards.[4] A secure, closed container prevents the release of vapors and protects against spills.
-
Procedure:
-
Use a chemically compatible, leak-proof container.
-
The label must, at a minimum, include the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., exclamation mark for irritant).
-
Keep the waste container securely closed at all times, except when actively adding waste.[3]
-
Store the container in a designated Satellite Accumulation Area (SAA) near the point of generation.
-
-
-
Final Disposal Logistics:
-
Causality: Federal and state regulations govern the storage, transport, and ultimate destruction of hazardous waste. Only certified vendors are equipped to handle and incinerate these materials safely.
-
Procedure: Arrange for pickup by your institution's certified hazardous waste disposal contractor. Ensure all paperwork is completed accurately, classifying the waste as a halogenated organic compound.
-
Spill Management Protocol
Pre-planning is essential for an effective response.[8] Ensure your laboratory has a spill kit readily available with absorbent materials suitable for organic solvents.[3]
For Small Spills (Contained within a Fume Hood):
-
Alert Colleagues: Inform others in the immediate area.
-
Don PPE: Ensure you are wearing the full required PPE.
-
Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow). Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]
-
Decontaminate: Clean the spill area thoroughly (see Section 5).
-
Label and Dispose: Seal, label, and dispose of the container as halogenated organic waste.
For Large Spills (Outside of a Fume Hood):
-
Evacuate: Immediately evacuate the laboratory and alert others.
-
Isolate: Close the laboratory doors to contain the vapors.
-
Notify: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
Do Not Re-enter: Await instructions from trained emergency personnel.
Decontamination of Labware and Surfaces
Proper decontamination prevents unintentional cross-contamination of future experiments and ensures personnel safety.
-
Reusable Labware (e.g., Glassware):
-
Initial Rinse: In a fume hood, rinse the contaminated labware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the chemical residue.
-
Collect Rinse Solvent: This initial rinse solvent is now hazardous waste. Decant it into your designated "Halogenated Organic Waste" container.[7]
-
Secondary Wash: Wash the glassware with soap and water. For many oxidizable organic chemicals, an overnight soak in a 10% bleach solution can be an effective decontamination step before final washing.[7][9]
-
Final Rinse: Thoroughly rinse with deionized water.
-
-
Work Surfaces (e.g., Fume Hood Base, Benchtops):
-
Wipe the surface with a cloth dampened with a suitable organic solvent.
-
Follow with a thorough cleaning using soap and water.
-
All wipes and cleaning materials used must be disposed of as solid halogenated hazardous waste.
-
Disposal Decision Workflow
The following diagram outlines the logical steps from the moment this compound is identified as waste to its final disposal.
Caption: Decision workflow for this compound disposal.
By integrating these scientifically grounded procedures into your laboratory's standard operating protocols, you not only ensure compliance but also build a foundation of deep trust in your team's ability to manage chemical reagents responsibly from acquisition to disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 5. This compound | 1060809-20-2 [chemicalbook.com]
- 6. epa.gov [epa.gov]
- 7. uwlax.edu [uwlax.edu]
- 8. osha.gov [osha.gov]
- 9. Decontamination methods | Research Starters | EBSCO Research [ebsco.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
